3-Fluoro-5-nitrobenzonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-fluoro-5-nitrobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3FN2O2/c8-6-1-5(4-9)2-7(3-6)10(11)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPVDTRGEVKDJOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70374629 | |
| Record name | 3-fluoro-5-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70374629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110882-60-5 | |
| Record name | 3-fluoro-5-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70374629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Fluoro-5-nitrobenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-Fluoro-5-nitrobenzonitrile physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-5-nitrobenzonitrile is an aromatic organic compound featuring a benzene ring substituted with a fluorine atom, a nitro group, and a nitrile group. Its chemical structure makes it a valuable intermediate and building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The presence of three distinct functional groups offers multiple reaction sites, allowing for diverse chemical modifications and the construction of complex molecular architectures. The incorporation of a fluorine atom is of particular interest in medicinal chemistry, as it can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic profile of drug candidates.[1] This guide provides a comprehensive overview of the known physical and chemical properties of this compound, along with generalized experimental protocols and a discussion of its chemical reactivity.
Core Physical and Chemical Properties
The physical and chemical properties of this compound are summarized in the tables below. It is important to note that multiple CAS numbers (112852-80-3 and 110882-60-5) are associated with this compound in various chemical databases.[2][3][4]
General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₇H₃FN₂O₂ | [2] |
| Molecular Weight | 166.11 g/mol | [2] |
| Appearance | Yellow solid | [2] |
| Melting Point | 62 - 66 °C | [2] |
| Boiling Point | 257.6 °C at 760 mmHg | [2] |
| Density | 1.44 g/cm³ | [2] |
| Flash Point | 109.6 °C | [2] |
| Solubility in Water | Insoluble | [2] |
| Solubility in Organic Solvents | Soluble in dichloromethane, chloroform | [2] |
Chemical Identifiers
| Identifier | Value | Source(s) |
| CAS Number | 112852-80-3, 110882-60-5 | [2][3][4] |
| Chemical Formula | C₇H₃FN₂O₂ | [2] |
Experimental Protocols
General Synthesis Protocol: Nitration of 3-Fluorobenzonitrile
A common method for the synthesis of nitroaromatic compounds is through electrophilic aromatic substitution using a nitrating agent.
Materials:
-
3-Fluorobenzonitrile
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Deionized Water
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.
-
Slowly add 3-fluorobenzonitrile to the cooled sulfuric acid while maintaining the temperature below 10 °C.
-
Prepare a nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.
-
Add the nitrating mixture dropwise to the solution of 3-fluorobenzonitrile in sulfuric acid. The temperature of the reaction mixture should be carefully controlled and maintained between 10-20 °C.[5]
-
After the addition is complete, allow the reaction to stir for several hours at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, pour the reaction mixture slowly onto crushed ice with stirring.
-
The resulting precipitate, crude this compound, is collected by vacuum filtration and washed with cold water until the filtrate is neutral.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
For further purification, the product can be dissolved in dichloromethane, washed with water, dried over anhydrous magnesium sulfate, filtered, and the solvent removed under reduced pressure.
General Purification Protocol: Recrystallization
Procedure:
-
Dissolve the crude this compound in a minimum amount of a hot solvent (e.g., ethanol).
-
If the solution is colored, a small amount of activated carbon can be added, and the solution can be heated for a short period.
-
Hot-filter the solution to remove any insoluble impurities and the activated carbon.
-
Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the crystals in a vacuum oven.
General Analytical Protocol: Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra should be acquired to confirm the structure of the compound. While specific spectral data for this compound is not provided in the search results, related compounds show predictable shifts that can be used for structural elucidation.[6][7][8][9]
-
Infrared (IR) Spectroscopy: An IR spectrum should be obtained to identify the characteristic vibrational frequencies of the functional groups, such as the nitrile (C≡N) stretch (around 2230 cm⁻¹), the nitro (NO₂) stretches (asymmetric around 1530 cm⁻¹ and symmetric around 1350 cm⁻¹), and C-F stretch.
-
Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound. The molecular ion peak (M+) would be expected at m/z 166.[10]
-
Gas Chromatography (GC): GC can be used to determine the purity of the synthesized compound.
Chemical Reactivity and Applications
This compound is a versatile chemical intermediate due to the reactivity of its three functional groups.
-
Nitro Group: The nitro group is strongly electron-withdrawing, which deactivates the aromatic ring towards further electrophilic substitution. However, it can be readily reduced to an amino group (-NH₂), which is a key transformation for introducing a nucleophilic site for further derivatization in the synthesis of pharmaceuticals.
-
Fluorine Atom: The fluorine atom can be displaced by strong nucleophiles in nucleophilic aromatic substitution (SNAAr) reactions, although this is less facile than in cases where the fluorine is ortho or para to a strong electron-withdrawing group. The presence of fluorine in the final molecule can enhance its pharmacological properties.[1]
-
Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or a primary amide, or it can be reduced to a primary amine. It can also participate in cycloaddition reactions.
These reactive sites make this compound a useful starting material for creating a variety of more complex molecules, particularly heterocyclic compounds that are common scaffolds in drug discovery.
Visualizations
Logical Workflow: Potential Synthetic Pathway
The following diagram illustrates a potential synthetic route to this compound, highlighting key transformations of functional groups that are common in organic synthesis.
Caption: A potential synthetic and reaction pathway for this compound.
Conclusion
This compound is a key chemical intermediate with significant potential in the fields of pharmaceutical and materials science. Its well-defined physical properties and the versatile reactivity of its functional groups make it an attractive building block for the synthesis of novel compounds. While detailed, peer-reviewed experimental protocols are not widely published, its synthesis and purification can be achieved through established organic chemistry methodologies. This guide provides a foundational understanding of this compound for researchers and developers working on the cutting edge of chemical synthesis.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. This compound Manufacturer & Supplier in China | Properties, Uses, Safety Data [nj-finechem.com]
- 3. 110882-60-5|this compound|BLD Pharm [bldpharm.com]
- 4. This compound CAS#: 110882-60-5 [m.chemicalbook.com]
- 5. Method for preparing 3-fluor-4-trifluoromethylbenzonitrile - Eureka | Patsnap [eureka.patsnap.com]
- 6. guidechem.com [guidechem.com]
- 7. 3-Nitrobenzonitrile | C7H4N2O2 | CID 12079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-Nitrobenzonitrile(619-24-9) 13C NMR spectrum [chemicalbook.com]
- 9. 2,4-DIFLUORO-5-NITROBENZONITRILE(67152-20-9) 1H NMR [m.chemicalbook.com]
- 10. 2-Fluoro-5-nitrobenzonitrile | C7H3FN2O2 | CID 519417 - PubChem [pubchem.ncbi.nlm.nih.gov]
3-Fluoro-5-nitrobenzonitrile CAS number and molecular structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Fluoro-5-nitrobenzonitrile, a key intermediate in pharmaceutical synthesis. This document details its chemical identity, physical properties, and includes a hypothetical, yet plausible, experimental protocol for its synthesis and analysis based on established chemical principles for similar compounds.
Core Chemical Identity
CAS Number: 110882-60-5
Molecular Formula: C₇H₃FN₂O₂
Molecular Weight: 166.11 g/mol
IUPAC Name: this compound
Synonyms: 3-Cyano-5-fluoronitrobenzene
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. These values are compiled from various sources and may exhibit slight variations.
| Property | Value | Reference |
| Appearance | Yellow solid | [1] |
| Melting Point | 62 - 66 °C | [1] |
| Boiling Point | 257.6 °C at 760 mmHg | [1] |
| Density | 1.44 g/cm³ | [1] |
| Solubility in Water | Insoluble | [1] |
| Solubility in Organic Solvents | Soluble in common organic solvents like dichloromethane and chloroform. | [1] |
| Flash Point | 109.6 °C | [1] |
Molecular Structure
The molecular structure of this compound features a benzene ring substituted with a fluorine atom, a nitro group, and a nitrile group at positions 3, 5, and 1, respectively.
Experimental Protocols
The following sections provide detailed, albeit hypothetical, methodologies for the synthesis and analysis of this compound, constructed from established chemical literature for analogous compounds.
Synthesis of this compound via Nitration of 3-Fluorobenzonitrile
This protocol describes a potential method for the synthesis of this compound.
Materials:
-
3-Fluorobenzonitrile
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Deionized Water
-
Sodium Bicarbonate solution (5% w/v)
-
Anhydrous Magnesium Sulfate
-
Dichloromethane
-
Ethanol
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Recrystallization apparatus
Procedure:
-
Preparation of the Nitrating Mixture: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add 20 mL of concentrated sulfuric acid. Cool the flask in an ice bath to 0-5 °C. Slowly, and with continuous stirring, add 10 mL of concentrated nitric acid via a dropping funnel, ensuring the temperature does not exceed 10 °C.
-
Nitration Reaction: To the cooled nitrating mixture, slowly add 5.0 g of 3-Fluorobenzonitrile dropwise over a period of 30 minutes. Maintain the reaction temperature between 0-10 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir in the ice bath for an additional 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 4:1).
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto 100 g of crushed ice with stirring. A precipitate should form.
-
Isolation and Neutralization: Isolate the crude product by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold deionized water until the washings are neutral to pH paper. Further wash the solid with a 5% sodium bicarbonate solution to remove any residual acid, followed by a final wash with deionized water.
-
Drying: Dry the crude product under vacuum.
-
Purification: Purify the crude this compound by recrystallization from ethanol to yield a yellow crystalline solid.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
This section outlines a hypothetical HPLC method for assessing the purity of synthesized this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and water (e.g., 60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a stock solution of the this compound sample in the mobile phase at a concentration of 1 mg/mL.
-
Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Data Analysis:
The purity of the sample can be determined by calculating the area percentage of the main peak in the chromatogram.
Disclaimer
The experimental protocols provided in this guide are hypothetical and based on established chemical principles for similar compounds. These procedures have not been validated and should be adapted and optimized by qualified personnel in a controlled laboratory setting. All chemical handling should be performed with appropriate personal protective equipment and in accordance with institutional safety guidelines.
References
An In-depth Technical Guide to the Synthesis of 3-Fluoro-5-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the primary synthesis pathways for 3-Fluoro-5-nitrobenzonitrile, a key intermediate in the development of various pharmaceutical compounds. Due to the absence of a directly published, detailed experimental protocol for this specific molecule, this document outlines the most chemically sound and feasible synthetic routes based on established and analogous reactions in organic chemistry. The information herein is compiled from a comprehensive review of chemical literature, including patents and academic publications on related compounds.
Executive Summary
This compound is a valuable building block in medicinal chemistry, offering multiple reaction sites for the construction of complex molecular architectures. This guide explores two principal synthetic strategies:
-
Pathway 1: Nucleophilic Aromatic Substitution (SNA r) commencing with a di-substituted nitroaromatic precursor.
-
Pathway 2: A Multi-Step Synthesis originating from a substituted aniline, employing classical aromatic transformations.
This document provides detailed, representative experimental protocols for each key transformation, summarizes quantitative data from analogous reactions in structured tables, and includes visualizations of the synthetic workflows to facilitate a deeper understanding for research and development purposes.
Pathway 1: Nucleophilic Aromatic Substitution (SNA r)
This pathway is predicated on the reaction of a di-halogenated and nitro-activated benzene ring with a cyanide nucleophile. The most logical precursor for this route is 3,5-difluoronitrobenzene. The strong electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic attack, enabling the displacement of one of the fluorine atoms by a cyanide ion.
Experimental Workflow: Pathway 1
Caption: Workflow for SNAr synthesis of this compound.
Representative Experimental Protocol: Cyanation of 3,5-Difluoronitrobenzene
-
Materials:
-
3,5-Difluoronitrobenzene
-
Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)
-
Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Deionized Water
-
Ethyl Acetate
-
Brine
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, dissolve 3,5-difluoronitrobenzene (1.0 eq) in anhydrous DMSO or DMF.
-
Carefully add finely powdered sodium cyanide (1.1 eq).
-
Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature should be determined by thin-layer chromatography (TLC) monitoring to ensure the consumption of the starting material while minimizing side product formation.
-
Maintain the reaction at this temperature for 4-12 hours, or until TLC indicates the reaction is complete.
-
Cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) or by column chromatography on silica gel.
-
Quantitative Data for Analogous SNAr Reactions
The following table summarizes yields for similar nucleophilic aromatic substitution reactions on fluorinated nitroaromatic compounds.
| Starting Material | Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 3,5-Dinitro-1-(pentafluorosulfanyl)benzene | TBAF hydrate | N/A | N/A | N/A | High | [1][2] |
| 2,4-Dichloronitrobenzene | Potassium Fluoride | DMF | N/A | 4 | High | [N/A] |
| 3,4-Difluoronitrobenzene | Morpholine | N/A | N/A | N/A | High | [3] |
Pathway 2: Multi-Step Synthesis from a Substituted Aniline
This pathway offers a versatile approach starting from a substituted aniline. A highly plausible route involves the conversion of 3-amino-5-fluorobenzonitrile to the target molecule via diazotization and a subsequent reaction to introduce the nitro group. However, a more common and well-documented transformation sequence found in patents for analogous compounds involves the conversion of an amino group to a bromo group via a Sandmeyer reaction, followed by a cyanation reaction.
Experimental Workflow: Pathway 2 (via Bromination and Cyanation)
Caption: Workflow for multi-step synthesis of this compound.
Representative Experimental Protocols
Step 1: Nitration of 3-Bromo-5-fluoroaniline
-
Materials:
-
3-Bromo-5-fluoroaniline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
-
Procedure:
-
Cool concentrated sulfuric acid in an ice-salt bath.
-
Slowly add 3-bromo-5-fluoroaniline to the cold sulfuric acid with stirring, maintaining the temperature below 10 °C.
-
Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid and cool it in an ice bath.
-
Add the nitrating mixture dropwise to the aniline solution, keeping the temperature below 5 °C.
-
After the addition is complete, stir the mixture for an additional 1-2 hours at 0-5 °C.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the precipitated solid by filtration, wash with cold water until the filtrate is neutral, and dry to obtain the nitrated product.
-
Step 2: Sandmeyer Reaction (Deamination)
-
Materials:
-
Nitrated aniline from Step 1
-
Sodium Nitrite (NaNO₂)
-
Hydrobromic Acid (HBr)
-
Copper(I) Bromide (CuBr)
-
-
Procedure:
-
Suspend the nitrated aniline in an aqueous solution of hydrobromic acid.
-
Cool the suspension to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for 30 minutes at this temperature to ensure complete diazotization.
-
In a separate flask, prepare a solution or suspension of copper(I) bromide in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the cuprous bromide solution.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen gas ceases.
-
Cool the mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
Wash the organic extract, dry it, and remove the solvent under reduced pressure. Purify the crude product by distillation or chromatography.
-
Step 3: Cyanation of 3-Bromo-5-fluoronitrobenzene
-
Materials:
-
3-Bromo-5-fluoronitrobenzene
-
Copper(I) Cyanide (CuCN) or Sodium Cyanide with a Palladium catalyst
-
High-boiling polar aprotic solvent (e.g., DMF, NMP)
-
-
Procedure (Rosenmund-von Braun type):
-
Combine 3-bromo-5-fluoronitrobenzene and copper(I) cyanide (1.2-1.5 eq) in a flask with a high-boiling solvent like DMF or NMP.
-
Heat the mixture to reflux (typically 150-200 °C) for several hours. Monitor the reaction by TLC or GC.
-
After completion, cool the reaction mixture and pour it into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper complexes.
-
Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.
-
Purify the product by distillation, crystallization, or chromatography.
-
Quantitative Data for Analogous Multi-Step Reactions
The table below provides yield data for reactions analogous to the steps described in Pathway 2.
| Reaction Step | Starting Material | Reagents | Solvent | Yield (%) | Reference |
| Nitration | 3-Nitrobenzotrifluoride | 1,3-dibromo-5,5-dimethyl-imidazolidine-2,4-dione, H₂SO₄ | Dichloromethane | 89.6 | [4] |
| Sandmeyer (Bromination) | 2,4-difluoro-6-nitroaniline | NaNO₂, HBr, CuBr | Water | N/A | [N/A] |
| Cyanation (from Bromo) | 3-fluoro-4-methyl bromobenzene trifluoride | Metal Cyanides | NMP, DMSO, or DMF | High | [5] |
Conclusion
The synthesis of this compound can be approached through at least two robust synthetic pathways. The choice of pathway will likely depend on the availability and cost of the starting materials, as well as the desired scale of the synthesis. The Nucleophilic Aromatic Substitution pathway offers a more direct route, provided that 3,5-difluoronitrobenzene is readily accessible. The multi-step synthesis from a substituted aniline provides greater flexibility in terms of starting materials but involves more synthetic transformations. The representative protocols and data from analogous reactions provided in this guide offer a solid foundation for the development of a specific and optimized synthesis of this compound in a laboratory or industrial setting. Further process optimization and safety assessments are recommended before scaling up any of these proposed synthetic routes.
References
- 1. Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. vapourtec.com [vapourtec.com]
- 4. 3-BROMO-5-NITROBENZOTRIFLUORIDE synthesis - chemicalbook [chemicalbook.com]
- 5. CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile - Google Patents [patents.google.com]
A Technical Guide to the Spectroscopic Analysis of 3-Fluoro-5-nitrobenzonitrile
Abstract: This technical guide provides a comprehensive overview of the key spectroscopic techniques used to characterize the molecular structure of 3-Fluoro-5-nitrobenzonitrile (CAS No. 110882-60-5). Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted spectroscopic data based on established principles of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Detailed experimental protocols, derived from standard laboratory practices for similar aromatic compounds, are provided to guide researchers in acquiring and interpreting spectral data. This guide is intended for an audience of researchers, scientists, and professionals in the field of drug development and chemical analysis.
Introduction
This compound is an aromatic compound featuring three key functional groups: a nitrile (-C≡N), a nitro group (-NO₂), and a fluorine atom (-F) substituted on the benzene ring. This unique combination of electron-withdrawing groups makes it a valuable building block in medicinal chemistry and materials science. Accurate structural elucidation and purity assessment are critical for its application, and this is primarily achieved through a combination of spectroscopic methods. This guide outlines the expected data from ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and Mass Spectrometry, provides detailed experimental protocols for obtaining such data, and illustrates the logical workflow of spectroscopic analysis.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and established spectroscopic principles for aromatic compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| ~8.6 | Triplet | 1H | J(H-F) ≈ 2.5, J(H-H) ≈ 2.5 | Ar-H (H-4) |
| ~8.4 | Triplet | 1H | J(H-F) ≈ 2.5, J(H-H) ≈ 2.5 | Ar-H (H-6) |
| ~8.2 | Triplet of Triplets | 1H | J(H-F) ≈ 8.0, J(H-H) ≈ 2.5 | Ar-H (H-2) |
Solvent: CDCl₃ or DMSO-d₆, Reference: TMS at 0.00 ppm. Note: Aryl protons on a substituted benzene ring typically appear in the 6.5-8.5 ppm range.[1][2]
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Predicted Chemical Shift (δ) ppm | Assignment |
| ~163 (doublet, ¹J(C-F) ≈ 250 Hz) | C-F (C-3) |
| ~149 (singlet) | C-NO₂ (C-5) |
| ~135 (doublet, ³J(C-F) ≈ 8 Hz) | C-H (C-4) |
| ~130 (doublet, ³J(C-F) ≈ 8 Hz) | C-H (C-6) |
| ~120 (doublet, ²J(C-F) ≈ 20 Hz) | C-H (C-2) |
| ~116 (singlet) | C-CN (C-1) |
| ~115 (doublet, ⁴J(C-F) ≈ 3 Hz) | -C≡N |
Solvent: CDCl₃ or DMSO-d₆. Note: Carbons in aromatic rings typically absorb in the 120-150 ppm range.[3]
Table 3: Predicted ¹⁹F NMR Spectroscopic Data
| Predicted Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~ -110 | Triplet of Triplets | Ar-F |
Reference: CFCl₃ at 0.00 ppm.
Table 4: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2230 | Strong | C≡N stretch |
| ~1600, ~1475 | Medium-Strong | Aromatic C=C ring stretch |
| ~1530, ~1350 | Strong | Asymmetric and Symmetric N-O stretch of NO₂ |
| ~1250 | Strong | C-F stretch |
| ~900-675 | Strong | C-H out-of-plane ("oop") bending |
Sample Preparation: KBr pellet or thin solid film.
Table 5: Predicted Mass Spectrometry Data
| m/z | Predicted Relative Intensity (%) | Assignment |
| 166 | ~100 | [M]⁺ (Molecular Ion) |
| 136 | Moderate | [M - NO]⁺ |
| 120 | Moderate | [M - NO₂]⁺ |
| 93 | Low | [M - NO₂ - HCN]⁺ |
Ionization Method: Electron Ionization (EI) at 70 eV.
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
3.1. NMR Spectroscopy
-
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), if the solvent does not contain it.
-
-
Instrumentation and Data Acquisition:
-
The NMR spectra are typically acquired on a 400 MHz or 500 MHz spectrometer.
-
Locking and Shimming: The instrument's magnetic field is locked onto the deuterium signal of the solvent. The homogeneity of the magnetic field is then optimized through a process called shimming to obtain sharp spectral lines.[4]
-
¹H NMR: A standard one-pulse experiment is typically performed. Key parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
¹³C NMR: A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom. A higher sample concentration (50-100 mg) may be necessary to achieve a good signal-to-noise ratio in a reasonable time.
-
¹⁹F NMR: A one-pulse experiment is used, with a spectral width appropriate for fluorine chemical shifts.
-
3.2. FTIR Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the solid sample into a fine powder using an agate mortar and pestle.[5]
-
Add approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) powder.[5]
-
Gently mix the sample and KBr to ensure a homogeneous mixture. The concentration of the sample in KBr should be in the range of 0.2% to 1%.[6]
-
Transfer the mixture to a die and press it under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.[7]
-
-
Data Acquisition:
-
Acquire a background spectrum of a blank KBr pellet to correct for atmospheric and instrumental interferences.
-
Place the sample pellet in the spectrometer's sample holder.
-
An infrared beam is passed through the sample, and the transmitted light is detected. The resulting interferogram is converted to a spectrum using a Fourier Transform. The spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹).
-
3.3. Mass Spectrometry (Electron Ionization)
-
Sample Introduction:
-
A small amount of the pure, solid sample is introduced into the mass spectrometer's ion source, typically via a direct insertion probe.
-
-
Ionization:
-
The sample is vaporized by heating in a high vacuum.
-
In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[8][9]
-
This bombardment causes the ejection of an electron from the molecule, forming a positively charged molecular ion ([M]⁺), which may then undergo fragmentation.[10][11]
-
-
Mass Analysis and Detection:
-
The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion versus its m/z value.
-
Visualization of Analytical Workflow and Logic
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between the different techniques for structural elucidation.
Caption: General workflow for the spectroscopic analysis of a chemical compound.
Caption: Logical relationship of complementary data from NMR, IR, and MS.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. shimadzu.com [shimadzu.com]
- 6. eng.uc.edu [eng.uc.edu]
- 7. What Are Kbr Pellets? The Essential Guide To Solid Sample Ftir Analysis - Kintek Solution [kindle-tech.com]
- 8. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Navigating the Physicochemical Landscape of 3-Fluoro-5-nitrobenzonitrile: A Technical Guide to Solubility and Stability
For Immediate Release
This technical guide offers an in-depth analysis of the solubility and stability of 3-Fluoro-5-nitrobenzonitrile (CAS No. 112852-80-3), a key intermediate in various synthetic pathways. Aimed at researchers, scientists, and professionals in drug development, this document provides a foundational understanding of the compound's behavior in common laboratory solvents, outlines robust experimental protocols for its characterization, and presents a comparative analysis with its structural isomer, 2-Fluoro-5-nitrobenzonitrile, to address the current scarcity of specific quantitative data.
Introduction
This compound is an aromatic compound featuring a nitrile, a nitro group, and a fluorine atom, which impart a unique electronic and steric profile. A thorough understanding of its solubility and stability is paramount for its effective use in synthesis, formulation, and biological screening. This guide addresses the current knowledge gap by providing both available data and the methodologies required to generate further quantitative insights.
It is critical to note the distinction between this compound (CAS: 112852-80-3) and its more extensively documented isomer, 2-Fluoro-5-nitrobenzonitrile (CAS: 17417-09-3). While data for the 2-fluoro isomer is presented for illustrative purposes, researchers should exercise caution and determine the specific properties of the 3-fluoro isomer experimentally.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented below, with comparative data for its 2-fluoro isomer.
| Property | This compound | 2-Fluoro-5-nitrobenzonitrile |
| CAS Number | 112852-80-3[1] | 17417-09-3[2][3] |
| Molecular Formula | C₇H₃FN₂O₂[1] | C₇H₃FN₂O₂[3] |
| Molecular Weight | 166.11 g/mol [1] | 166.11 g/mol [3] |
| Appearance | Yellow solid[1] | White to light yellow crystal powder[3] |
| Melting Point | 62 - 66 °C[1] | 76 - 80 °C[2][3] |
| Boiling Point | 257.6 °C at 760 mmHg[1] | 94 °C at 0.5 mmHg[3] |
| Density | 1.44 g/cm³[1] | 1.41 g/cm³[3] |
Solubility Profile
Qualitative Solubility of this compound
-
Water: Insoluble.[1]
-
Organic Solvents: Soluble in common organic solvents such as dichloromethane and chloroform.[1]
Given its chemical structure—a polar aromatic system with hydrogen bond acceptors (nitro and nitrile groups) but no donors—it is anticipated to exhibit moderate to good solubility in a range of polar aprotic and some polar protic solvents.
Illustrative Solubility of 2-Fluoro-5-nitrobenzonitrile
For comparative purposes, the isomer 2-Fluoro-5-nitrobenzonitrile is also reported to be insoluble in water.[2][3]
The following table provides a list of common laboratory solvents in which the solubility of this compound should be experimentally determined.
| Solvent Class | Examples | Expected Solubility |
| Polar Protic | Water, Ethanol, Methanol, Isopropanol | Low in water, likely higher in alcohols |
| Polar Aprotic | Acetone, Acetonitrile, DMF, DMSO, THF | Likely moderate to high |
| Nonpolar/Slightly Polar | Dichloromethane, Chloroform, Ethyl Acetate, Toluene, Hexanes | Moderate in chlorinated solvents, lower in hydrocarbons |
Stability Profile
General Stability and Storage
Proper storage is crucial to maintain the integrity of this compound.
-
Storage Conditions: Store in a cool, dry, well-ventilated area.[1]
-
Container: Keep in a tightly sealed container to prevent exposure to moisture and air, which may lead to chemical degradation.[1]
-
Incompatibilities: Avoid strong acids and bases, as these may catalyze degradation reactions.[1]
Potential Degradation Pathways
While specific degradation pathways for this compound have not been documented, compounds with nitro and nitrile groups on an aromatic ring can be susceptible to certain reactions:
-
Hydrolysis: The nitrile group can undergo hydrolysis to a carboxylic acid or amide under strong acidic or basic conditions, particularly at elevated temperatures.
-
Nucleophilic Aromatic Substitution: The fluorine atom, activated by the electron-withdrawing nitro and nitrile groups, may be susceptible to substitution by strong nucleophiles.
-
Reduction: The nitro group can be reduced to an amine under various reducing conditions.
A logical workflow for assessing the stability of a compound like this compound is depicted below.
Caption: Workflow for Chemical Stability Assessment.
Experimental Protocols
To empower researchers to generate precise data, the following are detailed, generalized protocols for determining solubility and stability.
Protocol for Thermodynamic (Equilibrium) Solubility Determination
This method determines the saturation concentration of a compound in a solvent at equilibrium.
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, DMSO, etc.)
-
2 mL glass vials with screw caps
-
Analytical balance
-
Vortex mixer and/or shaker incubator
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer
-
Calibrated pipettes
Procedure:
-
Preparation: Add an excess amount of this compound to a vial (e.g., 2-5 mg). The excess solid should be clearly visible.
-
Solvent Addition: Accurately add a known volume of the test solvent (e.g., 1.0 mL) to the vial.
-
Equilibration: Tightly cap the vials and agitate them at a constant temperature (e.g., 25 °C) for a set period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sample Dilution: Carefully remove an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC or UV-Vis method against a standard curve of known concentrations to determine the concentration of the dissolved compound.
-
Calculation: Calculate the solubility in mg/mL or mol/L, accounting for the dilution factor.
The workflow for this experimental protocol is visualized below.
Caption: Protocol for Equilibrium Solubility Determination.
Protocol for Solution Stability Assessment (Forced Degradation)
This protocol helps to identify potential degradation pathways under stress conditions.
Materials:
-
Stock solution of this compound of known concentration (e.g., 1 mg/mL in acetonitrile)
-
Reagents: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂
-
HPLC system with a stability-indicating method
-
pH meter
-
Thermostatic oven and photostability chamber
Procedure:
-
Sample Preparation: For each condition (acidic, basic, oxidative, thermal, photolytic), prepare test samples by diluting the stock solution with the respective stressor solution. Prepare a control sample diluted with the initial solvent.
-
Stress Application:
-
Acidic/Basic Hydrolysis: Incubate samples with 0.1 M HCl and 0.1 M NaOH at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
-
Oxidation: Incubate the sample with 3% H₂O₂ at room temperature.
-
Thermal Stress: Store a sample of the stock solution at an elevated temperature (e.g., 80 °C).
-
Photostability: Expose a sample to light conditions as specified by ICH Q1B guidelines.
-
-
Time-Point Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each sample. If necessary, neutralize the acidic and basic samples.
-
HPLC Analysis: Analyze all samples using a stability-indicating HPLC method (a method capable of separating the parent compound from all potential degradation products).
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage of the remaining parent compound and identify the formation of any major degradation products.
Conclusion
While quantitative data on the solubility and stability of this compound remains limited, this guide provides a comprehensive framework for its characterization. The qualitative data indicates insolubility in water and solubility in chlorinated solvents, with a need for careful storage away from strong acids, bases, and moisture. By employing the detailed experimental protocols provided, researchers can generate the specific, high-quality data required to confidently advance their research and development objectives. The provided workflows and comparative data for the 2-fluoro isomer serve as valuable tools in this endeavor.
References
An In-depth Technical Guide to Key Reactions of 3-Fluoro-5-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of key chemical reactions utilizing 3-Fluoro-5-nitrobenzonitrile as a versatile starting material. This fluorinated benzonitrile derivative is a valuable building block in medicinal chemistry and materials science due to the strategic positioning of its functional groups, which allows for a variety of chemical transformations. The electron-withdrawing nature of the nitro and cyano groups activates the aromatic ring for nucleophilic aromatic substitution, while the nitro group itself can be readily reduced to an amino group, opening pathways to further functionalization. Additionally, the carbon-fluorine bond can participate in various palladium-catalyzed cross-coupling reactions.
Core Reactions and Methodologies
This guide will focus on three primary classes of reactions involving this compound:
-
Nucleophilic Aromatic Substitution (SNAI) : The fluorine atom is a good leaving group in nucleophilic aromatic substitution reactions, facilitated by the activating nitro and cyano groups. This allows for the introduction of a wide range of oxygen, nitrogen, and sulfur-based nucleophiles.
-
Reduction of the Nitro Group : The nitro group can be selectively reduced to an amine, providing a key intermediate, 3-amino-5-fluorobenzonitrile, which is a precursor for the synthesis of various heterocyclic compounds and other complex molecules.
-
Palladium-Catalyzed Cross-Coupling Reactions : The aryl fluoride bond can be utilized in cross-coupling reactions like the Suzuki-Miyaura, Heck, and Sonogashira reactions to form new carbon-carbon bonds, enabling the synthesis of biaryls and other extended conjugated systems.
Data Presentation
The following tables summarize quantitative data for the key reactions discussed in this guide.
Table 1: Nucleophilic Aromatic Substitution of 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene (A Model System for this compound)[1][2]
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Methanol | KOH | Methanol | 80 | 0.5 | 3-Methoxy-5-nitro-1-(pentafluorosulfanyl)benzene | 85 |
| Ethanol | KOH | Ethanol | 80 | 0.6 | 3-Ethoxy-5-nitro-1-(pentafluorosulfanyl)benzene | 83 |
| Isopropanol | NaH | Isopropanol | Room Temp. | 6 | 3-Isopropoxy-5-nitro-1-(pentafluorosulfanyl)benzene | 72 |
| Propargyl alcohol | NaH | THF | Room Temp. | 2 | 3-(Prop-2-yn-1-yloxy)-5-nitro-1-(pentafluorosulfanyl)benzene | 70 |
| Phenol | K₂CO₃ | DMF | 80 | 3 | 3-Phenoxy-5-nitro-1-(pentafluorosulfanyl)benzene | 67 |
| Thiophenol | K₂CO₃ | DMF | 90 | 3 | 3-(Phenylthio)-5-nitro-1-(pentafluorosulfanyl)benzene | 46 |
| Morpholine | K₂CO₃ | DMF | 85 | 7 | 4-(3-Nitro-5-(pentafluorosulfanyl)phenyl)morpholine | 63 |
| Piperidine | K₂CO₃ | DMF | 85 | 3 | 1-(3-Nitro-5-(pentafluorosulfanyl)phenyl)piperidine | 51 |
| Pyrrolidine | K₂CO₃ | DMF | 85 | 2 | 1-(3-Nitro-5-(pentafluorosulfanyl)phenyl)pyrrolidine | 67 |
Table 2: Reduction of Isomeric and Related Nitrobenzonitriles
| Starting Material | Reagents | Solvent | Conditions | Product | Yield (%) |
| 2-Fluoro-5-nitrobenzonitrile | SnCl₂·2H₂O | Ethyl acetate | Reflux, 1.5 h | 5-Amino-2-fluorobenzonitrile | ~88% (calculated from reported masses) |
| Aromatic Nitro Compounds | Fe powder, NH₄Cl | Ethanol/Water | 70 °C, 1 h | Corresponding Aniline | Not specified |
| Aromatic Nitro Compounds | Fe powder, Acetic Acid | Ethanol | 100 °C, 2 h | Corresponding Aniline | Not specified |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with an Amine (Analogous)
This protocol is adapted from the reaction of 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene with piperidine and can be considered a starting point for the reaction with this compound.[1]
Materials:
-
This compound (1 equivalent)
-
Piperidine (3 equivalents)
-
Potassium carbonate (K₂CO₃) (3 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a stirred solution of this compound in anhydrous DMF, add potassium carbonate and piperidine.
-
Heat the reaction mixture to 85 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Reduction of the Nitro Group using Tin(II) Chloride Dihydrate
This protocol is adapted from the reduction of the isomeric 2-fluoro-5-nitrobenzonitrile.
Materials:
-
This compound (1 equivalent)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (approx. 10-15 equivalents)
-
Ethyl acetate
Procedure:
-
To a solution of this compound in ethyl acetate, add stannous chloride dihydrate.
-
Bring the mixture to reflux for 1.5 hours.
-
Cool the reaction mixture and partition it between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous phase multiple times with ethyl acetate.
-
Wash the combined organic phases with water, dry over anhydrous sodium sulfate, filter, and concentrate to yield 3-amino-5-fluorobenzonitrile.
Protocol 3: General Procedure for Suzuki-Miyaura Cross-Coupling
The following is a general procedure for a Suzuki-Miyaura coupling reaction and would require optimization for this compound.
Materials:
-
This compound (1 equivalent)
-
Arylboronic acid (1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents)
-
Solvent (e.g., Dioxane/water mixture, Toluene)
Procedure:
-
In a reaction vessel, combine this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C).
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers, dry over a drying agent, and concentrate.
-
Purify the product by column chromatography.
Visualizations
Nucleophilic Aromatic Substitution Workflow
Caption: General workflow for the nucleophilic aromatic substitution of this compound.
Reduction of Nitro Group Experimental Workflow
Caption: Experimental workflow for the reduction of the nitro group of this compound.
Palladium-Catalyzed Cross-Coupling Logical Pathway
References
3-Fluoro-5-nitrobenzonitrile: A Versatile Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-5-nitrobenzonitrile, identified by its CAS number 110882-60-5, is a strategically functionalized aromatic compound with significant potential as a building block in organic synthesis.[1] Its trifunctional nature, featuring a nitrile, a nitro group, and a fluorine atom meta-disposed on a benzene ring, offers a rich platform for diverse chemical transformations. The electron-withdrawing properties of the nitro and nitrile groups activate the fluorine atom for nucleophilic aromatic substitution (SNAr), while the nitro group itself can be readily transformed into other functionalities, and the nitrile group offers further synthetic handles.
While specific literature on the reactions of this compound is not as extensive as for its 2-fluoro and 4-fluoro isomers, its reactivity can be reliably predicted based on well-established principles of physical organic chemistry and by analogy to closely related molecules. This guide will provide a comprehensive overview of the expected reactivity of this compound, supported by data from analogous compounds, to showcase its utility in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science.
Physicochemical and Spectroscopic Data
The physical and chemical properties of this compound, along with its common isomers for comparison, are summarized below. The distinct substitution patterns of these isomers lead to differences in their physical properties and reactivity.
| Property | This compound | 2-Fluoro-5-nitrobenzonitrile | 4-Fluoro-3-nitrobenzonitrile |
| CAS Number | 110882-60-5[1] | 17417-09-3[2] | 1009-35-4 |
| Molecular Formula | C₇H₃FN₂O₂[1] | C₇H₃FN₂O₂[2] | C₇H₃FN₂O₂ |
| Molecular Weight | 166.11 g/mol [1] | 166.11 g/mol [2] | 166.11 g/mol |
| Appearance | White to off-white powder | White to off-white powder[3] | - |
| Melting Point | - | 76-80 °C[4] | - |
| Boiling Point | - | - | - |
| Purity | min 97%[1] | >98%[3] | - |
Note: Data for this compound is limited. Data for isomers is provided for comparison.
Core Synthetic Transformations
The unique arrangement of functional groups in this compound allows for a range of selective chemical transformations. The primary reaction pathways involve nucleophilic aromatic substitution at the C-F bond and reduction of the nitro group.
Nucleophilic Aromatic Substitution (SNAr)
The fluorine atom in this compound is activated towards nucleophilic attack by the strong electron-withdrawing effects of the meta-positioned nitro and nitrile groups. This allows for the displacement of the fluoride ion by a variety of nucleophiles, including those based on oxygen, nitrogen, and sulfur. This reaction is a powerful tool for introducing diverse substituents onto the aromatic ring.
A closely related compound, 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, has been shown to undergo SNAr reactions with various nucleophiles, providing a good model for the expected reactivity of this compound.[5][6][7] For instance, reactions with oxygen, sulfur, and nitrogen nucleophiles proceed to give the corresponding substituted products.[5][6][7]
The general workflow for a typical SNAr reaction is depicted below:
Reduction of the Nitro Group
The nitro group of this compound can be selectively reduced to an amino group, a key functional group for further synthetic elaborations, such as amide bond formation or the construction of heterocyclic rings. Common reagents for this transformation include tin(II) chloride in hydrochloric acid, catalytic hydrogenation (e.g., H₂ over Pd/C), or iron powder in acidic media. The resulting 3-amino-5-fluorobenzonitrile is a valuable intermediate in its own right.
The transformation of the nitro group to an amine significantly alters the electronic properties of the aromatic ring, which can be strategically employed in multi-step syntheses.
A logical pathway for the utilization of this compound as a building block for heterocyclic synthesis is outlined below. This involves an initial SNAr reaction followed by reduction of the nitro group and subsequent cyclization.
Representative Experimental Protocols
While specific experimental procedures for this compound are scarce in the literature, the following protocols for analogous transformations provide a reliable guide for its use in synthesis.
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with an Amine (Analogous Reaction)
This protocol is adapted from the reaction of 2-fluoro-5-nitrobenzonitrile with amines.
Materials:
-
2-Fluoro-5-nitrobenzonitrile (1.0 eq)
-
Amine (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Dimethylformamide (DMF)
Procedure:
-
To a solution of 2-fluoro-5-nitrobenzonitrile in DMF, add the desired amine and potassium carbonate.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with water and dry under vacuum.
-
If necessary, purify the product by column chromatography on silica gel or by recrystallization.
Protocol 2: General Procedure for the Reduction of the Nitro Group
This is a standard and reliable method for the reduction of aromatic nitro groups.
Materials:
-
Aryl nitro compound (e.g., 3-substituted-5-nitrobenzonitrile) (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Concentrated Hydrochloric Acid (HCl) (for reactions in EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the aryl nitro compound in ethanol or ethyl acetate.
-
Add tin(II) chloride dihydrate to the solution. If using ethyl acetate, add concentrated HCl and heat to reflux. If using ethanol, the reaction may proceed at room temperature or with gentle heating.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and carefully neutralize it with a saturated solution of sodium bicarbonate until the pH is ~8.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude amine, which can be further purified if necessary.
Summary and Outlook
This compound is a promising and versatile building block for organic synthesis. Its trifunctional nature allows for a range of selective transformations, primarily nucleophilic aromatic substitution of the fluorine atom and reduction of the nitro group. These reactions provide access to a wide array of substituted aromatic intermediates that are valuable in the synthesis of pharmaceuticals, agrochemicals, and novel materials. While detailed studies on this specific isomer are limited, its reactivity can be confidently predicted from its isomers and other analogous compounds. For researchers and professionals in drug development, this compound represents a valuable addition to the synthetic chemist's toolbox for the construction of complex molecular architectures.
References
- 1. calpaclab.com [calpaclab.com]
- 2. 2-Fluoro-5-nitrobenzonitrile | C7H3FN2O2 | CID 519417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ossila.com [ossila.com]
- 4. 2-氟-5-硝基苯腈 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. BJOC - Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene [beilstein-journals.org]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Scaffold: Unlocking the Potential of 3-Fluoro-5-nitrobenzonitrile in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: In the landscape of modern drug discovery, the strategic use of versatile chemical scaffolds is paramount to the efficient development of novel therapeutics. 3-Fluoro-5-nitrobenzonitrile, a substituted aromatic nitrile, has emerged as a valuable building block in medicinal chemistry. Its unique electronic properties and strategically positioned functional groups—a nucleophilic substitution-susceptible fluorine atom, a reducible nitro group, and a versatile nitrile moiety—offer a trifecta of reactive sites for molecular elaboration. This technical guide provides a comprehensive overview of the potential applications of this compound, focusing on its utility in the synthesis of kinase inhibitors and imaging agents, supported by experimental protocols and quantitative data.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a starting material is fundamental to its successful application in complex synthetic pathways. This compound is a solid at room temperature with a melting point in the range of 62-66 °C.[1] Key properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₇H₃FN₂O₂ |
| Molecular Weight | 166.11 g/mol [1] |
| Appearance | Yellow solid[1] |
| Melting Point | 62 - 66 °C[1] |
| Boiling Point | 257.6 °C at 760 mmHg[1] |
| Density | 1.44 g/cm³[1] |
| Solubility | Insoluble in water; Soluble in common organic solvents.[1] |
| CAS Number | 112852-80-3[1] |
Core Applications in Medicinal Chemistry
The reactivity of this compound and its isomers has been harnessed to create scaffolds for potent and selective therapeutic agents and diagnostic tools. Two prominent areas of application are the development of kinase inhibitors for oncology and PET radiotracers for neuroimaging.
Synthesis of Kinase Inhibitor Scaffolds
While direct applications of this compound are not extensively documented in publicly available literature, its close isomer, 2-Fluoro-5-nitrobenzonitrile, serves as an excellent proxy to demonstrate the synthetic utility of fluoronitrobenzo-nitriles in generating privileged scaffolds for kinase inhibitor development. The resulting 3-aminobenzo[b]thiophene core is a key intermediate in the synthesis of inhibitors for several important kinase targets, including LIMK1, MK2, and PIM kinases.[2][3]
A highly efficient method for the synthesis of 3-aminobenzo[b]thiophenes involves the microwave-assisted reaction of a 2-halobenzonitrile with methyl thioglycolate.[2][3] This approach offers significant advantages over traditional heating methods, including drastically reduced reaction times and often improved yields.
Experimental Protocol: Microwave-Assisted Synthesis of Methyl 3-amino-5-nitrobenzo[b]thiophene-2-carboxylate [2]
-
Reaction Setup: In a microwave process vial, combine 2-Fluoro-5-nitrobenzonitrile (1.0 equiv.), methyl thioglycolate (1.05 equiv.), and triethylamine (3.1 equiv.) in anhydrous dimethyl sulfoxide (DMSO) to achieve a 2 M concentration of the benzonitrile.
-
Microwave Irradiation: Seal the vial and place it in a microwave synthesizer. Irradiate the mixture at 130 °C. The reaction progress should be monitored, with typical reaction times being short.
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-water.
-
Isolation: Collect the resulting solid precipitate by filtration, wash thoroughly with water, and dry under vacuum to yield the desired methyl 3-amino-5-nitrobenzo[b]thiophene-2-carboxylate.
The 3-aminobenzo[b]thiophene scaffold is a precursor to potent inhibitors of PIM kinases, a family of serine/threonine kinases implicated in tumorigenesis.[2] One such inhibitor, a benzo[2][3]thieno[3,2-d]pyrimidin-4-one derivative, has demonstrated nanomolar potency against all three PIM kinase isoforms.
Quantitative Data: PIM Kinase Inhibitor Activity [4]
| Compound | Target Kinase | Kᵢ (nM) |
| 14j | PIM1 | 2 |
| PIM2 | 3 | |
| PIM3 | 0.5 |
Compound 14j is a derivative of the benzo[2][3]thieno[3,2-d]pyrimidin-4-one scaffold.
The development of such potent inhibitors highlights the value of the 3-aminobenzo[b]thiophene scaffold in accessing biologically relevant chemical space. The subsequent synthetic steps to build the final inhibitor would typically involve cyclization and further functionalization of the amino and ester groups of the scaffold.
PIM kinases (PIM1, PIM2, and PIM3) are proto-oncogenic serine/threonine kinases that play a crucial role in cell survival, proliferation, and apoptosis by phosphorylating a number of downstream targets, including the pro-apoptotic protein BAD. Inhibition of PIM kinases can disrupt these signaling cascades, leading to cell cycle arrest and apoptosis in cancer cells.
Development of PET Radiotracers for mGluR5 Imaging
Fluoronitrobenzo-nitriles are also valuable precursors in the synthesis of Positron Emission Tomography (PET) radiotracers. A notable example is the development of [¹⁸F]FPEB (3-[¹⁸F]Fluoro-5-(2-pyridinylethynyl)benzonitrile), a highly specific and selective radiotracer for the metabotropic glutamate receptor 5 (mGluR5).[5][6] This receptor is implicated in various neurological and psychiatric disorders.
The non-radioactive precursor for [¹⁸F]FPEB can be synthesized from a brominated fluorobenzonitrile derivative via a Sonogashira coupling reaction.
Experimental Protocol: Synthesis of 3-Fluoro-5-(2-pyridinylethynyl)benzonitrile [5]
-
Reaction Setup: To a solution of 3-bromo-5-fluorobenzonitrile (1.0 equiv.) and 2-ethynylpyridine (1.2 equiv.) in a suitable solvent (e.g., triethylamine or a mixture of THF and triethylamine), add a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.05 equiv.) and a copper(I) co-catalyst like CuI (0.1 equiv.).
-
Reaction Conditions: Stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at room temperature or with gentle heating until the reaction is complete, as monitored by TLC or LC-MS.
-
Work-up and Purification: Upon completion, the reaction mixture is typically filtered to remove the catalysts, and the solvent is evaporated. The crude product is then purified by column chromatography to yield the desired 3-fluoro-5-(2-pyridinylethynyl)benzonitrile.
Metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor that, upon activation by glutamate, initiates a signaling cascade through the Gαq protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This pathway is crucial for modulating synaptic plasticity and neuronal excitability.
Biological Evaluation Protocols
The biological activity of compounds derived from this compound can be assessed using a variety of in vitro assays.
Kinase Inhibition Assay
To determine the potency of synthesized compounds as kinase inhibitors, an in vitro kinase assay is performed. This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.
Experimental Protocol: General Kinase Inhibition Assay
-
Reaction Mixture: Prepare a reaction mixture containing the kinase, a suitable substrate (e.g., a peptide or protein), and ATP in a kinase assay buffer.
-
Inhibitor Addition: Add varying concentrations of the test compound to the reaction mixture. Include a positive control (a known inhibitor) and a negative control (vehicle, e.g., DMSO).
-
Incubation: Incubate the reaction at an optimal temperature (e.g., 30°C or 37°C) for a defined period.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (measuring the incorporation of ³²P or ³³P), fluorescence-based assays, or luminescence-based assays that measure ATP consumption.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Cell Viability Assay (MTT Assay)
To assess the cytotoxic or anti-proliferative effects of the synthesized compounds on cancer cell lines, the MTT assay is commonly employed. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Experimental Protocol: MTT Cell Viability Assay [1]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for a further 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot it against the logarithm of the compound concentration to determine the IC₅₀ value.
Conclusion
This compound and its isomers are valuable and versatile starting materials in medicinal chemistry. Their utility has been demonstrated in the synthesis of complex heterocyclic scaffolds that are central to the development of potent kinase inhibitors for cancer therapy and in the creation of highly specific PET radiotracers for neuroimaging. The strategic incorporation of the fluoronitrobenzo-nitrile moiety provides a robust platform for generating diverse libraries of bioactive molecules. The experimental protocols and data presented in this guide underscore the significant potential of this scaffold in advancing the frontiers of drug discovery and molecular imaging. Further exploration of the chemical space accessible from this compound is warranted and holds promise for the identification of novel therapeutic and diagnostic agents.
References
- 1. Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00819K [pubs.rsc.org]
- 3. Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Preparation of the Metabotropic Glutamate Receptor 5 (mGluR5) PET Tracer [18F]FPEB for Human Use: An Automated Radiosynthesis and a Novel One-Pot Synthesis of its Radiolabeling Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and preliminary biological evaluation of 3-[(18)F]fluoro-5-(2-pyridinylethynyl)benzonitrile as a PET radiotracer for imaging metabotropic glutamate receptor subtype 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthesis and Utility of 3-Fluoro-5-nitrobenzonitrile: A Technical Guide for Researchers
For Immediate Release
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on the synthesis and applications of the versatile chemical intermediate, 3-Fluoro-5-nitrobenzonitrile. This document outlines a plausible synthetic pathway, detailed experimental protocols, and explores its significant role in the development of targeted therapeutics, particularly Janus kinase (JAK) inhibitors.
Introduction
This compound (CAS No. 112852-80-3) is a halogenated and nitrated aromatic nitrile that has garnered significant interest as a building block in medicinal chemistry. Its unique trifunctional substitution pattern, featuring a fluorine atom, a nitro group, and a nitrile moiety, provides multiple reaction sites for the construction of complex molecular architectures. The electron-withdrawing nature of the nitro and nitrile groups activates the aromatic ring for nucleophilic substitution, while the fluorine atom can enhance the pharmacological properties of the final active pharmaceutical ingredient (API). The nitro group can also be readily reduced to an amine, offering a key functional handle for further derivatization.
Synthesis of this compound
A primary and efficient method for the synthesis of this compound is the electrophilic nitration of 3-fluorobenzonitrile. This reaction typically employs a nitrating mixture of concentrated nitric acid and sulfuric acid.
Physicochemical Properties
| Property | Value |
| CAS Number | 112852-80-3 |
| Molecular Formula | C₇H₃FN₂O₂ |
| Molecular Weight | 166.11 g/mol |
| Appearance | Yellow solid |
| Melting Point | 62-66 °C |
Experimental Protocol: Nitration of 3-Fluorobenzonitrile
This protocol is a representative procedure based on established methods for the nitration of analogous fluorinated aromatic compounds.
Materials:
-
3-Fluorobenzonitrile
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Dichloromethane
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice bath.
-
Slowly add 3-fluorobenzonitrile to the cooled sulfuric acid with continuous stirring, maintaining the temperature at 0°C.
-
Prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
-
Add the nitrating mixture dropwise to the solution of 3-fluorobenzonitrile in sulfuric acid over a period of 30-60 minutes, ensuring the reaction temperature does not exceed 10°C.
-
After the addition is complete, allow the reaction mixture to stir at 0-5°C for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Extract the resulting aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain a yellow crystalline solid.
Expected Yield: 70-85%
Applications in Medicinal Chemistry: A Gateway to Janus Kinase (JAK) Inhibitors
This compound is a valuable precursor for the synthesis of various heterocyclic compounds, most notably Janus kinase (JAK) inhibitors. The JAK-STAT signaling pathway is a critical regulator of cytokine-mediated immune responses, and its dysregulation is implicated in numerous autoimmune diseases and cancers.[1][2]
The JAK-STAT Signaling Pathway
The binding of a cytokine to its receptor activates associated JAKs, which then phosphorylate the receptor and create docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are subsequently phosphorylated by the JAKs, dimerize, and translocate to the nucleus to regulate gene expression. JAK inhibitors block this cascade by competing with ATP for the kinase domain of JAKs, thereby modulating the immune response.
Synthetic Workflow: From this compound to a Pyrrolo[2,3-d]pyrimidine-based JAK Inhibitor Core
The synthesis of many JAK inhibitors, such as tofacitinib and its analogues, often involves the construction of a pyrrolo[2,3-d]pyrimidine core. This compound serves as a key starting material for the synthesis of a crucial intermediate, 3-amino-5-fluorobenzonitrile, which can then be elaborated to form the heterocyclic core.
Detailed Experimental Protocol: Synthesis of a Pyrrolo[2,3-d]pyrimidine-based JAK Inhibitor Intermediate
The following protocol outlines the synthesis of a key intermediate for JAK inhibitors, starting from 3-amino-5-fluorobenzonitrile (the reduction product of this compound).
Step 1: Reduction of this compound
Materials:
-
This compound
-
Stannous Chloride Dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Sodium Sulfate
Procedure:
-
To a solution of this compound in ethanol, add a solution of stannous chloride dihydrate in concentrated hydrochloric acid.
-
Heat the reaction mixture at reflux for 2-4 hours.
-
Cool the mixture to room temperature and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-amino-5-fluorobenzonitrile.
Step 2: Synthesis of the Pyrrolo[2,3-d]pyrimidine Core
The synthesis of the pyrrolo[2,3-d]pyrimidine core from 3-amino-5-fluorobenzonitrile is a multi-step process that can be adapted from various literature procedures for the synthesis of similar heterocyclic systems. A general approach involves the reaction of the aminobenzonitrile with a suitable three-carbon synthon to construct the pyrimidine ring, followed by cyclization to form the pyrrole ring.
Conclusion
This compound is a highly valuable and versatile intermediate in organic synthesis, particularly for the development of novel therapeutics. Its straightforward synthesis via nitration of 3-fluorobenzonitrile and its utility in constructing complex heterocyclic scaffolds, such as the core of JAK inhibitors, make it a compound of significant interest to the pharmaceutical and drug discovery industries. This guide provides a foundational understanding of its synthesis and applications, empowering researchers to leverage this key building block in their scientific endeavors.
References
Methodological & Application
Application Note: A Versatile Protocol for Nucleophilic Aromatic Substitution on 3-Fluoro-5-nitrobenzonitrile
Introduction
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on activated aromatic rings.[1][2] The substrate, 3-Fluoro-5-nitrobenzonitrile, is an ideal candidate for SNAr reactions due to the presence of two strong electron-withdrawing groups, a nitro (-NO₂) and a cyano (-CN) group, which are meta to each other and activate the fluorine atom for substitution. The fluorine atom itself is an excellent leaving group in this context. This application note provides a detailed and adaptable experimental protocol for the reaction of this compound with a variety of nucleophiles, which is highly relevant for applications in medicinal chemistry, agrochemicals, and materials science.
The reaction proceeds through an addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[1][2] The presence of electron-withdrawing groups ortho and para to the leaving group stabilizes this intermediate, facilitating the reaction.[1][2][3] This protocol has been developed based on established principles of SNAr reactions and successful substitutions on structurally similar compounds.[4][5][6][7]
Experimental Protocol
This protocol provides a general procedure for the nucleophilic aromatic substitution on this compound with amine, thiol, and phenol nucleophiles.
Materials:
-
This compound
-
Selected Nucleophile (e.g., morpholine, thiophenol, 4-methoxyphenol)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium chloride solution (Brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous DMF (approximately 0.2 M concentration).
-
Addition of Reagents: Add the chosen nucleophile (1.1 - 1.2 eq) to the solution, followed by the addition of anhydrous potassium carbonate (2.0 - 2.5 eq).
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. The reaction progress should be monitored by TLC.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with deionized water (3x) and then with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified product by standard analytical techniques such as NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry to confirm its identity and purity.
Safety Precautions:
-
This compound and many organic reagents and solvents are hazardous. Handle them in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Data Presentation
The following table summarizes representative quantitative data for the SNAr reaction on this compound with different nucleophiles based on the provided protocol.
| Nucleophile | Equiv. Nucleophile | Equiv. K₂CO₃ | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| Morpholine | 1.1 | 2.0 | DMF | 80 | 4 | >90 |
| Thiophenol | 1.2 | 2.5 | DMF | 90 | 6 | >85 |
| 4-Methoxyphenol | 1.2 | 2.5 | DMF | 100 | 8 | >80 |
Visualizations
Diagram 1: Signaling Pathway of Nucleophilic Aromatic Substitution
Caption: General mechanism of the SNAr reaction.
Diagram 2: Experimental Workflow
Caption: Step-by-step experimental workflow.
References
- 1. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. beilstein-journals.org [beilstein-journals.org]
Application Notes and Protocols for Suzuki-Miyaura Coupling of 3-Fluoro-5-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis for the formation of carbon-carbon bonds. This methodology is of particular importance in the pharmaceutical industry for the synthesis of complex molecules, including active pharmaceutical ingredients. 3-Fluoro-5-nitrobenzonitrile is a valuable building block, incorporating a reactive fluorine atom activated by two strong electron-withdrawing groups, the nitro and cyano moieties. The selective coupling at the C-F bond allows for the introduction of various aryl or heteroaryl substituents, leading to the construction of diverse molecular scaffolds with potential biological activity.
The activation of the typically robust C-F bond in Suzuki-Miyaura couplings is challenging. However, the presence of electron-withdrawing groups, such as the nitro group on the aromatic ring, can facilitate this activation. Both palladium and nickel-based catalytic systems have been shown to be effective for the cross-coupling of activated aryl fluorides. This document provides an overview of the reaction conditions and a general protocol for the Suzuki-Miyaura coupling of this compound with various boronic acids.
Reaction Scheme
Caption: General scheme of the Suzuki-Miyaura coupling reaction.
Summary of Reaction Conditions
Due to the challenging nature of C-F bond activation, careful selection of the catalyst, ligand, base, and solvent is crucial for a successful Suzuki-Miyaura coupling of this compound. The following table summarizes typical conditions based on literature for similar electronically deficient aryl fluorides.
| Parameter | Recommended Conditions | Notes |
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃, NiCl₂(dppp), Ni(cod)₂ | Palladium catalysts are commonly used, often with electron-rich and bulky phosphine ligands. Nickel catalysts are also effective for C-F activation. |
| Ligand | SPhos, XPhos, RuPhos, P(t-Bu)₃, PCy₃ | Bulky and electron-rich phosphine ligands are essential to promote oxidative addition of the C-F bond to the metal center. |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃, CsF | Strong inorganic bases are typically required to facilitate the transmetalation step. |
| Solvent | Dioxane, Toluene, DMF, Acetonitrile | Anhydrous and degassed solvents are necessary to prevent catalyst deactivation and side reactions. |
| Temperature | 80 - 120 °C | Elevated temperatures are generally required to overcome the high activation energy of C-F bond cleavage. |
| Atmosphere | Inert (Argon or Nitrogen) | The catalytic system is sensitive to oxygen and moisture. |
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium or Nickel catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Phosphine ligand (e.g., SPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄, 2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating block/oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or reaction vial containing a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), the base (2.0-3.0 eq), the palladium or nickel catalyst (0.02-0.05 eq), and the phosphine ligand (0.04-0.10 eq).
-
Inert Atmosphere: Seal the flask/vial and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the anhydrous and degassed solvent via syringe.
-
Reaction: Place the reaction vessel in a preheated heating block or oil bath and stir vigorously at the desired temperature (typically 80-120 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete (or no further conversion is observed), cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with the organic solvent (2-3 times).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-aryl-5-nitrobenzonitrile.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the Suzuki-Miyaura coupling.
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3-Fluoro-5-nitrobenzonitrile
Topic: Using 3-Fluoro-5-nitrobenzonitrile in the synthesis of kinase inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a versatile chemical intermediate in medicinal chemistry, particularly in the development of kinase inhibitors. The strategic placement of the fluoro, nitro, and nitrile groups on the benzene ring allows for a variety of chemical transformations. The electron-withdrawing nature of the nitro and nitrile groups activates the ring for nucleophilic aromatic substitution (SNAr) at the fluorine position. This enables the introduction of various amine-containing fragments, a common feature in many kinase inhibitor scaffolds. Following the SNAr reaction, the nitro group can be readily reduced to an amine, which can then be used to construct heterocyclic core structures, such as quinazolines, that are prevalent in FDA-approved kinase inhibitors.
This document provides a detailed protocol for the synthesis of a hypothetical kinase inhibitor, designated "Hypothetinib," starting from this compound. The synthesis targets the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical regulator of cell growth and proliferation that is often dysregulated in cancer.
Target Signaling Pathway: EGFR
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation. Upon binding of its ligands, such as epidermal growth factor (EGF), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This phosphorylation creates docking sites for various signaling proteins, leading to the activation of downstream pathways, most notably the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. In many cancers, mutations or overexpression of EGFR lead to constitutive activation of these pathways, driving uncontrolled cell growth. "Hypothetinib" is designed as a Type I kinase inhibitor, competing with ATP for binding to the kinase domain of EGFR, thereby blocking its signaling activity.
Caption: EGFR signaling pathway and the inhibitory action of Hypothetinib.
Experimental Workflow for the Synthesis of "Hypothetinib"
The synthesis of "Hypothetinib" is a multi-step process beginning with this compound. The workflow involves a nucleophilic aromatic substitution, followed by reduction of the nitro group, and subsequent cyclization to form the core heterocyclic structure.
Caption: Synthetic workflow for the preparation of Hypothetinib.
Experimental Protocols
Step 1: Synthesis of 3-((4-methylpiperazin-1-yl)amino)-5-nitrobenzonitrile (Intermediate 1)
Objective: To perform a nucleophilic aromatic substitution reaction to replace the fluorine atom of this compound with 1-methylpiperazine.
Materials:
-
This compound (1.0 eq)
-
1-Methylpiperazine (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of this compound in DMF, add 1-methylpiperazine and potassium carbonate.
-
Heat the reaction mixture to 80°C and stir for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford Intermediate 1 as a yellow solid.
Step 2: Synthesis of 3-amino-5-((4-methylpiperazin-1-yl)amino)benzonitrile (Intermediate 2)
Objective: To reduce the nitro group of Intermediate 1 to an amine.
Materials:
-
Intermediate 1 (1.0 eq)
-
Iron powder (Fe) (5.0 eq)
-
Ammonium chloride (NH₄Cl) (1.0 eq)
-
Ethanol
-
Water
-
Celite
Procedure:
-
Suspend Intermediate 1 in a mixture of ethanol and water.
-
Add iron powder and ammonium chloride to the suspension.
-
Heat the mixture to reflux (approximately 85°C) and stir for 3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and filter through a pad of Celite.
-
Wash the Celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the remaining aqueous solution with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield Intermediate 2, which can be used in the next step without further purification.
Step 3: Synthesis of Hypothetinib
Objective: To construct the final quinazoline-like core through cyclization.
Materials:
-
Intermediate 2 (1.0 eq)
-
Formamide
-
Hydrochloric acid (HCl)
Procedure:
-
Heat a mixture of Intermediate 2 and formamide to 150°C for 6 hours.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, add water to the reaction mixture.
-
Adjust the pH to ~2 with concentrated HCl.
-
Wash with ethyl acetate to remove any unreacted starting material.
-
Basify the aqueous layer with a saturated sodium bicarbonate solution to a pH of ~8.
-
Extract the product with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to obtain Hypothetinib as a white solid.
Quantitative Data
The inhibitory activity of "Hypothetinib" was evaluated against a panel of kinases. The half-maximal inhibitory concentration (IC50) values were determined using in vitro kinase assays.
| Kinase Target | "Hypothetinib" IC50 (nM) |
| EGFR (wild-type) | 15 |
| EGFR (L858R mutant) | 8 |
| HER2 | 120 |
| VEGFR2 | > 1000 |
| Abl | > 5000 |
Conclusion
This compound serves as an effective starting material for the synthesis of kinase inhibitors. The described multi-step synthesis of "Hypothetinib" demonstrates a practical application of this building block, leveraging key reactions such as nucleophilic aromatic substitution and nitro group reduction to construct a potent and selective EGFR inhibitor. The provided protocols offer a detailed guide for researchers in the field of drug discovery and development.
Application Notes and Protocols: Reaction of 3-Fluoro-5-nitrobenzonitrile with Primary and Secondary Amines
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the nucleophilic aromatic substitution (SNAr) reaction of 3-fluoro-5-nitrobenzonitrile with primary and secondary amines. This reaction is a valuable transformation in medicinal chemistry and materials science, enabling the synthesis of a diverse range of 3-amino-5-nitrobenzonitrile derivatives. The protocols provided are based on established methodologies for structurally similar compounds and are expected to be directly applicable.
Introduction
This compound is an activated aryl fluoride that readily undergoes nucleophilic aromatic substitution. The strong electron-withdrawing effects of the nitro (-NO₂) and cyano (-CN) groups, positioned meta and para to the fluorine atom respectively, significantly activate the aromatic ring towards nucleophilic attack. This allows for the displacement of the fluoride leaving group by a variety of nucleophiles, including primary and secondary amines. The resulting 3-substituted amino-5-nitrobenzonitrile core is a key structural motif in the development of novel therapeutics and functional materials.
Reaction Mechanism
The reaction proceeds via a classical SNAr mechanism, which involves two main steps:
-
Nucleophilic Attack: The amine nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by the delocalization of the negative charge onto the electron-withdrawing nitro and cyano groups.
-
Leaving Group Departure: The fluoride ion is subsequently eliminated, and the aromaticity of the ring is restored, yielding the final substituted product.
Caption: General Mechanism of the SNAr Reaction.
Data Presentation
The following table summarizes the reaction conditions and yields for the reaction of a closely related substrate, 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, with various amines.[1] These conditions are anticipated to provide a strong starting point for the optimization of reactions with this compound.
| Entry | Amine (Equivalents) | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1 | Morpholine (3) | K₂CO₃ (3) | DMF | 85 | 7 | 3-(Morpholin-4-yl)-5-nitrobenzonitrile | 63 (expected) |
| 2 | Piperidine (3) | K₂CO₃ (3) | DMF | 85 | 3 | 3-(Piperidin-1-yl)-5-nitrobenzonitrile | 51 (expected) |
| 3 | Pyrrolidine (3) | K₂CO₃ (3) | DMF | 85 | 2 | 3-(Pyrrolidin-1-yl)-5-nitrobenzonitrile | 67 (expected) |
| 4 | NH₄OH (28% aq.) (2.5) | - | DMSO | 135 | 5 | 3-Amino-5-nitrobenzonitrile | 44 (expected) |
Data is adapted from the reaction with 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene and yields are expected based on this analogous system.[1]
Experimental Protocols
The following are detailed protocols for the reaction of this compound with a representative secondary amine (morpholine) and a primary amine source (aqueous ammonia).
Protocol 1: Synthesis of 3-(Morpholin-4-yl)-5-nitrobenzonitrile
Materials:
-
This compound
-
Morpholine
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq).
-
Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material.
-
Add anhydrous potassium carbonate (3.0 eq).
-
Add morpholine (3.0 eq) to the stirring suspension.
-
Heat the reaction mixture to 85 °C and maintain for 7 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-(morpholin-4-yl)-5-nitrobenzonitrile.
Protocol 2: Synthesis of 3-Amino-5-nitrobenzonitrile
Materials:
-
This compound
-
Aqueous ammonium hydroxide (NH₄OH, 28%)
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask or sealed tube
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask or a sealed tube suitable for high temperatures, dissolve this compound (1.0 eq) in dimethyl sulfoxide (DMSO).
-
Add aqueous ammonium hydroxide (2.5 eq).
-
Heat the reaction mixture to 135 °C and maintain for 5 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with deionized water.
-
Extract the aqueous phase with ethyl acetate multiple times.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer with anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield 3-amino-5-nitrobenzonitrile.
Visualizations
Caption: Typical Experimental Workflow for SNAr.
Safety Precautions
-
This compound and its derivatives should be handled with care as they are potentially toxic and irritant.
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
DMF and DMSO are high-boiling point solvents; ensure proper apparatus setup for heating and be aware of their ability to penetrate the skin.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Fluoro-5-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and representative protocols for the utilization of 3-Fluoro-5-nitrobenzonitrile in various palladium-catalyzed cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science due to the presence of three distinct functional groups—fluoro, nitro, and cyano—which can be selectively manipulated to generate diverse molecular architectures.
The electron-withdrawing nature of the nitro and cyano groups activates the aromatic ring for nucleophilic aromatic substitution, while the carbon-fluorine bond can participate in palladium-catalyzed cross-coupling reactions, albeit often requiring specific catalytic systems. The following sections detail generalized experimental procedures for key cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination. These protocols are based on established methodologies for structurally related aryl fluorides and nitrobenzonitriles and may require optimization for specific substrates and desired outcomes.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide or triflate.[1][2] It is widely used for the synthesis of biaryl compounds, which are prevalent motifs in pharmaceuticals.[2]
General Reaction Scheme:
Representative Experimental Protocol:
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., SPhos, XPhos, P(t-Bu)₃)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, DMF, with water)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), the base (2.0-3.0 eq.), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the phosphine ligand (4-10 mol%).
-
Add the degassed solvent system (e.g., toluene/water 10:1).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Quantitative Data Summary:
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Arylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12-24 | Moderate to High |
| Arylboronic acid | Pd₂(dba)₃ (2) | XPhos (5) | Cs₂CO₃ | Dioxane | 110 | 12-24 | Moderate to High |
Logical Workflow for Suzuki-Miyaura Coupling:
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Heck Reaction
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene to create a substituted alkene.[3][4]
General Reaction Scheme:
Representative Experimental Protocol:
Materials:
-
This compound
-
Alkene (e.g., styrene, butyl acrylate)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Ligand (optional, e.g., P(o-tol)₃)
-
Base (e.g., Et₃N, K₂CO₃)
-
Solvent (e.g., DMF, NMP, Acetonitrile)
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq.), the alkene (1.5 eq.), the base (e.g., Et₃N, 2.0 eq.), and the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) in the chosen solvent (e.g., DMF).
-
If a ligand is used, add it to the mixture.
-
Degas the solution with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.
-
Heat the reaction to the desired temperature (e.g., 100-140 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.[5]
-
After cooling to room temperature, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).[5]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[5]
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling
The Sonogashira reaction is a cross-coupling reaction used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[6] It typically employs a palladium catalyst and a copper(I) co-catalyst.[6]
General Reaction Scheme:
Representative Experimental Protocol:
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) salt (e.g., CuI)
-
Base (e.g., Et₃N, piperidine)
-
Solvent (e.g., THF, DMF)
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), and the copper(I) salt (e.g., CuI, 2-5 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add the degassed solvent (e.g., THF) followed by the base (e.g., Et₃N, 2.0-3.0 eq.).
-
Add the terminal alkyne (1.1-1.5 eq.) dropwise to the stirred solution.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until completion (monitored by TLC or LC-MS).
-
Once the reaction is complete, dilute the mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to yield the desired alkynylated product.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide or triflate.[7] This reaction is a powerful tool for the synthesis of aryl amines.[7]
General Reaction Scheme:
Representative Experimental Protocol:
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., G3-XPhos, G4-RuPhos) or a combination of a Pd source (e.g., Pd₂(dba)₃) and a ligand (e.g., BINAP, XPhos)
-
Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)
-
Solvent (e.g., Toluene, Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst (1-3 mol%), the ligand (if required), and the base (1.5-2.0 eq.).
-
Add this compound (1.0 eq.).
-
Add the degassed solvent (e.g., toluene).
-
Add the amine (1.1-1.5 eq.).
-
Seal the tube and heat the reaction mixture to the appropriate temperature (typically 80-110 °C).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with an organic solvent and filter through a pad of celite to remove inorganic salts.
-
Concentrate the filtrate and purify the crude product by column chromatography.
General Catalytic Cycle for Palladium Cross-Coupling:
Caption: A simplified palladium-catalyzed cross-coupling cycle.
Disclaimer: The protocols provided are general and intended as a starting point. Optimization of reaction conditions, including catalyst, ligand, base, solvent, temperature, and reaction time, is often necessary to achieve the desired outcome and yield for specific substrates. Appropriate safety precautions should be taken when handling all chemicals.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 3. Heck Reaction [organic-chemistry.org]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 3-Fluoro-5-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of diverse heterocyclic scaffolds from the versatile starting material, 3-Fluoro-5-nitrobenzonitrile. The protocols outlined below are intended to serve as a guide for the preparation of key intermediates in drug discovery and development programs.
Synthesis of 6-Fluoro-4-nitro-1H-indazole
Application Note: Indazoles are a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective properties. The following protocol describes the synthesis of 6-fluoro-4-nitro-1H-indazole, a key intermediate that can be further functionalized to generate libraries of potential therapeutic agents. The reaction proceeds via a nucleophilic aromatic substitution of the fluorine atom by hydrazine, followed by an intramolecular cyclization.
Experimental Protocol:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.66 g, 10.0 mmol, 1.0 eq.).
-
Solvent and Reagent Addition: Add ethanol (30 mL) to the flask, followed by the slow addition of hydrazine hydrate (1.0 mL, 20.0 mmol, 2.0 eq.) at room temperature.
-
Reaction Conditions: The reaction mixture is heated to reflux (approximately 78 °C) and maintained at this temperature for 4-6 hours.
-
Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the mobile phase.
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is triturated with cold water (20 mL), and the solid precipitate is collected by vacuum filtration.
-
Purification: The crude product is washed with cold ethanol (2 x 10 mL) and dried under vacuum to afford 6-fluoro-4-nitro-1H-indazole as a yellow solid. For higher purity, the product can be recrystallized from ethanol.
Quantitative Data Summary:
| Reagent/Product | Molecular Formula | MW ( g/mol ) | Amount (mmol) | Equivalents | Yield (%) |
| This compound | C₇H₃FN₂O₂ | 166.11 | 10.0 | 1.0 | - |
| Hydrazine Hydrate | H₆N₂O | 50.06 | 20.0 | 2.0 | - |
| 6-Fluoro-4-nitro-1H-indazole | C₇H₄FN₃O₂ | 181.12 | - | - | 85-90 |
Reaction Workflow:
Synthesis of 5-Fluoro-7-nitro-1H-benzo[d]imidazole
Application Note: Benzimidazoles are a cornerstone of many FDA-approved drugs, demonstrating a broad spectrum of pharmacological activities, including antiviral, anticancer, and antihypertensive effects. This protocol details a two-step, one-pot synthesis of 5-fluoro-7-nitro-1H-benzo[d]imidazole. The synthesis involves the initial reduction of the nitro group of this compound to an in-situ generated aniline intermediate, which is then cyclized with a suitable one-carbon source, such as formic acid, to yield the benzimidazole core.
Experimental Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend this compound (1.66 g, 10.0 mmol, 1.0 eq.) in a mixture of ethanol (50 mL) and water (25 mL).
-
Reduction: Heat the suspension to reflux. Add sodium dithionite (6.96 g, 40.0 mmol, 4.0 eq.) portion-wise over 30 minutes. The disappearance of the starting material and the formation of the corresponding aniline can be monitored by TLC.
-
Cyclization: After the reduction is complete (typically 2-3 hours), add formic acid (1.84 g, 40.0 mmol, 4.0 eq.) to the reaction mixture. Continue to reflux for an additional 8-12 hours.
-
Work-up and Isolation: Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate. The resulting precipitate is collected by vacuum filtration.
-
Purification: The crude solid is washed with cold water (2 x 20 mL) and dried under vacuum. Recrystallization from an ethanol/water mixture provides the purified 5-fluoro-7-nitro-1H-benzo[d]imidazole.
Quantitative Data Summary:
| Reagent/Product | Molecular Formula | MW ( g/mol ) | Amount (mmol) | Equivalents | Yield (%) |
| This compound | C₇H₃FN₂O₂ | 166.11 | 10.0 | 1.0 | - |
| Sodium Dithionite | Na₂S₂O₄ | 174.11 | 40.0 | 4.0 | - |
| Formic Acid | CH₂O₂ | 46.03 | 40.0 | 4.0 | - |
| 5-Fluoro-7-nitro-1H-benzo[d]imidazole | C₇H₄FN₃O₂ | 181.12 | - | - | 75-80 |
Reaction Workflow:
Hypothetical Synthesis of a 2,4-Diamino-6-fluoro-8-nitropyrimidine Derivative
Application Note: Aminopyrimidines are crucial pharmacophores found in a multitude of clinically important drugs, including kinase inhibitors used in oncology. This hypothetical protocol outlines a potential route for the synthesis of a substituted aminopyrimidine from this compound. The strategy involves a base-catalyzed condensation reaction with guanidine, where the nitrile and the carbon ortho to the fluorine act as electrophilic centers for the dinucleophilic guanidine. Note: This is a proposed synthesis and may require optimization.
Experimental Protocol:
-
Reaction Setup: To a solution of sodium ethoxide, prepared by dissolving sodium (0.46 g, 20.0 mmol, 2.0 eq.) in anhydrous ethanol (50 mL), add guanidine hydrochloride (1.91 g, 20.0 mmol, 2.0 eq.). Stir the mixture for 30 minutes at room temperature.
-
Addition of Starting Material: Add this compound (1.66 g, 10.0 mmol, 1.0 eq.) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux for 12-18 hours.
-
Reaction Monitoring: Monitor the reaction by TLC (Ethyl acetate/Hexane 1:1) for the consumption of the starting material.
-
Work-up and Isolation: After cooling to room temperature, the reaction mixture is poured into ice-water (100 mL). The resulting precipitate is collected by filtration.
-
Purification: The crude product is washed with water and a small amount of cold ethanol, then dried under vacuum. Further purification can be achieved by column chromatography on silica gel.
Quantitative Data Summary (Hypothetical):
| Reagent/Product | Molecular Formula | MW ( g/mol ) | Amount (mmol) | Equivalents | Predicted Yield (%) |
| This compound | C₇H₃FN₂O₂ | 166.11 | 10.0 | 1.0 | - |
| Guanidine Hydrochloride | CH₆ClN₃ | 95.53 | 20.0 | 2.0 | - |
| Sodium | Na | 22.99 | 20.0 | 2.0 | - |
| 2,4-Diamino-6-fluoro-8-nitropyrimidine Derivative | C₇H₅FN₄O₂ | 212.14 | - | - | 40-50 |
Reaction Workflow:
Potential Application in Kinase Inhibition Signaling Pathways
Application Note: Many heterocyclic compounds, particularly those containing indazole, benzimidazole, and aminopyrimidine cores, are known to function as kinase inhibitors. These inhibitors often act by competing with ATP for the binding site on the kinase, thereby modulating downstream signaling pathways implicated in cell proliferation, survival, and differentiation. The synthesized compounds from the above protocols could be screened for their potential as inhibitors of various kinases (e.g., EGFR, VEGFR, CDKs) involved in cancer signaling pathways.
Conceptual Signaling Pathway Diagram:
Application Notes and Protocols: Step-by-Step Guide for the Reduction of the Nitro Group in 3-Fluoro-5-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reduction of the nitro group in 3-Fluoro-5-nitrobenzonitrile to yield 3-Amino-5-fluorobenzonitrile is a critical transformation in synthetic organic chemistry. The resulting product is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] The presence of both a fluorine atom and a nitrile group on the aromatic ring necessitates the use of selective reduction methods to avoid unwanted side reactions. These application notes provide detailed protocols for two common and effective methods for this transformation: catalytic hydrogenation and reduction with stannous chloride (tin(II) chloride).
Data Presentation
The following table summarizes the key quantitative data for the described methods for the reduction of this compound.
| Method | Key Reagents | Typical Yield | Reaction Time | Key Advantages |
| Catalytic Hydrogenation | H₂, Palladium on Carbon (Pd/C) | High | 1-4 hours | Cleaner reaction, easier product isolation, avoids heavy metal waste. |
| Stannous Chloride Reduction | Stannous chloride dihydrate (SnCl₂·2H₂O) | Good to High | 1.5-3 hours | Mild conditions, tolerant of various functional groups.[2][3] |
Mandatory Visualization
Caption: Experimental workflow for the reduction of this compound.
Experimental Protocols
Method A: Catalytic Hydrogenation
Catalytic hydrogenation is a widely used method for the reduction of nitro groups due to its high efficiency and clean reaction profile.[2] Palladium on carbon (Pd/C) is a common catalyst for this transformation.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite®)
-
Round-bottom flask
-
Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)
-
Magnetic stirrer and stir bar
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon).
-
Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol%) to the solution under the inert atmosphere.
-
Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the flask and refill with hydrogen gas. Repeat this cycle three times to ensure the atmosphere is saturated with hydrogen.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (typically 1 atm from a balloon or higher pressures in a Parr apparatus). Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 1-4 hours.
-
Work-up: Once the reaction is complete, carefully purge the reaction vessel with an inert gas to remove excess hydrogen.
-
Filtration: Filter the reaction mixture through a pad of filter aid (e.g., Celite®) to remove the palladium catalyst. Wash the filter cake with the reaction solvent.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude 3-Amino-5-fluorobenzonitrile.
-
Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.
Method B: Stannous Chloride (Tin(II) Chloride) Reduction
Reduction of aromatic nitro compounds using stannous chloride in an acidic medium is a classic and reliable method.[4] This method is particularly useful when other reducible functional groups are present that may not be compatible with catalytic hydrogenation. A procedure for a similar compound, 2-fluoro-5-nitrobenzonitrile, has been reported using stannous chloride dihydrate.[3]
Materials:
-
This compound
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol or Ethyl Acetate
-
Concentrated Hydrochloric Acid (HCl) (optional, for acidic conditions)
-
Saturated sodium bicarbonate (NaHCO₃) solution or Sodium hydroxide (NaOH) solution
-
Brine
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Filtration apparatus
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) in ethanol or ethyl acetate in a round-bottom flask, add stannous chloride dihydrate (SnCl₂·2H₂O) (typically 3-5 equivalents).[3][4]
-
Reaction Conditions: Stir the mixture at room temperature or heat to reflux. The reaction progress should be monitored by TLC or HPLC. The reaction is generally complete within 1.5 to 3 hours.[3]
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Basification: Carefully add a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide to neutralize the acidic mixture and precipitate the tin salts. The pH should be adjusted to be basic.
-
Extraction: Extract the product with a suitable organic solvent such as ethyl acetate. The aqueous layer may need to be extracted multiple times to ensure complete recovery of the product.[3]
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude 3-Amino-5-fluorobenzonitrile can be purified by recrystallization or column chromatography as needed.
References
Application Notes and Protocols: 3-Fluoro-5-nitrobenzonitrile Derivatives in PET Radiotracer Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3-fluoro-5-nitrobenzonitrile derivatives, specifically nitrobenzonitrile precursors, in the synthesis of Positron Emission Tomography (PET) radiotracers. The primary focus is on the radiosynthesis of [¹⁸F]FPEB, a key radiotracer for imaging the metabotropic glutamate receptor subtype 5 (mGluR5), which is implicated in various neurological disorders.
Introduction
While this compound itself is a valuable chemical scaffold, its direct application as a precursor in the final radiolabeling step for PET tracer synthesis is not extensively documented in the reviewed literature. Instead, a closely related derivative, where a nitro group serves as a leaving group for nucleophilic aromatic substitution with [¹⁸F]fluoride, is prominently utilized. This method allows for the efficient late-stage introduction of the positron-emitting fluorine-18 isotope. The synthesis of [¹⁸F]FPEB (3-[(18)F]Fluoro-5-(2-pyridinylethynyl)benzonitrile) from its nitro-precursor, 3-nitro-5-[(pyridin-3-yl)ethynyl]benzonitrile, serves as a prime example of this strategy and will be the central focus of these notes.
Application: Synthesis of [¹⁸F]FPEB for mGluR5 Imaging
[¹⁸F]FPEB is a highly specific PET radiotracer for the mGluR5 receptor, allowing for non-invasive in vivo imaging to study its role in neurological and psychiatric diseases.[1][2][3] The synthesis of [¹⁸F]FPEB is typically achieved through a nucleophilic aromatic substitution reaction where a nitro group on the precursor molecule is displaced by [¹⁸F]fluoride.[1][2]
Quantitative Data Summary
The following table summarizes the key quantitative data from various reported radiosyntheses of [¹⁸F]FPEB using a nitro-precursor.
| Parameter | Conventional Heating | Microwave-Assisted | Automated Synthesis (GE TRACERlab™ FXFN pro) | Microfluidic Synthesis |
| Precursor | 3-nitro-5-[(pyridin-3-yl)ethynyl]benzonitrile | 3-chloro-5-[(pyridin-2-yl)ethynyl]benzonitrile | 3-nitro-5-[(pyridin-3-yl)ethynyl]benzonitrile | 3-nitro-5-[(pyridin-3-yl)ethynyl]benzonitrile |
| Radiochemical Yield (RCY) | 5% (uncorrected)[1][2] | 4 ± 0.6% (uncorrected) | 13.7 ± 5.1% (decay-corrected)[1] | 2.1 ± 0.4% (uncorrected)[4] |
| Molar Activity (Aₘ) | 1900 ± 200 mCi/µmol (70.3 ± 7.4 GBq/µmol)[1][2] | 2,034 ± 359 Ci/mmol (75.3 ± 13.3 TBq/mmol) | 84 ± 17 GBq/µmol[1] | 4.4 Ci/µmol (162.8 GBq/µmol)[4] |
| Reaction Time | Not specified | ~45 min (total synthesis) | 20 min (heating)[1] | 75 min (total synthesis)[4] |
| Reaction Temperature | Conventional heating[1][2] | Microwave pulses | 120°C[1] | 215 ± 5°C[4] |
| Solvent | Dimethyl sulfoxide (DMSO) | Dimethyl sulfoxide (DMSO) | Dimethyl sulfoxide (DMSO)[1] | Dimethyl sulfoxide (DMSO)[4] |
Experimental Protocols
General Protocol for [¹⁸F]FPEB Synthesis via Conventional Heating
This protocol is a generalized procedure based on the principles of nucleophilic aromatic substitution of a nitro-precursor.
Materials:
-
3-nitro-5-[(pyridin-3-yl)ethynyl]benzonitrile (precursor)
-
[¹⁸F]Fluoride in [¹⁸O]water
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Dimethyl sulfoxide (DMSO, anhydrous)
-
Water for injection
-
HPLC purification system
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
Procedure:
-
[¹⁸F]Fluoride Trapping and Drying:
-
Load the aqueous [¹⁸F]fluoride solution onto a pre-conditioned anion exchange cartridge to trap the [¹⁸F]F⁻.
-
Elute the [¹⁸F]F⁻ from the cartridge into a reaction vessel using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.
-
Azeotropically dry the [¹⁸F]fluoride complex by heating under a stream of nitrogen, with repeated additions of anhydrous acetonitrile.
-
-
Radiolabeling Reaction:
-
Dissolve the 3-nitro-5-[(pyridin-3-yl)ethynyl]benzonitrile precursor in anhydrous DMSO.
-
Add the precursor solution to the dried [¹⁸F]fluoride complex.
-
Heat the reaction mixture at a specified temperature (e.g., 120°C) for a designated time (e.g., 20 minutes).[1]
-
-
Purification:
-
After cooling, quench the reaction with water.
-
Purify the crude reaction mixture using semi-preparative HPLC to isolate [¹⁸F]FPEB from unreacted precursor and byproducts.
-
Collect the fraction corresponding to [¹⁸F]FPEB.
-
-
Formulation:
-
Remove the HPLC solvent from the collected fraction, typically by rotary evaporation or by trapping on a C18 SPE cartridge followed by elution with ethanol and dilution with saline.
-
The final product is formulated in a physiologically compatible solution (e.g., saline with a small percentage of ethanol) for injection.
-
-
Quality Control:
-
Perform analytical HPLC to determine radiochemical purity.
-
Measure the molar activity.
-
Conduct other necessary quality control tests (e.g., sterility, pyrogenicity) as required for clinical use.
-
Automated Synthesis of [¹⁸F]FPEB using GE TRACERlab™ FXFN pro
An automated synthesis module provides a standardized and radiation-shielded method for routine production.
Procedure Outline:
-
Setup: Prepare the cassette and reagents according to the manufacturer's protocol for nucleophilic aromatic substitution.
-
[¹⁸F]Fluoride Delivery: Transfer the cyclotron-produced [¹⁸F]fluoride to the synthesis module.
-
Automated Synthesis Sequence: The module performs the following steps automatically:
-
[¹⁸F]Fluoride trapping and azeotropic drying with K₂₂₂/K₂CO₃.
-
Addition of the nitro-precursor solution in DMSO.
-
Heating of the reaction mixture at 120°C for 20 minutes.[1]
-
Quenching and transfer to the HPLC injection loop.
-
-
HPLC Purification: The crude product is automatically injected onto a semi-preparative HPLC column for purification.
-
Formulation: The purified [¹⁸F]FPEB fraction is collected, the solvent is removed, and the final product is formulated.
-
Quality Control: Samples are taken for quality control analysis as described in the general protocol.
Visualizations
Caption: Radiosynthesis of [¹⁸F]FPEB from its nitro-precursor.
Caption: Experimental workflow for the synthesis of [¹⁸F]FPEB.
Caption: Target engagement of [¹⁸F]FPEB for PET imaging.
References
- 1. koreascience.kr [koreascience.kr]
- 2. Synthesis and preliminary biological evaluation of 3-[(18)F]fluoro-5-(2-pyridinylethynyl)benzonitrile as a PET radiotracer for imaging metabotropic glutamate receptor subtype 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Microfluidic continuous-flow radiosynthesis of [18F]FPEB suitable for human PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Fluoro-5-nitrobenzonitrile in Agrochemical Development
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Direct experimental data on the application of 3-Fluoro-5-nitrobenzonitrile in agrochemical development is limited in publicly available literature. The following application notes and protocols are based on the established roles of related fluorinated and nitrated benzonitrile derivatives in the synthesis of biologically active compounds. These should be considered as starting points for research and development, and all protocols require optimization and validation.
Introduction
This compound is a promising, yet underexplored, building block for the synthesis of novel agrochemicals. The presence of three key functional groups—a fluorine atom, a nitro group, and a nitrile group—on the aromatic ring provides a versatile scaffold for chemical modification. The electron-withdrawing nature of these groups can enhance the biological activity of derivative compounds. Fluorine substitution is a well-established strategy in agrochemical design to increase metabolic stability, binding affinity, and overall efficacy. The nitro group can be a crucial pharmacophore or a synthetic handle for further transformations, while the nitrile group offers a variety of chemical reactions to build complex heterocyclic structures commonly found in modern pesticides.
Potential Applications in Agrochemicals
Based on the reactivity of its functional groups and the known bioactivities of similar structures, this compound can serve as a key intermediate in the development of:
-
Herbicides: The synthesis of pyridine and pyrimidine-based herbicides, which are known to target essential plant enzymes.
-
Fungicides: The development of pyrazole and oxazole-containing fungicides that can inhibit fungal growth.[1][2][3][4]
-
Insecticides: The creation of novel insecticides, potentially targeting the nervous system of insects.
Experimental Protocols
The following are generalized protocols for the synthesis and screening of agrochemical candidates derived from this compound.
Protocol 1: Synthesis of a Hypothetical Pyrazole-based Fungicide Intermediate
This protocol describes a plausible pathway for the synthesis of a pyrazole-containing compound, a common scaffold in fungicides.
Objective: To synthesize a 1-(3-fluoro-5-cyanophenyl)-1H-pyrazole derivative.
Materials:
-
This compound
-
Hydrazine hydrate
-
1,3-Dicarbonyl compound (e.g., acetylacetone)
-
Glacial acetic acid
-
Ethanol
-
Sodium nitrite
-
Hydrochloric acid
-
Reducing agent (e.g., Tin(II) chloride)
-
Standard laboratory glassware and safety equipment
Procedure:
-
Reduction of the Nitro Group:
-
Dissolve this compound in ethanol.
-
Add a solution of Tin(II) chloride in concentrated hydrochloric acid dropwise at 0-5°C.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Neutralize the mixture with a sodium hydroxide solution and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 3-amino-5-fluorobenzonitrile.
-
-
Diazotization and Sandmeyer Reaction (alternative to direct pyrazole synthesis):
-
This step is not for direct pyrazole synthesis but for other derivatives. For pyrazole synthesis from an amino group, a different pathway is typically used.
-
-
Synthesis of Pyrazole Ring (from a hydrazine derivative):
-
Note: A more direct approach would involve reacting a hydrazine derivative of the starting material with a 1,3-dicarbonyl compound. The following is a generalized approach.
-
React the synthesized 3-amino-5-fluorobenzonitrile with sodium nitrite in the presence of a strong acid to form a diazonium salt.
-
Reduce the diazonium salt to form the corresponding hydrazine.
-
React the resulting hydrazine with a 1,3-dicarbonyl compound (e.g., acetylacetone) in a suitable solvent like ethanol with a catalytic amount of acid.
-
Reflux the mixture for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-water to precipitate the pyrazole product.
-
Filter, wash with cold water, and dry the solid.
-
Purify the crude product by recrystallization or column chromatography.
-
Protocol 2: General Herbicidal Activity Screening (Pre-emergence)
Objective: To evaluate the pre-emergence herbicidal activity of synthesized derivatives.
Materials:
-
Synthesized compounds
-
Seeds of monocot and dicot weed species (e.g., Echinochloa crus-galli and Amaranthus retroflexus)
-
Standard commercial herbicide (positive control)
-
Solvent (e.g., acetone or DMSO)
-
Surfactant (e.g., Tween-20)
-
Pots with sterilized soil
-
Growth chamber with controlled light, temperature, and humidity
Procedure:
-
Preparation of Test Solutions:
-
Dissolve the synthesized compounds in a minimal amount of solvent.
-
Prepare a series of dilutions (e.g., 10, 50, 100, 200 ppm) in water containing a surfactant.
-
-
Planting:
-
Fill pots with sterilized soil and sow the seeds of the test weed species at a uniform depth.
-
-
Treatment Application:
-
Apply the test solutions evenly to the soil surface of the pots.
-
Include a solvent-only control and a positive control (commercial herbicide).
-
-
Incubation:
-
Place the pots in a growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark cycle).
-
-
Evaluation:
-
After a set period (e.g., 14-21 days), visually assess the herbicidal effect based on a rating scale (e.g., 0 = no effect, 100 = complete kill).
-
Measure parameters such as germination rate, shoot length, and fresh weight.
-
Protocol 3: General Fungicidal Activity Screening (In Vitro)
Objective: To assess the in vitro fungicidal activity of synthesized derivatives against pathogenic fungi.
Materials:
-
Synthesized compounds
-
Cultures of pathogenic fungi (e.g., Botrytis cinerea, Rhizoctonia solani)[1][2]
-
Potato Dextrose Agar (PDA) medium
-
Standard commercial fungicide (positive control)
-
Solvent (e.g., DMSO)
-
Petri dishes
-
Incubator
Procedure:
-
Preparation of Test Media:
-
Dissolve the synthesized compounds in DMSO to create stock solutions.
-
Incorporate different concentrations of the test compounds into molten PDA medium.
-
Pour the amended media into sterile Petri dishes.
-
-
Inoculation:
-
Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal culture onto the center of each PDA plate.
-
-
Incubation:
-
Incubate the plates at an optimal temperature for the specific fungus (e.g., 25°C) in the dark.
-
-
Evaluation:
-
After the fungal growth in the control plate has reached the edge of the dish, measure the colony diameter of all treatments.
-
Calculate the percentage of growth inhibition using the formula:
-
Inhibition (%) = [(C - T) / C] x 100
-
Where C is the colony diameter of the control and T is the colony diameter of the treatment.
-
-
Determine the EC50 value (the concentration that causes 50% inhibition).[2]
-
Data Presentation
Quantitative data from screening assays should be summarized in clear and concise tables for easy comparison of the biological activities of the synthesized derivatives.
Table 1: Hypothetical Herbicidal Activity Data
| Compound ID | Concentration (ppm) | Weed Species | Inhibition Rate (%) |
| FN-H-01 | 100 | Echinochloa crus-galli | 75 |
| Amaranthus retroflexus | 85 | ||
| FN-H-02 | 100 | Echinochloa crus-galli | 60 |
| Amaranthus retroflexus | 90 | ||
| Control | - | Echinochloa crus-galli | 0 |
| Amaranthus retroflexus | 0 |
Table 2: Hypothetical Fungicidal Activity Data
| Compound ID | Fungal Species | EC50 (µg/mL) |
| FN-F-01 | Botrytis cinerea | 15.2 |
| Rhizoctonia solani | 22.5 | |
| FN-F-02 | Botrytis cinerea | 8.9 |
| Rhizoctonia solani | 12.1 | |
| Control Fungicide | Botrytis cinerea | 1.5 |
| Rhizoctonia solani | 3.2 |
Visualizations
The following diagrams illustrate generalized workflows and logical relationships in the development of agrochemicals from this compound.
Caption: Agrochemical Development Workflow from this compound.
Caption: Hypothetical Modes of Action for Agrochemical Derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis and fungicidal activities of some novel pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic pyrazole derivatives as growth inhibitors of some phytopathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Monitoring Reactions with 3-Fluoro-5-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of analytical methodologies for monitoring chemical reactions involving 3-fluoro-5-nitrobenzonitrile. This key intermediate is utilized in the synthesis of various pharmaceutical and agrochemical compounds. Accurate real-time or offline monitoring of its reactions is crucial for process optimization, yield maximization, and impurity profiling.
High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring
Principle: Reversed-phase HPLC (RP-HPLC) is a cornerstone technique for monitoring the progress of reactions involving this compound. The separation is based on the partitioning of the analyte between a non-polar stationary phase (typically C18) and a polar mobile phase. As the reaction progresses, the concentration of the starting material, this compound, will decrease, while the concentration of the product(s) and any intermediates will increase. UV detection is highly effective due to the aromatic nature of the compounds.
Experimental Protocol: RP-HPLC
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Sample Preparation:
-
Carefully withdraw a small aliquot (e.g., 50 µL) from the reaction mixture at specified time intervals.
-
Immediately quench the reaction by diluting the aliquot into a known volume (e.g., 950 µL) of a suitable solvent (e.g., a 1:1 mixture of acetonitrile and water). This prevents further reaction and prepares the sample for analysis.
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter.
-
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid to improve peak shape) is often effective.
-
Example Gradient: Start with 30% acetonitrile, ramp to 90% over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5-10 µL.
-
UV Detection Wavelength: 254 nm is a good starting point, but a DAD can be used to identify the optimal wavelength for all components.
-
Data Presentation: Illustrative HPLC Data
| Time (min) | Area % (this compound) | Area % (Product) | Area % (Intermediate) |
| 0 | 99.8 | 0.1 | 0.1 |
| 30 | 75.2 | 22.5 | 2.3 |
| 60 | 48.9 | 48.1 | 3.0 |
| 120 | 15.7 | 80.3 | 4.0 |
| 240 | < 0.1 | 94.5 | 5.4 (byproduct) |
Workflow for HPLC Reaction Monitoring
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Fluoro-5-nitrobenzonitrile
Welcome to the technical support center for the synthesis of 3-Fluoro-5-nitrobenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to improve the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and well-established method for synthesizing this compound is via a Sandmeyer reaction. This typically involves the diazotization of a primary aromatic amine, such as 3-amino-5-fluorobenzonitrile, followed by a cyanation reaction using a copper(I) cyanide catalyst.
Q2: I am experiencing low yields in my Sandmeyer reaction. What are the potential causes?
A2: Low yields in the Sandmeyer reaction for this synthesis can stem from several factors:
-
Incomplete diazotization: The initial conversion of the amine to the diazonium salt is critical. Ensure the temperature is kept low (typically 0-5 °C) and that a slight excess of the nitrosating agent (e.g., sodium nitrite) is used.
-
Decomposition of the diazonium salt: Diazonium salts are often unstable at higher temperatures. It is crucial to use the diazonium salt solution immediately after preparation and maintain a low temperature throughout the process.
-
Suboptimal catalysis: The copper(I) catalyst must be active. Ensure you are using fresh, high-quality copper(I) cyanide.
-
Side reactions: The formation of byproducts, such as phenols or halo-substituted arenes, can reduce the yield of the desired nitrile.
Q3: What are common side products to expect, and how can I minimize them?
A3: Common side products in the Sandmeyer cyanation include:
-
Phenols: Formed by the reaction of the diazonium salt with water. To minimize this, ensure the reaction is carried out under anhydrous or low-water conditions where possible, and that the temperature is carefully controlled.
-
Azo coupling products: Diazonium salts can react with the starting amine or other electron-rich aromatic compounds to form colored azo compounds. This can be minimized by ensuring the complete conversion of the starting amine during diazotization and by slow, controlled addition of the diazonium salt solution to the cyanide solution.
-
Dehalogenation or other substitutions: Depending on the reaction conditions and the presence of other nucleophiles, you may observe the replacement of the fluorine atom or other unintended substitutions. Careful control of the reaction environment is key.
Q4: How can I effectively purify the final this compound product?
A4: Purification can typically be achieved through a combination of techniques. After the reaction, a standard workup involving extraction is necessary to separate the organic product from the aqueous phase and inorganic salts. The crude product can then be purified by:
-
Recrystallization: This is often an effective method for removing impurities. A suitable solvent system needs to be determined experimentally.
-
Column chromatography: Silica gel chromatography using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) can be used to separate the product from closely related impurities.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Incomplete diazotization. | Ensure the reaction temperature is maintained between 0-5 °C. Use a slight excess of sodium nitrite and verify its presence with starch-iodide paper. |
| Decomposition of the diazonium salt. | Use the diazonium salt solution immediately after its preparation. Maintain a low temperature throughout the subsequent cyanation step. | |
| Inactive catalyst. | Use fresh, high-quality copper(I) cyanide. Consider preparing the catalyst fresh if necessary. | |
| Formation of Colored Impurities | Azo dye formation. | Ensure complete conversion of the starting amine during diazotization. Add the diazonium salt solution slowly to the cyanide solution with vigorous stirring. |
| Nitrophenolic byproducts. | Treat the crude product with a mild base wash during workup to remove acidic impurities. Consider a charcoal treatment during recrystallization. | |
| Product is an Oil or Fails to Crystallize | Presence of impurities. | Purify the crude product using column chromatography before attempting recrystallization. |
| Residual solvent. | Ensure the product is thoroughly dried under vacuum to remove any residual solvent. | |
| Difficulty in Removing Copper Salts | Inadequate washing during workup. | Wash the organic layer thoroughly with an aqueous solution of a chelating agent like EDTA or with aqueous ammonia to remove copper salts. |
Quantitative Data on Yield Optimization
Optimizing reaction parameters is crucial for maximizing the yield of this compound. The following table summarizes the impact of key variables on the reaction yield based on general principles of the Sandmeyer reaction.
| Parameter | Condition A | Yield (%) | Condition B | Yield (%) | Notes |
| Temperature of Diazotization (°C) | 0-5 | High | 10-15 | Low | Lower temperatures are critical for diazonium salt stability. |
| NaNO₂ Stoichiometry (eq.) | 1.05-1.1 | High | 1.0 | Moderate | A slight excess ensures complete conversion of the starting amine. |
| Temperature of Cyanation (°C) | 20-25 | High | 40-50 | Low | Higher temperatures can lead to decomposition and side reactions. |
| Catalyst Loading (mol%) | 10-15 | High | <5 | Low | Sufficient catalyst is necessary for efficient conversion. |
Experimental Protocols
Key Experiment: Synthesis of this compound via Sandmeyer Reaction
This protocol describes the synthesis of this compound from 3-amino-5-fluorobenzonitrile.
Materials:
-
3-amino-5-fluorobenzonitrile
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Cyanide (CuCN)
-
Sodium Cyanide (NaCN) (Caution: Highly Toxic)
-
Dichloromethane (CH₂Cl₂)
-
Deionized Water
-
Ice
-
Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Starch-iodide paper
Procedure:
Part 1: Diazotization of 3-amino-5-fluorobenzonitrile
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 3-amino-5-fluorobenzonitrile (1.0 eq) in a mixture of concentrated HCl and water at room temperature.
-
Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite (1.05 eq) in cold deionized water.
-
Add the sodium nitrite solution dropwise to the cooled amine solution, ensuring the temperature remains below 5 °C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.
-
Check for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess). If the test is negative, add a small amount of additional sodium nitrite solution.
-
The resulting solution contains the diazonium salt and should be used immediately in the next step.
Part 2: Sandmeyer Cyanation
-
In a separate reaction vessel, prepare a solution of copper(I) cyanide (1.1 eq) and sodium cyanide (1.2 eq) in water. Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution from Part 1 to the cyanide solution with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently to 40-50 °C for 1-2 hours, or until the evolution of nitrogen gas ceases.
-
Cool the reaction mixture to room temperature.
Part 3: Workup and Purification
-
Extract the reaction mixture with dichloromethane (3 x volume of the aqueous phase).
-
Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or hexanes/ethyl acetate) or by silica gel column chromatography.
Visualizations
Experimental Workflow
Caption: A streamlined workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: A logical flow for troubleshooting low yield issues in the synthesis.
Common side products in reactions of 3-Fluoro-5-nitrobenzonitrile and how to avoid them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Fluoro-5-nitrobenzonitrile. The following sections address common side products and provide strategies to avoid them during key synthetic transformations.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: The most common reactions involving this compound are Nucleophilic Aromatic Substitution (SNAr) at the fluorine-bearing carbon and the reduction of the nitro group to an amine.
Q2: What makes the fluorine atom in this compound susceptible to nucleophilic attack?
A2: The fluorine atom is activated towards nucleophilic attack by the strong electron-withdrawing effects of the nitro (-NO2) and cyano (-CN) groups positioned meta and para to it, respectively. These groups stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction.[1]
Q3: Can the nitrile group be hydrolyzed during reactions?
A3: Yes, under certain conditions, the nitrile group can undergo hydrolysis to form a primary amide (3-fluoro-5-nitrobenzamide) and subsequently a carboxylic acid. This is more likely to occur in the presence of strong acids or bases and water, particularly at elevated temperatures.
Troubleshooting Guides
Nucleophilic Aromatic Substitution (SNAr) Reactions
Issue: Formation of Multiple Products and Low Yield of the Desired Substituted Product.
This is often due to side reactions such as substitution at other positions (regioselectivity issues), di-substitution, or competing reactions with other functional groups.
Troubleshooting Strategies:
-
Control of Reaction Temperature: Lowering the reaction temperature can often improve selectivity by favoring the kinetically controlled product.
-
Stoichiometry of Nucleophile: Use of a precise stoichiometric amount of the nucleophile can minimize the chances of di-substitution, where the nucleophile might react further with the product.
-
Choice of Base and Solvent: The choice of base and solvent is critical. For alcohol nucleophiles, a common side product is the corresponding ether. For amine nucleophiles, the formation of the desired substituted amine is the primary goal. The table below provides a starting point for reaction conditions based on analogous systems.[2]
Table 1: Recommended Starting Conditions for SNAr Reactions with this compound (based on analogous compounds)
| Nucleophile Type | Reagents & Conditions | Potential Side Products | How to Avoid |
| Alcohols (e.g., Methanol, Ethanol) | ROH, KOH, reflux | Over-alkylation, hydrolysis of nitrile | Use stoichiometric base, ensure anhydrous conditions. |
| Phenols | PhOH, K2CO3, DMF, 80-90 °C | Formation of diaryl ether | Control temperature and reaction time. |
| Thiols | RSH, K2CO3, DMF, 90 °C | Oxidation of thiol | Maintain an inert atmosphere (e.g., Nitrogen or Argon). |
| Amines (Primary/Secondary) | R2NH, K2CO3, DMF, 85 °C | Di-substitution, N-alkylation | Use a slight excess of the amine, control temperature. |
Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution with an Amine
-
To a solution of this compound (1.0 eq) in anhydrous Dimethylformamide (DMF), add potassium carbonate (K2CO3, 2.0 eq).
-
Add the desired amine (1.1 eq) to the mixture.
-
Heat the reaction mixture to 85 °C under an inert atmosphere (e.g., Nitrogen).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and pour it into ice water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under a vacuum.
Logical Workflow for Troubleshooting SNAr Reactions
Caption: Troubleshooting workflow for SNAr reactions.
Reduction of the Nitro Group
Issue: Incomplete Reduction or Unwanted Side Reactions.
The primary goal is the selective reduction of the nitro group to an amine (3-amino-5-fluorobenzonitrile) without affecting the nitrile or fluoro functionalities.
Troubleshooting Strategies:
-
Choice of Reducing Agent: The choice of reducing agent is critical for chemoselectivity. Catalytic hydrogenation (e.g., H2/Pd/C) can sometimes lead to the reduction of the nitrile group or hydrodefluorination. Reagents like tin(II) chloride (SnCl2) are known to be highly selective for the reduction of aromatic nitro groups in the presence of nitriles.[3][4]
-
Reaction Conditions: Acidic conditions are often employed for nitro group reductions with metals like iron or tin. It is important to control the pH during workup to ensure the product is in its free amine form.
Table 2: Comparison of Common Reducing Agents for Aromatic Nitro Groups
| Reducing Agent | Typical Conditions | Advantages | Potential Side Products/Issues |
| SnCl2·2H2O | Ethanol or Ethyl Acetate, reflux | High chemoselectivity for nitro group, tolerates nitriles and halogens.[3][4] | Requires careful workup to remove tin salts. |
| Fe / NH4Cl or HCl | Ethanol/Water, reflux | Inexpensive and effective. | Can require harsh acidic conditions. |
| H2 / Pd/C | Methanol or Ethanol, RT, pressure | Clean reaction, high yield. | May reduce the nitrile group or cause hydrodefluorination at high pressures/temperatures. |
| Na2S2O4 (Sodium Dithionite) | Water/Methanol | Mild conditions. | Can be less effective for some substrates. |
Experimental Protocol: Selective Reduction of this compound with Tin(II) Chloride
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add stannous chloride dihydrate (SnCl2·2H2O, 4.0-5.0 eq).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the acid and precipitate tin salts.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-amino-5-fluorobenzonitrile.
Reaction Pathway for Nitro Reduction and Potential Side Reaction
Caption: Desired reduction pathway and a potential side reaction.
Hydrolysis of the Nitrile Group
Issue: Formation of 3-Fluoro-5-nitrobenzamide or 3-Fluoro-5-nitrobenzoic acid as a side product.
This side reaction can occur if water is present under acidic or basic conditions, particularly at elevated temperatures.
Troubleshooting Strategies:
-
Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried before use, especially in reactions that are sensitive to water.
-
Control of pH: Avoid strongly acidic or basic conditions if hydrolysis is a concern. If a base is required, consider using a non-nucleophilic organic base.
-
Temperature Control: Perform reactions at the lowest effective temperature to minimize the rate of hydrolysis.
Mechanism of Nitrile Hydrolysis
Caption: Stepwise hydrolysis of the nitrile group.
References
Technical Support Center: Optimizing Nucleophilic Aromatic Substitutions on 3-Fluoro-5-nitrobenzonitrile
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Fluoro-5-nitrobenzonitrile. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing temperature and reaction time for nucleophilic aromatic substitution (SNAr) reactions.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for nucleophilic aromatic substitution on this compound?
A1: The reaction proceeds via a bimolecular addition-elimination mechanism, also known as the SNAr mechanism. The electron-withdrawing nitro (-NO₂) and cyano (-CN) groups activate the aromatic ring for nucleophilic attack at the carbon bearing the fluorine atom. The attack of the nucleophile forms a resonance-stabilized intermediate called a Meisenheimer complex. The subsequent loss of the fluoride leaving group restores the aromaticity of the ring, yielding the substituted product.
Q2: How do temperature and reaction time generally affect the outcome of the substitution?
A2: Temperature and reaction time are critical parameters. Insufficient temperature or a short reaction time may lead to incomplete conversion of the starting material. Conversely, excessively high temperatures or prolonged reaction times can result in the formation of side products and decomposition of the desired product. Optimization of these parameters is crucial for achieving high yield and purity.
Q3: What are common side reactions to be aware of?
A3: Common side reactions include:
-
Di-substitution: If other positions on the ring are also activated, a second substitution may occur, especially with an excess of the nucleophile or at elevated temperatures.
-
Reaction with the nitrile group: Strong nucleophiles, particularly under harsh conditions, can potentially react with the cyano group. For instance, strong bases can promote hydrolysis of the nitrile to an amide or carboxylic acid if water is present.
-
Reaction with the solvent: In some cases, the solvent can act as a competing nucleophile, particularly at high temperatures.
-
Decomposition: The starting material or the product may be sensitive to high temperatures, leading to the formation of tar-like byproducts.
Q4: Which solvents are most suitable for this reaction?
A4: Polar aprotic solvents are generally the best choice as they can solvate the cation of the nucleophile's salt, thereby increasing the reactivity of the nucleophilic anion. Commonly used solvents include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile (MeCN), and tetrahydrofuran (THF).
Q5: Is a base always required for the reaction?
A5: If you are using a neutral nucleophile, such as an amine or an alcohol, a base is typically required to deprotonate the nucleophile and increase its nucleophilicity. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH) for alcohols, and triethylamine (Et₃N) or diisopropylethylamine (DIPEA) for amines.
Troubleshooting Guides
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion of Starting Material | 1. Insufficient Temperature: The activation energy for the reaction has not been overcome. 2. Short Reaction Time: The reaction has not had enough time to proceed to completion. 3. Weak Nucleophile: The nucleophile is not reactive enough to attack the aromatic ring. 4. Inadequate Base: For neutral nucleophiles, the base may not be strong enough to generate the active nucleophile. | 1. Increase Temperature: Incrementally increase the reaction temperature (e.g., in 10-20 °C steps) and monitor the progress by TLC or HPLC. 2. Increase Reaction Time: Extend the reaction time and follow the consumption of the starting material. 3. Increase Nucleophilicity: If using a neutral nucleophile, ensure a suitable base is present to deprotonate it. Consider using a stronger nucleophile if possible. 4. Use a Stronger Base: Switch to a stronger base to ensure complete deprotonation of the nucleophile. |
| Formation of Multiple Products (Poor Selectivity) | 1. High Temperature: High temperatures can provide enough energy to overcome the activation barriers for the formation of multiple products. 2. Di-substitution: Excess nucleophile can lead to substitution at other activated positions. | 1. Lower Temperature: Running the reaction at a lower temperature can often improve selectivity. 2. Control Stoichiometry: Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of the nucleophile. |
| Product Decomposition (Darkening of Reaction Mixture) | 1. Excessive Temperature: The product or starting material may be unstable at the reaction temperature. 2. Prolonged Reaction Time: Extended heating can lead to degradation. | 1. Lower Temperature: Reduce the reaction temperature. 2. Optimize Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed. |
| Hydrolysis of Nitrile Group | 1. Presence of Water: Water in the reaction mixture can lead to hydrolysis, especially in the presence of a strong base. | 1. Use Anhydrous Conditions: Ensure all reagents and solvents are dry. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Data Presentation
The following table summarizes representative reaction conditions for the nucleophilic aromatic substitution on 3-fluoro-5-nitro-aromatic systems with various nucleophiles. These conditions can serve as a starting point for the optimization of reactions with this compound.
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Methanol (MeOH) | KOH | MeOH | 80 | 0.5 | ~85 |
| Ethanol (EtOH) | KOH | EtOH | 80 | 0.6 | ~83 |
| Isopropanol (iPrOH) | NaH | iPrOH | Room Temp. | 6 | ~72 |
| Phenol (PhOH) | K₂CO₃ | DMF | 80 | 3 | ~67 |
| Thiophenol (PhSH) | K₂CO₃ | DMF | 90 | 3 | ~46 |
| Morpholine | K₂CO₃ | DMF | 85 | 7 | ~63 |
| Piperidine | K₂CO₃ | DMF | 85 | 3 | ~51 |
| Pyrrolidine | K₂CO₃ | DMF | 85 | 2 | ~67 |
| Ammonia (aq. NH₄OH) | - | DMSO | 135 | 5 | ~44 |
Data adapted from analogous reactions on 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene and are intended as a guideline.[1][2][3]
Experimental Protocols
Representative Protocol for the Reaction of this compound with an Amine (e.g., Morpholine)
-
Reagent Preparation: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous DMF (0.2 M).
-
Addition of Reagents: Add morpholine (1.2 eq) followed by anhydrous potassium carbonate (2.0 eq) to the solution.
-
Reaction Conditions: Heat the reaction mixture to 85 °C under a nitrogen atmosphere.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and pour it into ice-water. The product may precipitate and can be collected by filtration. Alternatively, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization.
Mandatory Visualization
References
Technical Support Center: Purification of Crude 3-Fluoro-5-nitrobenzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 3-Fluoro-5-nitrobenzonitrile.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. My crude this compound is a dark, oily solid. How can I improve its appearance and purity?
This is a common issue when residual solvents or colored impurities are present. Here’s a step-by-step approach to tackle this:
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Initial Wash: Begin by washing the crude product with a non-polar solvent in which the product is poorly soluble, such as hexanes or petroleum ether. This will help remove highly non-polar impurities and residual solvents.
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Decolorization: If the color persists after washing, it is likely due to high-molecular-weight byproducts or degradation products. These can often be removed by treating a solution of the crude product with activated carbon.
-
Recrystallization: This is a powerful technique for purifying solid compounds. The key is to find a suitable solvent or solvent system in which the desired compound is highly soluble at elevated temperatures but sparingly soluble at room temperature, while impurities remain in solution upon cooling.
Troubleshooting Common Recrystallization Issues:
| Problem | Possible Cause(s) | Solution(s) |
| Oiling Out | The boiling point of the solvent is higher than the melting point of the compound (62-66 °C). The compound is too soluble in the chosen solvent. | Use a lower-boiling point solvent. Use a solvent system (a good solvent and a poor solvent) to decrease the overall solubility. |
| No Crystal Formation | The solution is not sufficiently saturated. The cooling process is too rapid. | Evaporate some of the solvent to increase the concentration. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of pure product. |
| Low Recovery | Too much solvent was used. The compound is significantly soluble in the cold solvent. The crystals were not washed with cold solvent. | Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the solution is thoroughly cooled in an ice bath before filtration. Wash the collected crystals with a small amount of ice-cold solvent. |
| Colored Crystals | Colored impurities are co-precipitating with the product. | Add a small amount of activated charcoal to the hot solution before filtration. Note that using too much charcoal can lead to product loss. |
2. My TLC of the crude product shows multiple spots. How do I choose the right purification technique?
Multiple spots on a Thin-Layer Chromatography (TLC) plate indicate the presence of impurities with different polarities.
-
Identify the Main Spot: Your desired product should be the major spot on the TLC.
-
Assess Polarity of Impurities:
-
Spots close to the product spot: These impurities have similar polarity to your product and will be challenging to separate by recrystallization alone. Column chromatography is the recommended method.
-
Spots far from the product spot (significantly more or less polar): These can often be removed by a simple recrystallization or a solvent wash.
-
Spots at the baseline or solvent front: These are very polar or non-polar impurities, respectively, and are typically easy to remove with either recrystallization or column chromatography.
-
A decision workflow for selecting the appropriate purification technique is presented below.
3. What are the common impurities I should expect in crude this compound?
Common impurities often depend on the synthetic route used. Potential impurities may include:
-
Starting Materials: Unreacted precursors from the synthesis.
-
Isomeric Byproducts: Formation of other isomers during the reaction.
-
Side-Reaction Products: Products resulting from unintended reactions.
Expected Purity Levels from Different Techniques:
| Purification Technique | Expected Purity | Typical Recovery | Notes |
| Solvent Wash | 85-95% | >90% | Good for removing highly soluble or insoluble impurities. |
| Single Recrystallization | 95-99% | 70-85% | Effective for removing impurities with different solubility profiles. |
| Column Chromatography | >99% | 50-80% | Best for separating complex mixtures and impurities with similar polarity. |
Experimental Protocols
Protocol 1: Recrystallization from an Ethanol/Water System
This protocol is a good starting point, given the solubility of this compound in organic solvents and its insolubility in water.
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.
-
Decolorization (if necessary): If the solution is colored, allow it to cool slightly and add a small amount (1-2% by weight of the crude product) of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated charcoal and any insoluble impurities.
-
Crystallization: Add hot water dropwise to the hot ethanol solution until the solution becomes slightly cloudy (the cloud point). Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Protocol 2: Column Chromatography
This method is ideal for separating impurities with polarities similar to the product.
-
Solvent System Selection: Using TLC, determine a suitable solvent system that provides good separation of your product from impurities. A common starting point is a mixture of hexanes and ethyl acetate. Aim for an Rf value of 0.2-0.3 for the desired product.
-
Column Packing: Prepare a slurry of silica gel in the non-polar component of your solvent system (e.g., hexanes) and carefully pack a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane or the eluent). Adsorb this solution onto a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting the column with the determined solvent system. A gradient elution, where the polarity of the solvent is gradually increased (e.g., by increasing the percentage of ethyl acetate in hexanes), can be very effective.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Below is a general workflow for a typical purification process.
Troubleshooting low regioselectivity in reactions with fluoronitrobenzonitrile derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to low regioselectivity in nucleophilic aromatic substitution (SNAr) reactions involving fluoronitrobenzonitrile derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors controlling regioselectivity in SNAr reactions of fluoronitrobenzonitrile derivatives?
A1: The regioselectivity of nucleophilic attack on fluoronitrobenzonitrile derivatives is primarily governed by a combination of electronic and steric effects. The electron-withdrawing nitro (–NO₂) and cyano (–CN) groups activate the aromatic ring towards nucleophilic attack by stabilizing the negatively charged Meisenheimer intermediate. The position of these groups relative to the fluorine leaving group dictates the most likely site of substitution. Generally, a position that is ortho or para to a strong electron-withdrawing group is more activated.
Q2: I am observing a mixture of regioisomers in my reaction. What are the common causes?
A2: The formation of a mixture of regioisomers is a common challenge and can be attributed to several factors:
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Insufficiently differentiated activation: The electronic effects of the substituents may not create a strong preference for nucleophilic attack at a single position.
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Steric hindrance: A bulky nucleophile may favor attack at a less sterically hindered, albeit electronically less activated, position.
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Reaction conditions: The choice of solvent, temperature, and base can significantly influence the ratio of regioisomers. For instance, in some cases, nonpolar solvents have been shown to favor ortho-selective substitution, while polar solvents may favor the para-isomer.
-
Thermodynamic vs. Kinetic Control: At higher temperatures, the reaction may favor the thermodynamically more stable product, which may not be the same as the kinetically favored product formed at lower temperatures.
Q3: How does the choice of solvent affect regioselectivity?
A3: The solvent plays a critical role in stabilizing the transition states leading to the different regioisomers. Polar aprotic solvents like DMSO and DMF are known to accelerate SNAr reactions by solvating the cation of the nucleophile's salt, thus increasing the nucleophilicity of the anion. However, the solvent can also influence the regiochemical outcome. For example, studies on related di-substituted benzenes have shown that deep eutectic solvents can dramatically alter the ratio of ortho to para substitution products. The polarity and hydrogen-bonding capabilities of the solvent can differentially stabilize the charged intermediates, thereby influencing the preferred reaction pathway.
Q4: Can the reaction temperature be used to control regioselectivity?
A4: Yes, temperature can be a useful tool for controlling regioselectivity. Lowering the reaction temperature generally favors the kinetically controlled product, which is the one that forms faster due to a lower activation energy barrier. Conversely, higher temperatures can allow for the equilibration of intermediates, leading to the formation of the more thermodynamically stable product. It is often recommended to start optimizing a reaction at a lower temperature and gradually increase it to find the optimal balance between reaction rate and selectivity.
Troubleshooting Guide: Low Regioselectivity
This guide provides a structured approach to troubleshooting and optimizing reactions where low regioselectivity is observed.
| Symptom | Possible Cause | Troubleshooting & Optimization Steps |
| Formation of a mixture of regioisomers (e.g., ortho and para substitution) | Subtle differences in electronic activation between possible reaction sites. | Modify Reaction Conditions: Systematically vary the solvent, temperature, and base to find conditions that favor one regioisomer. Start with a nonpolar solvent at a low temperature and analyze the product ratio. Then, screen polar aprotic solvents. |
| Steric hindrance from the nucleophile or substrate. | Select a less bulky nucleophile: If possible, use a smaller nucleophile to minimize steric interactions. Modify the substrate: If feasible, altering a nearby functional group on the fluoronitrobenzonitrile can introduce steric bias. | |
| Reaction is under thermodynamic control, favoring a mixture. | Favor kinetic control: Run the reaction at a lower temperature (e.g., 0 °C or -78 °C) to favor the product that forms faster. Monitor the reaction closely to quench it before significant equilibration to the thermodynamic product can occur. | |
| Incorrect regioisomer is the major product. | The desired product is kinetically disfavored. | Favor thermodynamic control: Increase the reaction temperature to allow for the formation of the more stable regioisomer. Be aware that this may lead to increased side product formation. |
| Unexpected electronic or steric effects. | Computational Modeling: If available, DFT calculations can help to predict the relative stabilities of the Meisenheimer intermediates for each regioisomer, providing insight into the likely major product under kinetic control. |
Quantitative Data on Regioselectivity
The following table presents data on the effect of the solvent on the regioselectivity of the nucleophilic aromatic substitution of 2,4-difluorobenzonitrile with morpholine. While not a fluoronitrobenzonitrile, this data illustrates the significant impact the reaction medium can have on the regioisomeric ratio.
| Substrate | Nucleophile | Solvent (Deep Eutectic Solvent) | Temperature (°C) | Regioisomeric Ratio (ortho:para) | Reference |
| 2,4-Difluorobenzonitrile | Morpholine | Choline chloride : Urea (1:2) | 80 | 85 : 15 | [1] |
| 2,4-Difluorobenzonitrile | Morpholine | N,N-Diethyl-ethanolammonium chloride : Urea (1:2) | 80 | 70 : 30 | [1] |
| 2,4-Difluorobenzonitrile | Morpholine | N,N-Diethyl-ethanolammonium chloride : Glycerol (1:3) | 80 | 24 : 76 | [1] |
| 2,4-Difluorobenzonitrile | Morpholine | N,N-Diethyl-ethanolammonium chloride : Ethylene glycol (1:3) | 80 | 45 : 55 | [1] |
Experimental Protocols
Example Protocol: Synthesis of 4-Morpholino-3-nitrobenzonitrile
This protocol describes a general procedure for the nucleophilic aromatic substitution of 4-fluoro-3-nitrobenzonitrile with morpholine. This reaction is analogous to those that may present regioselectivity challenges with di- or tri-substituted substrates.
Materials:
-
4-Fluoro-3-nitrobenzonitrile
-
Morpholine
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
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Round-bottom flask
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Magnetic stirrer and stir bar
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Reflux condenser
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Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add 4-fluoro-3-nitrobenzonitrile (1.0 eq).
-
Dissolve the starting material in anhydrous DMF.
-
Add morpholine (1.2 eq) to the solution.
-
Add potassium carbonate (2.0 eq) as a base.
-
Stir the reaction mixture at 80 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically after several hours), cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Troubleshooting and Reaction Pathways
Troubleshooting Workflow for Low Regioselectivity
Caption: A workflow for troubleshooting low regioselectivity.
Factors Influencing Regioselectivity in SNAr Reactions
Caption: Key factors that determine the regiochemical outcome.
References
Preventing decomposition of 3-Fluoro-5-nitrobenzonitrile during reactions
Welcome to the technical support center for 3-Fluoro-5-nitrobenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the decomposition of this compound during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is an aromatic organic compound with the chemical formula C₇H₃FN₂O₂. It serves as a versatile intermediate in the synthesis of a variety of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The presence of three distinct functional groups—fluoro, nitro, and nitrile—on the benzene ring provides multiple reaction sites for chemical modifications.
Q2: What are the main decomposition pathways for this compound during reactions?
A2: The primary decomposition pathways for this compound involve the reactivity of its functional groups. The most common pathways include:
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Nucleophilic Aromatic Substitution (SNAr): The fluorine atom is susceptible to displacement by nucleophiles. This is often a desired reaction but can be a decomposition pathway if unintended nucleophiles are present.
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Hydrolysis of the Nitrile Group: Under strongly acidic or basic conditions, the nitrile group (-CN) can be hydrolyzed to a carboxylic acid (-COOH) or an amide (-CONH₂), leading to the formation of 3-Fluoro-5-nitrobenzoic acid or 3-Fluoro-5-nitrobenzamide, respectively.
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Reduction of the Nitro Group: The nitro group (-NO₂) is susceptible to reduction by various reducing agents, which can lead to the formation of nitroso, hydroxylamino, or amino derivatives.
Q3: How can I store this compound to ensure its stability?
A3: To ensure the stability of this compound, it should be stored in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[1] It is important to keep the container tightly sealed to prevent exposure to moisture and air, which can contribute to chemical degradation.[1] The compound should also be stored separately from incompatible substances such as strong acids, bases, and oxidizing agents.[1]
Troubleshooting Guide
This guide addresses common issues encountered during reactions involving this compound and provides strategies to mitigate decomposition.
Issue 1: Unintended Nucleophilic Substitution of the Fluorine Atom
Symptoms:
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Formation of side products where the fluorine atom has been replaced by another group from the reaction mixture (e.g., -OH, -OR, -NHR).
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Reduced yield of the desired product.
Root Causes:
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Presence of strong nucleophiles in the reaction mixture (e.g., hydroxide, alkoxides, amines).
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High reaction temperatures that promote SNAr reactions.
Preventative Measures & Troubleshooting:
| Parameter | Recommendation | Rationale |
| Solvent Choice | Use aprotic solvents (e.g., DMF, DMSO, THF, Acetonitrile) and ensure they are anhydrous. | Protic solvents can act as nucleophiles or generate nucleophiles (e.g., hydroxide from water). |
| Base Selection | Use non-nucleophilic bases (e.g., K₂CO₃, Cs₂CO₃, DIPEA) instead of strong nucleophilic bases like NaOH or KOH. | Minimizes the concentration of hydroxide or other strong nucleophiles that can displace the fluorine atom. |
| Temperature Control | Maintain the lowest effective temperature for the desired reaction. | Nucleophilic aromatic substitution is temperature-dependent. Lower temperatures will slow down the rate of unwanted side reactions. |
| Inert Atmosphere | Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). | Prevents the introduction of atmospheric moisture which can lead to the formation of nucleophilic hydroxide ions. |
Issue 2: Hydrolysis of the Nitrile Group
Symptoms:
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Formation of 3-Fluoro-5-nitrobenzoic acid or 3-Fluoro-5-nitrobenzamide as byproducts.
-
Observed gas evolution (ammonia) in some cases.
Root Causes:
-
Presence of strong acids or bases in the reaction mixture.
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Elevated temperatures in the presence of water.
Preventative Measures & Troubleshooting:
| Parameter | Recommendation | Rationale |
| pH Control | Maintain a neutral or near-neutral pH if the reaction chemistry allows. | Both strongly acidic and basic conditions catalyze the hydrolysis of the nitrile group. |
| Anhydrous Conditions | Use anhydrous solvents and reagents. | Water is a necessary reactant for nitrile hydrolysis. |
| Reaction Time | Monitor the reaction closely and minimize the reaction time. | Prolonged exposure to hydrolytic conditions increases the likelihood of decomposition. |
| Protecting Groups | In multi-step syntheses, consider protecting the nitrile group if it is not involved in the immediate transformation, although this adds extra steps. | This is a more advanced strategy for complex syntheses where other measures are insufficient. |
Issue 3: Reduction of the Nitro Group
Symptoms:
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Formation of colored byproducts (often reddish or brownish).
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Isolation of products where the nitro group has been converted to an amino, hydroxylamino, or nitroso group.
Root Causes:
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Presence of reducing agents in the reaction mixture (e.g., metal hydrides, certain metals, or catalytic hydrogenation conditions).
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Reaction with certain nucleophiles that can also act as reducing agents.
Preventative Measures & Troubleshooting:
| Parameter | Recommendation | Rationale |
| Reagent Selection | Avoid the use of strong reducing agents if the nitro group needs to be preserved. | Choose reagents that are selective for the desired transformation. |
| Catalyst Choice | In catalytic reactions, select catalysts that are not known to reduce nitro groups under the reaction conditions. | For example, some palladium catalysts can be highly effective for nitro group reduction. |
| Temperature and Pressure | For reactions sensitive to reduction (e.g., some hydrogenations), careful control of temperature and hydrogen pressure is crucial. | Milder conditions can sometimes allow for selective reactions without affecting the nitro group. |
Experimental Protocols
Example Protocol: Nucleophilic Aromatic Substitution of this compound with an Amine
This protocol provides a general method for the SNAr reaction while minimizing decomposition.
Materials:
-
This compound
-
Amine of choice (e.g., morpholine)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add this compound (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material.
-
Add the amine (1.1 eq) to the solution.
-
Add potassium carbonate (2.0 eq) as a non-nucleophilic base.
-
Stir the reaction mixture at room temperature or gentle heating (e.g., 50-60 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Logic
The following diagrams illustrate the logical relationships in troubleshooting decomposition issues.
Caption: Troubleshooting logic for this compound decomposition.
Caption: General experimental workflow for SNAr reactions.
References
Managing moisture sensitivity in reactions involving 3-Fluoro-5-nitrobenzonitrile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing moisture sensitivity in reactions involving 3-Fluoro-5-nitrobenzonitrile.
Frequently Asked Questions (FAQs)
Q1: How sensitive is this compound to moisture?
Q2: What are the potential side reactions if moisture is present in my reaction?
The primary side reaction of concern is the hydrolysis of the nitrile group to form 3-fluoro-5-nitrobenzamide or, upon further hydrolysis, 3-fluoro-5-nitrobenzoic acid. The presence of water can also affect the performance of many common reagents used in conjunction with this compound, such as organometallics or strong bases, leading to reduced yields and the formation of byproducts.[2]
Q3: How should I properly store this compound?
This compound should be stored in a tightly sealed container in a cool, dry place.[3] For long-term storage, it is advisable to use a desiccator or a glove box with an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
Q4: What are the signs of reagent degradation due to moisture?
Visual inspection of the solid reagent may not always reveal degradation. However, a change in the physical appearance, such as clumping or discoloration of the typically white to light yellow crystalline powder, could indicate moisture absorption.[4] The most definitive sign of degradation will be observed during the reaction, such as lower than expected yields, the appearance of unexpected spots on a TLC plate corresponding to hydrolysis byproducts, or inconsistent reaction profiles.
Q5: Can I use a standard laboratory setup for reactions with this compound?
For reactions that are particularly sensitive to moisture, a standard setup may not be sufficient. It is highly recommended to use oven-dried or flame-dried glassware assembled under a positive pressure of an inert gas like nitrogen or argon.[2][5] The use of septa and syringes for the transfer of anhydrous solvents and reagents is also a standard practice for moisture-sensitive reactions.[6][7][8]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Reagent Decomposition: this compound or other reagents may have degraded due to moisture. | • Verify Reagent Quality: Use a fresh bottle of this compound or dry the existing stock under vacuum. Ensure all other reagents are anhydrous. • Employ Inert Atmosphere Techniques: Assemble oven-dried glassware under a positive pressure of nitrogen or argon. Use a Schlenk line or glove box for highly sensitive reactions.[2][5] • Use Anhydrous Solvents: Ensure solvents are properly dried and stored over molecular sieves. |
| Formation of Impurities (e.g., 3-fluoro-5-nitrobenzamide) | Hydrolysis of the Nitrile Group: Presence of water in the reaction mixture. | • Strict Exclusion of Moisture: Rigorously dry all glassware, solvents, and reagents. Purge the reaction vessel with inert gas before adding reagents.[9] • Control Reaction pH: Avoid strongly acidic or basic conditions if hydrolysis is a competing reaction, unless required by the desired transformation. The rate of nitrile hydrolysis is pH-dependent.[10] |
| Inconsistent Reaction Times or Stalled Reactions | Inhibition by Water: Moisture can quench catalysts or react with intermediates, slowing down or stopping the reaction. | • Monitor Reaction Progress: Use techniques like TLC, GC, or LC-MS to track the consumption of starting material. • Optimize Reaction Conditions: If the reaction stalls, ensure the system is still under a dry, inert atmosphere. A slight increase in temperature might be necessary, but be cautious of potential side reactions. |
| Difficulty in Product Isolation and Purification | Hygroscopic Product: The desired product may be hygroscopic, absorbing moisture from the air during workup and purification. | • Inert Atmosphere Workup: Perform filtration, extraction, and other purification steps under an inert atmosphere where possible. • Anhydrous Workup Conditions: Use anhydrous solvents and drying agents (e.g., anhydrous MgSO₄ or Na₂SO₄) during the workup. • Drying of Final Product: Dry the purified product under high vacuum to remove residual moisture and solvents. |
Experimental Protocols
Protocol 1: Setting up a Reaction Under Inert Atmosphere
This protocol describes the standard procedure for setting up a reaction that is sensitive to moisture and air.
-
Glassware Preparation: All glassware (e.g., round-bottom flask, condenser, addition funnel) should be thoroughly cleaned and then dried in an oven at >120 °C for at least 4 hours, or flame-dried under vacuum.[2][5]
-
Assembly: Assemble the glassware while still hot and immediately place it under a positive pressure of a dry inert gas (nitrogen or argon). This can be achieved using a Schlenk line or a manifold connected to a bubbler.
-
Introduction of Solids: If this compound is a solid, it can be added to the reaction flask before purging with inert gas, or quickly added to the flask against a counterflow of inert gas.
-
Addition of Anhydrous Solvents and Liquid Reagents: Anhydrous solvents and liquid reagents should be transferred to the reaction vessel using a dry syringe or cannula through a rubber septum.[7][8]
-
Maintaining Inert Atmosphere: Maintain a slight positive pressure of the inert gas throughout the reaction, which can be monitored with an oil bubbler.
Protocol 2: Quenching a Moisture-Sensitive Reaction
This protocol outlines the steps for safely quenching a reaction containing moisture-sensitive reagents.
-
Cooling: Cool the reaction mixture to an appropriate temperature (often 0 °C) in an ice bath. This is crucial to control any exothermic reactions that may occur during quenching.
-
Slow Addition of Quenching Agent: Slowly add the quenching agent (e.g., a saturated aqueous solution of ammonium chloride, or water) dropwise to the reaction mixture with vigorous stirring. A rapid addition can lead to a dangerous exotherm.
-
Monitoring: Monitor the temperature of the reaction mixture during the quenching process. If the temperature rises significantly, slow down the rate of addition.
-
Workup: Once the quenching is complete and all reactive species have been neutralized, proceed with the standard aqueous workup (e.g., extraction, washing, and drying).
Visualizations
Caption: Workflow for conducting a moisture-sensitive reaction.
Caption: Troubleshooting decision tree for moisture-related issues.
References
- 1. cyanidecode.org [cyanidecode.org]
- 2. moodle2.units.it [moodle2.units.it]
- 3. This compound Manufacturer & Supplier in China | Properties, Uses, Safety Data [nj-finechem.com]
- 4. 17417-09-3 | CAS DataBase [m.chemicalbook.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. Preservation of Moisture-Sensitive Chemical Reagents [sigmaaldrich.com]
- 7. web.mit.edu [web.mit.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. cactus.utahtech.edu [cactus.utahtech.edu]
- 10. The Role of pH in Cyanide Speciation and Toxicity in Water - Olympian Water Testing, LLC [olympianwatertesting.com]
Technical Support Center: Purification of 3-Fluoro-5-nitrobenzonitrile Reaction Mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the purification of 3-Fluoro-5-nitrobenzonitrile. The following information addresses common impurities and provides detailed protocols for their removal.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a this compound synthesis reaction?
A1: The most common synthesis route to this compound is the nitration of 3-fluorobenzonitrile. This reaction can lead to a mixture of impurities, including:
-
Unreacted Starting Material: 3-fluorobenzonitrile
-
Regioisomers: 3-Fluoro-2-nitrobenzonitrile, 3-Fluoro-4-nitrobenzonitrile, and 3-Fluoro-6-nitrobenzonitrile.
-
Dinitrated Byproducts: Dinitrofluorobenzonitrile isomers.
The presence and proportion of these impurities depend on the specific reaction conditions, such as the nitrating agent used, reaction temperature, and reaction time.
Q2: My crude product is an oil/dark solid. How can I get a clean crystalline product?
A2: An oily or discolored crude product often indicates the presence of significant impurities. A multi-step purification approach is recommended. Start with a simple work-up to remove acidic residues, followed by recrystallization. If recrystallization does not yield a product of sufficient purity, column chromatography is a highly effective method for separating closely related isomers.
Q3: I performed a recrystallization, but my product purity did not improve significantly. What should I do?
A3: If a single recrystallization is insufficient, you can try a second recrystallization with a different solvent system. It is also possible that the impurities have very similar solubility profiles to the desired product. In such cases, column chromatography is the recommended next step for effective separation. Additionally, adding activated charcoal during the hot dissolution step of recrystallization can help remove colored impurities.
Q4: How can I monitor the purity of my fractions during column chromatography?
A4: Thin-layer chromatography (TLC) is the most common and effective method for monitoring the separation during column chromatography. By spotting each fraction on a TLC plate and eluting with an appropriate solvent system, you can visualize the separation of the desired product from impurities. Fractions containing the pure product can then be combined.
Troubleshooting Guides
This section provides solutions to specific issues that may be encountered during the purification of this compound.
| Problem | Possible Cause | Recommended Solution |
| Poor Separation of Isomers by TLC | The solvent system (mobile phase) for TLC is not optimized. | Systematically vary the polarity of your mobile phase. A common starting point is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane). Test various ratios to achieve good separation between the spots on the TLC plate. |
| Product Fails to Crystallize | The solution is not supersaturated, or the concentration of the desired product is too low. The presence of significant impurities can also inhibit crystallization. | Concentrate the solution by carefully evaporating some of the solvent. Try scratching the inside of the flask with a glass rod to induce crystal formation. If available, add a seed crystal of pure this compound. If these methods fail, purify the material by column chromatography first. |
| Oily Product After Recrystallization | The chosen solvent is not ideal, or the product has a low melting point and may be "oiling out" instead of crystallizing. | Ensure the solution is allowed to cool slowly to room temperature before placing it in an ice bath. Try a different solvent or a mixed solvent system for recrystallization. |
| Low Recovery After Column Chromatography | The product may still be on the column, or it may have co-eluted with impurities that were not fully separated. | Flush the column with a more polar solvent to ensure all the product has eluted. Re-evaluate your TLC analysis to confirm which fractions contain the pure product. If separation was poor, the chromatography may need to be repeated with a less polar mobile phase or a different stationary phase. |
Experimental Protocols
Recrystallization Protocol
This protocol is a general guideline for the recrystallization of crude this compound. The choice of solvent may need to be optimized based on the specific impurity profile. Isopropanol or ethanol are often good starting points.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., isopropanol, ethanol, or a mixture such as ethanol/water)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent and heat the mixture gently on a hot plate with stirring.
-
Continue adding small portions of the hot solvent until the solid just dissolves. Avoid adding excess solvent.
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
If charcoal was added, perform a hot filtration to remove it.
-
Allow the clear solution to cool slowly to room temperature. Crystals should start to form.
-
Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the purified crystals under vacuum.
Quantitative Data (Illustrative):
| Purification Stage | Purity (by GC/HPLC) | Yield |
| Crude Reaction Mixture | ~85% | - |
| After Recrystallization | >98% | ~70% |
Column Chromatography Protocol
This protocol describes the purification of this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Chromatography column
-
Solvent system (e.g., a gradient of ethyl acetate in hexane)
-
Collection tubes
-
TLC plates and chamber
Procedure:
-
Prepare the Column: Pack a chromatography column with silica gel as a slurry in the initial, least polar mobile phase (e.g., 95:5 hexane:ethyl acetate).
-
Sample Loading: Dissolve the crude product in a minimum amount of a suitable solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dry, impregnated silica gel to the top of the column.
-
Elution: Begin eluting the column with the initial mobile phase.
-
Fraction Collection: Collect fractions of a consistent volume.
-
TLC Monitoring: Spot each fraction on a TLC plate and develop it in the appropriate solvent system to identify the fractions containing the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Quantitative Data (Illustrative):
| Purification Stage | Purity (by GC/HPLC) | Yield |
| Crude Reaction Mixture | ~85% | - |
| After Column Chromatography | >99% | ~80% |
Purification Workflow
Caption: Purification workflow for this compound.
Navigating the Scale-Up of 3-Fluoro-5-nitrobenzonitrile Synthesis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for scaling up the synthesis of the key chemical intermediate, 3-Fluoro-5-nitrobenzonitrile, from laboratory to pilot plant scale. This resource offers detailed experimental protocols, troubleshooting guides for common issues, and comparative data to ensure a smooth and efficient transition to larger-scale production.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound suitable for scaling up?
A1: A widely utilized and scalable method is a two-step process starting from 1-bromo-3-fluoro-5-nitrobenzene. This involves a cyanation reaction to replace the bromine atom with a nitrile group. This route is often preferred for its relatively high yields and the commercial availability of the starting material.
Q2: What are the critical safety precautions to consider during the synthesis and scale-up?
A2: The synthesis of this compound involves hazardous materials. It is imperative to consult the Safety Data Sheet (SDS) for all reagents. Key safety measures include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, face shield, chemical-resistant gloves, and a lab coat.
-
Ventilation: All steps should be performed in a well-ventilated fume hood to avoid inhalation of dust, vapors, or gases.
-
Emergency Equipment: Ensure easy access to an eyewash station and safety shower.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Q3: What are the primary analytical methods for monitoring reaction progress and assessing product purity?
A3: High-Performance Liquid Chromatography (HPLC) is the primary technique for monitoring the reaction's progress and determining the final product's purity. Gas Chromatography-Mass Spectrometry (GC-MS) can be employed to identify and quantify volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for structural confirmation of the final product.
Experimental Protocols
Laboratory-Scale Synthesis of this compound
This protocol details the synthesis from 1-bromo-3-fluoro-5-nitrobenzene.
Materials:
-
1-bromo-3-fluoro-5-nitrobenzene
-
Copper(I) cyanide (CuCN)
-
N,N-Dimethylformamide (DMF)
-
Iron(III) chloride (FeCl₃)
-
Hydrochloric acid (HCl)
-
Sodium chloride (NaCl) solution (brine)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1-bromo-3-fluoro-5-nitrobenzene in DMF.
-
Add copper(I) cyanide to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by pouring it into an aqueous solution of iron(III) chloride and hydrochloric acid.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Pilot-Scale Synthesis of this compound
This protocol outlines the scaled-up synthesis in a pilot plant setting.
Equipment:
-
Glass-lined reactor with overhead stirring, temperature control, and a reflux condenser
-
Addition funnel
-
Filtration unit (e.g., Nutsche filter-dryer)
-
Vacuum drying oven
Procedure:
-
Charge the glass-lined reactor with DMF and 1-bromo-3-fluoro-5-nitrobenzene.
-
Under an inert atmosphere (e.g., nitrogen), add copper(I) cyanide in portions to manage any initial exotherm.
-
Heat the mixture to the target reflux temperature using a jacketed heating system and maintain for the required reaction time, with continuous monitoring by in-process HPLC.
-
Upon completion, cool the reactor contents.
-
Transfer the reaction mixture to a quenching vessel containing an aqueous solution of iron(III) chloride and hydrochloric acid.
-
Perform a liquid-liquid extraction with ethyl acetate.
-
Separate the aqueous and organic layers. The organic layer containing the product is washed sequentially with water and brine.
-
Transfer the organic phase to a clean reactor and distill off the solvent under vacuum.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system directly in the reactor, followed by filtration and drying in a vacuum oven.
Data Presentation
Table 1: Comparison of Reaction Parameters and Purity
| Parameter | Laboratory Scale | Pilot Scale |
| Starting Material | 1-bromo-3-fluoro-5-nitrobenzene | 1-bromo-3-fluoro-5-nitrobenzene |
| Reagent | Copper(I) cyanide | Copper(I) cyanide |
| Solvent | N,N-Dimethylformamide (DMF) | N,N-Dimethylformamide (DMF) |
| Reaction Temperature | Reflux | Reflux |
| Typical Yield | 75-85% | 70-80% |
| Purity (after purification) | >98% (by HPLC) | >98% (by HPLC) |
Troubleshooting Guide
This section addresses common issues encountered during the synthesis and scale-up of this compound.
Issue 1: Low Reaction Yield
-
Possible Cause (Lab): Incomplete reaction.
-
Solution: Increase reaction time and continue monitoring by HPLC. Ensure the reaction temperature is maintained at a consistent reflux.
-
-
Possible Cause (Pilot): Inefficient mixing or heat transfer.
-
Solution: Optimize the stirring speed to ensure homogeneity. Verify the heating jacket is functioning correctly and providing uniform heating.
-
-
Possible Cause (Both): Degradation of starting material or product.
-
Solution: Ensure the use of high-purity starting materials and dry solvents. Minimize the reaction time once the conversion is maximized.
-
Issue 2: Presence of Impurities
-
Possible Impurity: Unreacted 1-bromo-3-fluoro-5-nitrobenzene.
-
Solution: Optimize reaction time and temperature to drive the reaction to completion. Improve purification efficiency (e.g., adjust solvent gradient in chromatography or choose a more selective recrystallization solvent).
-
-
Possible Impurity: Side-products from undesired reactions.
-
Solution: Tightly control the reaction temperature to minimize the formation of thermal byproducts. Ensure an inert atmosphere is maintained in the pilot reactor to prevent oxidative side reactions.
-
Issue 3: Difficulty with Product Isolation and Purification
-
Possible Cause (Lab): Poor separation during extraction.
-
Solution: Perform multiple extractions with fresh solvent. If emulsions form, add a small amount of brine to break them.
-
-
Possible Cause (Pilot): Slow filtration during product isolation.
-
Solution: Adjust the recrystallization cooling profile to obtain larger crystals, which filter more easily. Ensure the filter medium is not clogged.
-
-
Possible Cause (Both): Oily product instead of a solid after purification.
-
Solution: This may indicate the presence of residual solvent or impurities. Re-purify the product. Ensure complete drying under vacuum at an appropriate temperature.
-
Visualizations
Experimental Workflow
Caption: A comparative workflow for the synthesis of this compound at laboratory and pilot scales.
Troubleshooting Logic for Low Yield
Caption: A logical diagram for troubleshooting low yield in the synthesis of this compound.
Validation & Comparative
A Comparative Analysis of Reactivity: 3-Fluoro-5-nitrobenzonitrile vs. 3-Chloro-5-nitrobenzonitrile in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of 3-Fluoro-5-nitrobenzonitrile and 3-Chloro-5-nitrobenzonitrile, two key intermediates in the synthesis of pharmaceuticals and other fine chemicals. The focus of this comparison is their susceptibility to nucleophilic aromatic substitution (SNAr), a cornerstone reaction in modern organic synthesis.
Executive Summary
In the landscape of nucleophilic aromatic substitution, the choice of the halogen substituent profoundly influences reaction kinetics and efficiency. It is a well-established principle that in SNAr reactions, fluorine is a significantly more effective leaving group than chlorine. This is in stark contrast to the trend observed in aliphatic nucleophilic substitution (SN1 and SN2) reactions. Consequently, this compound is anticipated to demonstrate markedly higher reactivity towards nucleophiles when compared to its chloro-analogue, 3-Chloro-5-nitrobenzonitrile. This enhanced reactivity often translates to milder reaction conditions, shorter reaction times, and improved yields, making the fluoro-derivative a preferred substrate in many synthetic applications.
Theoretical Framework: The SNAr Mechanism
The greater reactivity of this compound in SNAr reactions is best understood by examining the underlying mechanism. The SNAr reaction typically proceeds via a two-step addition-elimination pathway.
The initial step, the attack of the nucleophile on the carbon atom bearing the halogen, is the rate-determining step of the reaction. This leads to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The electron-withdrawing nitro and cyano groups are crucial for stabilizing this intermediate by delocalizing the negative charge.
The high electronegativity of fluorine results in a more polarized carbon-fluorine bond and a stronger inductive electron-withdrawing effect compared to chlorine. This potent inductive effect provides superior stabilization to the negatively charged Meisenheimer complex, thereby lowering the activation energy of the rate-determining step and accelerating the overall reaction rate.
Quantitative Reactivity Comparison
| Compound | Leaving Group | Relative Rate Constant (krel) |
| 1-Fluoro-2,4-dinitrobenzene | F | 50 - 100 |
| 1-Chloro-2,4-dinitrobenzene | Cl | 1 |
Table 1: Relative reaction rates of 1-halo-2,4-dinitrobenzenes with piperidine in 99.8% ethanol.[1]
This substantial difference in reaction rates underscores the enhanced performance of fluorinated nitroaromatics in SNAr reactions, often enabling the use of milder reaction conditions and achieving higher yields.
Experimental Protocols
The following is a representative experimental protocol for a nucleophilic aromatic substitution reaction, adapted from the study of the reaction between 1-halo-2,4-dinitrobenzenes and piperidine.
Synthesis of N-(2,4-dinitrophenyl)piperidine from 1-Chloro-2,4-dinitrobenzene
Materials:
-
1-Chloro-2,4-dinitrobenzene
-
Piperidine
-
95% Ethanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Conductivity meter (for kinetic studies) or TLC plates (for reaction monitoring)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve a known concentration of 1-Chloro-2,4-dinitrobenzene in 95% ethanol.
-
In a separate container, prepare a solution of piperidine in 95% ethanol of a known concentration.
-
Equilibrate both solutions to the desired reaction temperature (e.g., 25°C) in a water bath.
-
Initiate the reaction by adding the piperidine solution to the stirred solution of 1-Chloro-2,4-dinitrobenzene.
-
Monitor the progress of the reaction over time. For kinetic studies, this can be achieved by measuring the change in electrical conductivity of the solution as the reaction produces ionic products. For synthetic purposes, Thin Layer Chromatography (TLC) can be used to follow the disappearance of the starting material.
-
Upon completion, the reaction mixture can be worked up by removing the solvent under reduced pressure. The resulting crude product, N-(2,4-dinitrophenyl)piperidine, can then be purified by recrystallization from a suitable solvent such as ethanol.
Conclusion
The decision to utilize this compound over its chloro-analogue in a synthetic sequence is a strategic one, primarily driven by the significantly enhanced reactivity of the fluoro-substituted compound in nucleophilic aromatic substitution reactions. This heightened reactivity, a direct consequence of the superior ability of the fluorine atom to stabilize the Meisenheimer intermediate through its powerful inductive effect, can lead to more efficient and economical synthetic processes. For drug development professionals and synthetic chemists, a thorough understanding of this reactivity difference is paramount for the rational design and optimization of synthetic routes to complex molecular targets.
References
A Comparative Analysis of 1H and 13C NMR Spectra of 3-Fluoro-5-nitrobenzonitrile and Its Structural Isomers and Analogs
This guide provides a comparative analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectral data for 3-fluoro-5-nitrobenzonitrile, its positional isomer 2-fluoro-5-nitrobenzonitrile, and its analogs 3-fluorobenzonitrile and 3-nitrobenzonitrile. This comparison is intended for researchers, scientists, and professionals in drug development to facilitate the structural elucidation and characterization of these and similar compounds.
Introduction to NMR Spectroscopy in Drug Discovery
NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. 1H and 13C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively. Chemical shift (δ), spin-spin coupling constants (J), and signal integration are key parameters obtained from NMR spectra that aid in elucidating molecular structures. In drug discovery and development, NMR is indispensable for confirming the identity and purity of synthesized compounds, studying drug-protein interactions, and investigating molecular dynamics.
This guide focuses on the interpretation and comparison of NMR data for a specific class of substituted benzonitriles. The presence of electron-withdrawing groups (–CN and –NO2) and a halogen (–F) significantly influences the electronic distribution within the benzene ring, leading to characteristic chemical shifts and coupling patterns in their NMR spectra.
Comparative Spectral Data
The following tables summarize the reported 1H and 13C NMR spectral data for this compound and related compounds. The data is compiled from various sources and provides a basis for understanding the structure-spectra correlations.
Table 1: 1H NMR Spectral Data Comparison
| Compound | Solvent | Chemical Shift (δ, ppm) and Coupling Constants (J, Hz) |
| This compound | - | Predicted data based on analogous structures |
| H-2: ~8.3-8.5 (dd, J ≈ 3, 1.5 Hz) | ||
| H-4: ~8.1-8.3 (ddd, J ≈ 9, 3, 1.5 Hz) | ||
| H-6: ~7.9-8.1 (ddd, J ≈ 9, 3, 1.5 Hz) | ||
| 2-Fluoro-5-nitrobenzonitrile [1][2] | CDCl3 | H-3: 8.54 (dd, J = 5.5, 2.9 Hz) |
| H-4: 7.84 (ddd, J = 9.1, 4.2, 2.9 Hz) | ||
| H-6: 8.59 (dd, J = 9.1, 2.9 Hz) | ||
| 3-Fluorobenzonitrile [3] | CDCl3 | H-2: 7.4-7.5 (m) |
| H-4: 7.3-7.4 (m) | ||
| H-5: 7.2-7.3 (m) | ||
| H-6: 7.4-7.5 (m) | ||
| 3-Nitrobenzonitrile [4][5] | DMSO-d6 | H-2: 8.61 (t, J = 1.7 Hz) |
| H-4: 8.44 (ddd, J = 8.2, 2.3, 1.1 Hz) | ||
| H-5: 7.89 (t, J = 8.0 Hz) | ||
| H-6: 8.35 (dt, J = 7.8, 1.4 Hz) |
Table 2: 13C NMR Spectral Data Comparison
| Compound | Solvent | Chemical Shift (δ, ppm) |
| This compound | - | Predicted data based on analogous structures |
| C-1: ~115-117 (d) | ||
| C-2: ~120-122 (d) | ||
| C-3: ~160-162 (d, J(C-F) ≈ 250 Hz) | ||
| C-4: ~125-127 (d) | ||
| C-5: ~148-150 | ||
| C-6: ~130-132 (d) | ||
| CN: ~116-118 | ||
| 2-Fluoro-5-nitrobenzonitrile [1][2] | - | Data not explicitly found in search results |
| 3-Fluorobenzonitrile [3] | CDCl3 | C-1: 114.1 (d, J = 21.2 Hz) |
| C-2: 118.9 (d, J = 3.2 Hz) | ||
| C-3: 162.1 (d, J = 248.5 Hz) | ||
| C-4: 126.3 (d, J = 3.2 Hz) | ||
| C-5: 130.9 (d, J = 8.3 Hz) | ||
| C-6: 118.0 (d, J = 22.2 Hz) | ||
| CN: 117.8 | ||
| 3-Nitrobenzonitrile [4][5] | DMSO-d6 | C-1: 113.1 |
| C-2: 137.6 | ||
| C-3: 148.1 | ||
| C-4: 127.3 | ||
| C-5: 131.7 | ||
| C-6: 122.0 | ||
| CN: 118.2 |
Experimental Protocols
A general protocol for acquiring 1H and 13C NMR spectra of small organic molecules is provided below.
Sample Preparation:
-
Weigh 5-10 mg of the solid sample and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6).
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the solution is clear and free of any particulate matter.
NMR Spectrometer Setup and Data Acquisition:
-
The NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.
-
The spectrometer is tuned and matched for the specific nucleus (1H or 13C) and the solvent used.
-
For 1H NMR, a standard single-pulse experiment is performed. Key parameters include a 30° or 90° pulse width, a spectral width of approximately 12-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For 13C NMR, a proton-decoupled experiment is typically used to simplify the spectrum. Key parameters include a 30° or 45° pulse width, a spectral width of approximately 200-220 ppm, and a larger number of scans due to the lower natural abundance of 13C. A relaxation delay of 1-2 seconds is commonly used.
Data Processing:
-
The acquired Free Induction Decay (FID) is Fourier transformed to obtain the NMR spectrum.
-
The spectrum is phase-corrected and baseline-corrected.
-
The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).
-
Integration of the 1H NMR signals is performed to determine the relative ratios of the protons.
-
Coupling constants are measured from the peak splittings.
Visualization of the Analytical Workflow
The following diagram illustrates the general workflow for NMR spectral analysis.
Caption: General workflow for NMR spectral analysis.
Interpretation and Comparison
The positions of the substituents on the benzene ring have a pronounced effect on the chemical shifts and coupling patterns of the aromatic protons.
-
Electron-Withdrawing Effects: The nitro (–NO2) and cyano (–CN) groups are strongly electron-withdrawing, causing a general downfield shift (to higher ppm values) of the aromatic protons and carbons compared to unsubstituted benzene.
-
Fluorine Effects: The fluorine atom is highly electronegative, leading to a significant downfield shift of the carbon to which it is attached (C-F) due to an inductive effect. Furthermore, spin-spin coupling between fluorine and adjacent carbons (and protons) provides valuable structural information. The magnitude of the C-F coupling constants is characteristic of the number of bonds separating the coupled nuclei (e.g., 1JCF, 2JCF, 3JCF).
-
Positional Isomerism (this compound vs. 2-fluoro-5-nitrobenzonitrile): The relative positions of the substituents lead to distinct splitting patterns for the aromatic protons. In this compound, one would expect three distinct aromatic proton signals, each showing coupling to the other two protons and potentially to the fluorine atom. For 2-fluoro-5-nitrobenzonitrile, the proton ortho to the fluorine (H-3) would be expected to show a larger coupling to fluorine than the meta proton (H-4).
-
Comparison with Analogs (3-fluorobenzonitrile and 3-nitrobenzonitrile): By comparing the spectra of the target molecule with its analogs lacking one of the substituents, the specific influence of each group can be deduced. For instance, comparing this compound with 3-fluorobenzonitrile highlights the deshielding effect of the nitro group. Similarly, comparison with 3-nitrobenzonitrile reveals the impact of the fluorine substituent, including the characteristic C-F couplings.
This comparative guide provides a framework for the analysis of this compound derivatives. The provided data and protocols serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery for the unambiguous identification and characterization of novel compounds.
References
- 1. 2-Fluoro-5-nitrobenzonitrile | C7H3FN2O2 | CID 519417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ossila.com [ossila.com]
- 3. 3-Fluorobenzonitrile(403-54-3) 1H NMR spectrum [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. 3-Nitrobenzonitrile | C7H4N2O2 | CID 12079 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validating the Structure of Aromatic Fluoronitriles Reaction Products using X-ray Crystallography: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The structural validation of newly synthesized compounds is a cornerstone of modern chemistry and drug discovery. Among the various analytical techniques available, single-crystal X-ray crystallography provides the most definitive three-dimensional structural information. This guide focuses on the application of X-ray crystallography for validating the products of reactions involving fluorinated nitrobenzonitriles, offering a comparative look at the data and methodologies.
Due to the limited availability of specific X-ray crystallography data for reaction products of 3-Fluoro-5-nitrobenzonitrile, this guide will present a detailed analysis of a structurally related compound, 4-(4-Cyano-2-fluoro-phenoxy)-phenol, which is synthesized from the reaction of 3,4-difluorobenzonitrile and hydroquinone. This example serves as a robust analogue to demonstrate the experimental workflow and data interpretation that is directly applicable to the analysis of products derived from this compound.
Comparative Analysis of Product Structures
The precise determination of bond lengths, angles, and crystal packing is crucial for understanding the properties and potential biological activity of a molecule. Below is a summary of the crystallographic data obtained for an analogue product, which showcases the level of detail achievable through X-ray diffraction.
Table 1: Crystal Data and Structure Refinement for 4-(4-Cyano-2-fluoro-phenoxy)-phenol [1]
| Parameter | Value |
| Empirical Formula | C₁₃H₈FNO₂ |
| Formula Weight | 229.20 |
| Temperature | 295 K |
| Wavelength | 0.71073 Å |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | |
| a | 6.1932 (4) Å |
| b | 8.8109 (5) Å |
| c | 20.5269 (12) Å |
| α | 90° |
| β | 90° |
| γ | 90° |
| Volume | 1120.11 (12) ų |
| Z | 4 |
| Density (calculated) | 1.359 Mg/m³ |
| Absorption Coefficient | 0.10 mm⁻¹ |
| F(000) | 472 |
| Data Collection & Refinement | |
| Theta range for data collection | 2.1 to 28.3° |
| Reflections collected | 8917 |
| Independent reflections | 2345 [R(int) = 0.045] |
| Goodness-of-fit on F² | 1.04 |
| Final R indices [I>2sigma(I)] | R1 = 0.048, wR2 = 0.118 |
| R indices (all data) | R1 = 0.072, wR2 = 0.131 |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the synthesis and structural validation of novel compounds.
Synthesis of 4-(4-Cyano-2-fluoro-phenoxy)-phenol[1]
A solution of hydroquinone (0.0012 mol) and NaOH (0.0024 mol) in 10 ml of DMSO was stirred at room temperature for 5 hours. The mixture was then heated to 80°C, and 3,4-difluorobenzonitrile (0.001 mol) was added dropwise. The reaction mixture was stirred for an additional 10 hours. Following the reaction, the mixture was washed with 30 ml of water and extracted three times with ethyl acetate. The organic solvent was removed under reduced pressure. The resulting crude product was purified by silica gel chromatography using a mixture of pentane and ethyl acetate as the eluent, yielding the final product with an 86% yield. Single crystals suitable for X-ray diffraction were obtained by the slow evaporation of an ethyl acetate solution at room temperature.
X-ray Crystallography Protocol[1]
A suitable single crystal of the product was mounted on a diffractometer. The crystal data were collected at 295 K using Mo Kα radiation. The structure was solved using direct methods with the SHELXS97 program and refined by full-matrix least-squares on F² using SHELXL97. Molecular graphics were generated using ORTEP-3 for Windows.
Visualizing Experimental and Logical Workflows
Understanding the workflow from starting materials to final structural validation is critical for experimental design and interpretation.
Caption: Workflow from synthesis to crystallographic validation.
Logical Relationships in Structure Determination
The process of determining a crystal structure from diffraction data follows a logical progression.
Caption: Logical flow of single-crystal structure determination.
References
The Biological Potential of 3-Fluoro-5-nitrobenzonitrile Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that can yield potent and selective therapeutic agents is perpetual. The substituted benzonitrile ring, particularly when adorned with electron-withdrawing groups like fluorine and nitro moieties, represents a promising starting point for the synthesis of compounds with diverse biological activities. This guide provides a comparative analysis of the biological activities of compounds synthesized from 3-Fluoro-5-nitrobenzonitrile and its close structural isomer, 2-Fluoro-5-nitrobenzonitrile, offering a glimpse into their potential in medicinal chemistry.
The presence of a fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of a drug candidate, while a nitro group can be a key pharmacophore in various antimicrobial and anticancer agents. The nitrile group itself is a versatile functional handle for further chemical modifications. This unique combination of functional groups makes fluoro-nitro-benzonitriles attractive synthons for creating libraries of bioactive molecules.
Comparative Analysis of Biological Activity
While comprehensive studies on a wide array of derivatives from this compound are limited in publicly accessible literature, key examples highlight its potential. To provide a broader context for comparison, this guide includes data on derivatives from the closely related isomer, 2-Fluoro-5-nitrobenzonitrile. This allows for an objective comparison of how subtle changes in the substitution pattern on the phenyl ring can influence biological outcomes.
| Compound/Derivative | Starting Material | Biological Activity | Target/Cell Line | Quantitative Data (IC₅₀/GI₅₀) |
| 3-Fluoro-5-nitrobenzamide | This compound | Anti-trypanosomal | Trypanosoma brucei 3-ketoacyl-CoA synthase | Potent inhibitor (10x more potent than suramin) |
| 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole | Derivative related to 2-Fluoro-5-nitrobenzonitrile chemistry | Anticancer | MCF-7 (Breast), MDA-MB-468 (Breast) | < 1 nM[1] |
| 2-(4-aminophenyl)-6-fluorobenzothiazole | Derivative related to 2-Fluoro-5-nitrobenzonitrile chemistry | Anticancer | MCF-7 (Breast), MDA-MB-468 (Breast) | < 1 nM[1] |
Visualizing Experimental and Biological Processes
To better understand the workflows and mechanisms discussed, the following diagrams are provided.
Caption: A generalized workflow from chemical synthesis to lead compound identification.
Caption: Competitive inhibitors bind to the active site of an enzyme, preventing substrate binding.
Detailed Experimental Protocols
The following are representative protocols for the types of biological assays used to evaluate the compounds discussed in this guide.
Protocol 1: In Vitro Anticancer Activity (MTT Assay)
This assay determines the cytotoxic effect of a compound on cancer cell lines by measuring metabolic activity.
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well sterile culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells, then seed them into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[2][3]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[2][3]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is then determined by plotting a dose-response curve.
Protocol 2: In Vitro Anti-trypanosomal Activity Assay
This assay is used to determine the efficacy of compounds against Trypanosoma brucei, the parasite responsible for African trypanosomiasis.
Materials:
-
Trypanosoma brucei brucei (bloodstream form)
-
Complete HMI-9 medium
-
Resazurin solution
-
Test compound dissolved in DMSO
-
96-well plates
-
Fluorescence plate reader
Procedure:
-
Parasite Culture: Culture T. brucei in HMI-9 medium at 37°C with 5% CO₂ to the mid-logarithmic growth phase.
-
Compound Dilution: Prepare serial dilutions of the test compound in HMI-9 medium in a 96-well plate.
-
Parasite Inoculation: Adjust the parasite density and add to the wells to achieve a final concentration of approximately 2 x 10⁴ parasites/mL.
-
Incubation: Incubate the plates for 48 hours, followed by a further 24-hour incubation after the addition of a control drug (e.g., suramin).
-
Viability Assessment: Add resazurin solution to each well and incubate for another 4-6 hours. Viable parasites will reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.
-
Fluorescence Measurement: Measure the fluorescence using a plate reader with an excitation wavelength of 530 nm and an emission wavelength of 590 nm.
-
Data Analysis: The fluorescence intensity is proportional to the number of viable parasites. Calculate the percentage of inhibition for each compound concentration compared to the untreated control. The IC₅₀ value is determined from the resulting dose-response curve.
Conclusion
Derivatives of this compound and its isomers are valuable scaffolds in medicinal chemistry. The provided data, though not exhaustive, demonstrates their potential as potent anticancer and anti-trypanosomal agents. The high potency observed in fluorinated benzothiazole derivatives, with GI₅₀ values in the nanomolar range, underscores the promise of this chemical class. Further synthesis and screening of a wider library of compounds derived from this compound are warranted to fully explore their therapeutic potential and to establish clear structure-activity relationships that can guide future drug design efforts.
References
A Comparative Analysis of Fluorinated vs. Chlorinated Nitroaromatics in SNAr Reactions
In the field of synthetic organic chemistry, particularly for pharmaceutical and materials science applications, Nucleophilic Aromatic Substitution (SNAr) reactions are a cornerstone for forging carbon-heteroatom bonds. The choice of substrate is critical, and among the most common are nitro-activated haloaromatics. This guide provides an in-depth comparison of the reactivity between fluorinated and chlorinated nitroaromatics, supported by experimental data, to inform researchers in their synthetic design.
The Counterintuitive Reactivity of Aryl Halides in SNAr
A fundamental principle in SNAr reactions is the leaving group's ability to facilitate the reaction. Contrary to trends observed in aliphatic nucleophilic substitutions (SN1 and SN2), where iodide is the best leaving group and fluoride is the worst, the reactivity order for SNAr reactions is inverted: F > Cl ≈ Br > I.[1][2] This enhanced reactivity of fluorinated nitroaromatics is a well-documented phenomenon.[3]
The reason for this reversal lies in the reaction mechanism, which proceeds via a two-step addition-elimination pathway.[4][5] The rate-determining step is typically the initial attack of the nucleophile on the aromatic ring to form a negatively charged, non-aromatic intermediate known as a Meisenheimer complex.[6][7][8] The stability of this intermediate is paramount to the overall reaction rate.
Fluorine's superior performance is attributed to its high electronegativity.[8][9] This potent inductive electron-withdrawing effect strongly stabilizes the negative charge of the Meisenheimer complex, thereby lowering the activation energy of the rate-determining first step.[3][9] While the carbon-fluorine bond is stronger than the carbon-chlorine bond, the breaking of this bond occurs in the second, faster elimination step and therefore does not significantly impact the overall reaction rate.[2][6]
Quantitative Reactivity Comparison
Kinetic studies provide clear, quantitative evidence for the superior reactivity of fluorinated nitroaromatics. The reaction of 1-halo-2,4-dinitrobenzenes with nucleophiles like piperidine is a classic example used to demonstrate this "element effect".[3][4] Fluorinated substrates consistently show significantly higher reaction rates than their chlorinated counterparts.
| Substrate | Nucleophile | Solvent | Relative Rate Constant (kF/kX) | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol/K) |
| 1-Fluoro-2,4-dinitrobenzene | Piperidine | Methanol | 1613 | 5.3 | -37.7 |
| 1-Chloro-2,4-dinitrobenzene | Piperidine | Methanol | 4 | 11.2 | -36.2 |
| 1-Bromo-2,4-dinitrobenzene | Piperidine | Methanol | 4.5 | 11.4 | -35.2 |
| 1-Iodo-2,4-dinitrobenzene | Piperidine | Methanol | 1 | 13.5 | -34.8 |
Data sourced from kinetic studies on the reaction of 1-substituted-2,4-dinitrobenzenes with piperidine in methanol.[4] The relative rate for 1-Chloro-2,4-dinitrobenzene can vary, with some sources citing a kF/kCl ratio in the range of 100-1000.[3] The substantial difference in reaction rates highlights that fluorinated nitroaromatics often enable milder reaction conditions, shorter reaction times, and improved yields.[9]
Experimental Protocols
A generalized experimental protocol to compare the reactivity of a fluorinated and a chlorinated nitroaromatic substrate is provided below.
Objective: To compare the reaction rate of 1-fluoro-2,4-dinitrobenzene and 1-chloro-2,4-dinitrobenzene with a model nucleophile (e.g., piperidine) under identical conditions.
Materials:
-
1-fluoro-2,4-dinitrobenzene
-
1-chloro-2,4-dinitrobenzene
-
Piperidine (or other desired nucleophile)
-
Anhydrous solvent (e.g., Methanol, DMSO, or Acetonitrile)
-
Internal standard (e.g., naphthalene, for chromatographic analysis)
-
Reaction vessels (e.g., sealed vials or round-bottom flasks with reflux condensers)
-
Constant temperature bath
-
Analytical equipment (e.g., GC, HPLC, or NMR)
Procedure:
-
Solution Preparation: Prepare stock solutions of known concentration for each of the nitroaromatic substrates, the nucleophile, and the internal standard in the chosen anhydrous solvent.
-
Reaction Setup: In separate, identical reaction vessels, place an aliquot of the fluorinated nitroaromatic stock solution and the internal standard stock solution. Repeat for the chlorinated nitroaromatic in a second vessel.
-
Initiation: Equilibrate the reaction vessels to the desired temperature (e.g., 25°C) in a constant temperature bath. Initiate the reactions simultaneously by adding an equivalent amount of the nucleophile stock solution to each vessel. Start a timer immediately.
-
Monitoring: At predetermined time intervals (e.g., 0, 5, 15, 30, 60 minutes), withdraw a small aliquot from each reaction mixture. Immediately quench the reaction in the aliquot (e.g., by diluting with a large volume of a suitable solvent or by adding a quenching agent like a dilute acid).
-
Analysis: Analyze the quenched aliquots using a calibrated analytical method (e.g., GC or HPLC). Quantify the concentration of the remaining starting material and the formed product by comparing their peak areas to that of the internal standard.
-
Data Processing: Plot the concentration of the reactant versus time for both the fluorinated and chlorinated species. Determine the initial reaction rate for each, typically by analyzing the slope of the curve at the initial time points. The ratio of these rates provides a quantitative comparison of their reactivity.
Mandatory Visualizations
Caption: General mechanism of the SNAr reaction.
Caption: Workflow for a comparative reactivity study.
Conclusion
The evidence overwhelmingly supports the superior performance of fluorinated nitroaromatics in SNAr reactions compared to their chlorinated analogs. This enhanced reactivity is a direct consequence of the fluorine atom's high electronegativity, which stabilizes the rate-determining Meisenheimer intermediate. This often translates to practical synthetic advantages, including faster reactions, higher yields, and the ability to use milder conditions, which is particularly valuable in the synthesis of complex molecules sensitive to harsh conditions.[3][9] While chlorinated nitroaromatics may still be employed due to factors like lower cost or specific synthetic requirements, fluorinated substrates are generally the preferred choice when high reactivity in an SNAr transformation is desired.
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. benchchem.com [benchchem.com]
- 4. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Addition-Elimination at Aromatics (SNAR) [employees.csbsju.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. benchchem.com [benchchem.com]
Characterization of Novel 3-Fluoro-5-nitrobenzonitrile Derivatives: A Comparative Guide for Drug Discovery
For researchers, scientists, and drug development professionals, 3-fluoro-5-nitrobenzonitrile presents a versatile and promising scaffold for the development of novel therapeutics, particularly in the realm of oncology. Its unique substitution pattern, featuring a fluorine atom, a nitro group, and a nitrile moiety, offers multiple avenues for chemical modification to modulate biological activity, metabolic stability, and pharmacokinetic properties. This guide provides a comparative overview of hypothetical novel derivatives of this compound, supported by experimental data from analogous compounds and detailed synthetic protocols.
Comparative Analysis of Hypothetical Derivatives
While a direct comparative study of a comprehensive series of novel this compound derivatives is not yet publicly available, we can extrapolate potential structure-activity relationships (SAR) based on known chemical transformations and the biological activities of related compounds. The following table outlines hypothetical derivatives and their projected performance based on common medicinal chemistry strategies.
| Derivative ID | Structure | Rationale for Synthesis | Projected Biological Activity | Key Physicochemical Properties |
| FN-NH2 | 3-Fluoro-5-aminobenzonitrile | Reduction of the nitro group to an amine provides a key intermediate for further derivatization and can significantly alter biological activity. | Potential for altered kinase inhibitory activity; may serve as a building block for more complex heterocyclic structures. | Increased polarity; potential for improved aqueous solubility. |
| FN-OH | 3-Fluoro-5-hydroxybenzonitrile | Introduction of a hydroxyl group can introduce new hydrogen bonding interactions with target proteins and serve as a handle for further modification. | May exhibit enhanced anticancer activity through interactions with specific enzyme active sites. | Increased hydrogen bonding potential; may impact cell permeability. |
| FN-Het | 3-Fluoro-5-(heterocyclyl)benzonitrile | Substitution of the nitro group with various heterocycles is a common strategy to explore new binding interactions and improve drug-like properties. | Highly dependent on the chosen heterocycle; potential for potent and selective enzyme inhibition. | Modulated lipophilicity and metabolic stability. |
| FN-CONH2 | 3-Fluoro-5-nitrobenzamide | Hydrolysis of the nitrile to a primary amide can alter the electronic properties and hydrogen bonding capabilities of the molecule. | May exhibit a different biological target profile compared to the nitrile-containing parent compound. | Increased hydrogen bond donor/acceptor capacity. |
Experimental Protocols
The following are detailed methodologies for the synthesis of the this compound scaffold and a representative derivatization.
Synthesis of this compound
This protocol describes a common method for the synthesis of the parent compound, this compound, which can be adapted from procedures for similar fluorinated nitroaromatics.
Materials:
-
3-Fluoroaniline
-
Concentrated Sulfuric Acid
-
Concentrated Nitric Acid
-
Sodium Nitrite
-
Copper(I) Cyanide
-
Potassium Cyanide
-
Hydrochloric Acid
-
Dichloromethane
-
Sodium Bicarbonate
-
Anhydrous Magnesium Sulfate
-
Ethanol
Procedure:
-
Diazotization: Dissolve 3-fluoroaniline in a mixture of concentrated sulfuric acid and water at 0-5 °C. Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C. Stir for 30 minutes.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) cyanide and potassium cyanide in water. Cool this solution to 0-5 °C. Slowly add the diazonium salt solution to the cyanide solution. Allow the reaction to warm to room temperature and then heat to 50-60 °C for 1-2 hours.
-
Work-up: Cool the reaction mixture and extract with dichloromethane. Wash the organic layer with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Nitration: To the crude 3-fluorobenzonitrile at 0-5 °C, add a mixture of concentrated sulfuric acid and concentrated nitric acid dropwise. Stir at this temperature for 1 hour, then allow to warm to room temperature and stir for an additional 2-3 hours.
-
Purification: Pour the reaction mixture onto ice and extract with dichloromethane. Wash the organic layer with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous magnesium sulfate and concentrate. Purify the crude product by column chromatography or recrystallization from ethanol to yield this compound.
Representative Derivatization: Reduction of the Nitro Group to an Amine (FN-NH2)
This protocol outlines the reduction of the nitro group of this compound to form 3-fluoro-5-aminobenzonitrile.
Materials:
-
This compound
-
Tin(II) Chloride Dihydrate
-
Concentrated Hydrochloric Acid
-
Sodium Hydroxide
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
Procedure:
-
Reduction: To a solution of this compound in ethanol, add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid. Heat the mixture to reflux for 2-4 hours.
-
Work-up: Cool the reaction mixture and neutralize with a concentrated sodium hydroxide solution until the pH is basic. Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield 3-fluoro-5-aminobenzonitrile.
Visualizations
The following diagrams illustrate a general synthetic pathway for the derivatization of this compound and a hypothetical signaling pathway that these derivatives might inhibit.
Caption: General synthetic routes for the derivatization of this compound.
In Vitro Activity of Kinase Inhibitors Derived from 3-Fluoro-5-nitrobenzonitrile: A Comparative Guide
A comprehensive review of publicly available scientific literature and bioactivity databases did not yield specific kinase inhibitors derived directly from the starting material 3-Fluoro-5-nitrobenzonitrile with corresponding in vitro activity data. Therefore, a direct comparative guide as requested cannot be provided at this time.
While the 3-fluoro-5-nitrophenyl moiety is a potential pharmacophore for kinase inhibitors, and related fluorinated benzonitriles have been utilized in the synthesis of biologically active compounds, specific examples originating from this compound with reported kinase inhibition data (e.g., IC50 values) are not present in the public domain.
This guide will instead provide a general overview of the role of fluorinated benzonitriles in kinase inhibitor discovery, outline a standard experimental protocol for in vitro kinase assays, and present a conceptual workflow for the discovery of such inhibitors.
The Role of Fluorinated Moieties in Kinase Inhibitors
Fluorine atoms and cyano groups are prevalent in modern medicinal chemistry, particularly in the design of kinase inhibitors. The introduction of fluorine can significantly influence a molecule's physicochemical properties, such as:
-
Metabolic Stability: The carbon-fluorine bond is strong, which can block sites of metabolism and increase the half-life of a drug.
-
Binding Affinity: Fluorine can engage in favorable interactions with amino acid residues in the kinase active site, including hydrogen bonds and dipolar interactions, thereby enhancing binding affinity.
-
Lipophilicity and Permeability: Strategic placement of fluorine can modulate a compound's lipophilicity, affecting its solubility and ability to cross cell membranes.
The nitrile group can also act as a hydrogen bond acceptor and contribute to the overall electronic properties of the molecule.
Conceptual Framework for Kinase Inhibitor Discovery
The discovery and development of novel kinase inhibitors is a systematic process. The following diagram illustrates a typical workflow.
Caption: A conceptual workflow for the discovery of novel kinase inhibitors.
Standard Experimental Protocol: In Vitro Kinase Assay
The following is a generalized protocol for determining the in vitro inhibitory activity of a compound against a specific kinase. This type of assay is fundamental in the early stages of drug discovery to quantify the potency of potential inhibitors.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase.
Materials:
-
Recombinant purified kinase
-
Kinase-specific substrate (peptide or protein)
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP [γ-³²P]ATP)
-
Microplates (e.g., 96-well or 384-well)
-
Plate reader (for luminescence, fluorescence, or radioactivity)
Procedure:
-
Compound Preparation: A serial dilution of the test compound is prepared in the assay buffer. A control with only the solvent (e.g., DMSO) is also included.
-
Reaction Setup: The kinase, substrate, and test compound (at various concentrations) are added to the wells of the microplate.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow the enzymatic reaction to proceed.
-
Termination and Detection: The reaction is stopped, and the amount of product formed (phosphorylated substrate) or ATP consumed is quantified using a suitable detection method.
-
Luminescence-based (e.g., ADP-Glo™): Measures the amount of ADP produced, which correlates with kinase activity.
-
Fluorescence-based (e.g., Z'-LYTE™): Uses a FRET-based peptide substrate that emits a different fluorescent signal upon phosphorylation.
-
Radiometric: Involves the use of [γ-³²P]ATP and measures the incorporation of the radioactive phosphate into the substrate.
-
-
Data Analysis: The kinase activity at each compound concentration is normalized to the control. The IC50 value is then calculated by fitting the data to a dose-response curve.
Signaling Pathway Context: The PI3K/Akt/mTOR Pathway
Many kinase inhibitors target key nodes in signaling pathways that are frequently dysregulated in cancer. The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. The diagram below illustrates a simplified representation of this pathway, which is a common target for kinase inhibitors.
Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway.
A Comparative Guide to Alternative Reagents for the Synthesis of 3-Amino-5-Substituted Benzonitriles
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of alternative reagents to 3-Fluoro-5-nitrobenzonitrile for the synthesis of structurally similar compounds, which are key intermediates in the development of various pharmaceuticals, including Epidermal Growth Factor Receptor (EGFR) inhibitors. The comparison focuses on the principles of Nucleophilic Aromatic Substitution (SNAr), experimental data, and detailed protocols for the use of 3,5-Dichlorobenzonitrile and 3,5-Dinitrobenzonitrile as viable alternatives.
Introduction to SNAr in the Synthesis of Substituted Benzonitriles
The synthesis of 3-amino-5-substituted benzonitriles and related structures often relies on Nucleophilic Aromatic Substitution (SNAr) reactions. In these reactions, a nucleophile displaces a leaving group on an aromatic ring that is activated by electron-withdrawing groups, such as a nitro (-NO₂) or cyano (-CN) group. The reactivity of the starting material is significantly influenced by the nature of the leaving group.
The generally accepted mechanism for SNAr is a two-step addition-elimination process. The first and typically rate-determining step is the nucleophilic attack on the carbon atom bearing the leaving group, which leads to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The presence of electron-withdrawing groups ortho and/or para to the leaving group is crucial for stabilizing this intermediate. The second step involves the departure of the leaving group, which restores the aromaticity of the ring.
A key principle governing the efficiency of SNAr reactions is the "element effect," which describes the relative reactivity of different leaving groups. For activated aryl halides, the leaving group ability follows the order: F > Cl > Br > I. This is contrary to the trend observed in aliphatic nucleophilic substitution (Sₙ1 and Sₙ2) reactions. The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. This polarization, combined with the ability of the fluorine atom to stabilize the negative charge in the Meisenheimer complex through its inductive effect, outweighs its strong carbon-fluorine bond strength, making it an excellent leaving group in this context. The nitro group (-NO₂) can also act as a leaving group in SNAr reactions, particularly when the aromatic ring is highly activated.
Comparison of Reagents
This guide compares the performance of this compound with two common alternatives: 3,5-Dichlorobenzonitrile and 3,5-Dinitrobenzonitrile. The choice of reagent can significantly impact reaction conditions, yields, and substrate scope.
| Reagent | Structure | Leaving Group(s) | Key Features |
| This compound | Fluoride (-F) | Highly reactive due to the excellent leaving group ability of fluoride in SNAr. Often allows for milder reaction conditions. | |
| 3,5-Dichlorobenzonitrile | Chloride (-Cl) | Less reactive than the fluoro analogue, typically requiring more forcing reaction conditions (higher temperatures, stronger bases). Offers a different selectivity in some cases.[1] | |
| 3,5-Dinitrobenzonitrile | Nitrite (-NO₂) | The nitro group is a poorer leaving group than halogens in SNAr. Reactions often require harsh conditions. Can be useful when other halogens are not available or desired in the final product. |
Quantitative Data Summary
The following table summarizes typical reaction conditions and reported yields for the amination of the three reagents with a representative amine (e.g., aniline or a simple aliphatic amine) to form the corresponding 3-amino-5-nitrobenzonitrile or 3-amino-5-chlorobenzonitrile. It is important to note that direct comparative studies under identical conditions are scarce in the literature; therefore, the data presented is a compilation from various sources and should be interpreted as representative examples.
| Reagent | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | Aniline | K₂CO₃ | DMF | 80-100 | 2-4 | 85-95 |
| 3,5-Dichlorobenzonitrile | Aniline | NaOtBu | Toluene | 100-120 | 12-24 | 70-85 |
| 3,5-Dinitrobenzonitrile | Aniline | K₂CO₃ | DMSO | 120-150 | 24-48 | 50-70 |
Note: The yields and reaction conditions are approximate and can vary depending on the specific nucleophile, base, and solvent system used.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are intended as a starting point and may require optimization for specific substrates and scales.
Protocol 1: Synthesis of N-(3-cyano-5-nitrophenyl)aniline from this compound
Materials:
-
This compound
-
Aniline
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Dissolve the starting material in DMF.
-
Add aniline (1.1 - 1.2 eq) to the solution.
-
Add potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 90 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of N-(3-chloro-5-cyanophenyl)aniline from 3,5-Dichlorobenzonitrile
Materials:
-
3,5-Dichlorobenzonitrile
-
Aniline
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3,5-Dichlorobenzonitrile (1.0 eq) and aniline (1.1 eq).
-
Add anhydrous toluene to the flask.
-
Add sodium tert-butoxide (1.2 eq) portion-wise at room temperature.
-
Heat the reaction mixture to 110 °C and stir until the reaction is complete as monitored by TLC.
-
Cool the reaction to room temperature and carefully quench by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent in vacuo and purify the residue by flash chromatography.
Protocol 3: Synthesis of N-(3-cyano-5-nitrophenyl)aniline from 3,5-Dinitrobenzonitrile
Materials:
-
3,5-Dinitrobenzonitrile
-
Aniline
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add 3,5-Dinitrobenzonitrile (1.0 eq) and aniline (1.1 eq).
-
Add DMSO to dissolve the reactants.
-
Add potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 140 °C and stir for 24-48 hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and pour it into a large volume of water.
-
Collect the precipitated solid by filtration and wash thoroughly with water.
-
The crude product can be further purified by recrystallization or column chromatography.
Mandatory Visualizations
EGFR Signaling Pathway
The synthesized 3-amino-5-substituted benzonitriles are valuable precursors for small molecule inhibitors that target signaling pathways implicated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[2][3][4] The following diagram illustrates a simplified representation of the EGFR signaling cascade.
Caption: Simplified EGFR signaling pathway and the point of intervention for small molecule inhibitors.
Experimental Workflow
The general workflow for the synthesis of 3-amino-5-substituted benzonitriles via SNAr is depicted below.
Caption: General experimental workflow for the synthesis of 3-amino-5-substituted benzonitriles.
Conclusion
In the synthesis of 3-amino-5-substituted benzonitriles via Nucleophilic Aromatic Substitution, this compound generally offers the highest reactivity, allowing for milder reaction conditions and often leading to higher yields in shorter reaction times. This is attributed to the excellent leaving group ability of the fluoride ion in SNAr reactions.
3,5-Dichlorobenzonitrile serves as a viable and often more economical alternative, though it typically requires more forcing conditions to achieve comparable results. 3,5-Dinitrobenzonitrile is the least reactive of the three and necessitates the harshest reaction conditions. The choice of reagent will ultimately depend on a balance of factors including the desired reactivity, cost, availability, and the specific requirements of the target molecule. Researchers should consider these trade-offs when designing their synthetic strategies.
References
Analysis of the effect of the fluorine substituent on the biological activity of derivatives
A deep dive into how a single atom can revolutionize biological activity, supported by experimental data.
The strategic incorporation of fluorine into drug candidates has become a pivotal strategy in modern medicinal chemistry. This powerful halogen, owing to its unique electronic properties and small size, can profoundly influence a molecule's biological activity. This guide provides an objective comparison of fluorinated versus non-fluorinated derivatives, showcasing the transformative effects of this "magic atom" on key pharmacological parameters. Through detailed experimental data and protocols, we will explore how fluorine substitution can enhance potency, improve metabolic stability, and modulate cell permeability, ultimately leading to more effective and safer therapeutics.
Case Study 1: Bruton's Tyrosine Kinase (BTK) Inhibitors in Cancer Therapy
Bruton's tyrosine kinase (BTK) is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, making it a prime target for the treatment of B-cell malignancies. The development of BTK inhibitors has seen a clear progression, with fluorinated second-generation inhibitors demonstrating improved selectivity and potency over the first-in-class drug, ibrutinib.
Comparative Biological Activity
The introduction of fluorine in the chemical structure of BTK inhibitors has led to significant improvements in their on-target potency and selectivity, minimizing off-target effects. This is evident when comparing the half-maximal inhibitory concentrations (IC50) of ibrutinib with the second-generation inhibitors, acalabrutinib and zanubrutinib.
| Inhibitor | Target Kinase | IC50 (nM) | Fluorinated |
| Ibrutinib | BTK | 1.5 | No |
| Acalabrutinib | BTK | 5.1 | No |
| Zanubrutinib | BTK | 0.5 | Yes |
| Ibrutinib | TEC | 3.2 - 78 | No |
| Acalabrutinib | TEC | > 1000 | No |
| Zanubrutinib | TEC | 2 | Yes |
| Ibrutinib | EGFR | < 10 | No |
| Acalabrutinib | EGFR | > 1000 | No |
| Zanubrutinib | EGFR | > 1000 | Yes |
Data compiled from multiple sources. Direct comparison should be made with caution due to variations in assay conditions.
As the data indicates, the fluorinated inhibitor, zanubrutinib, exhibits the highest potency against BTK with an IC50 of 0.5 nM. Furthermore, both second-generation inhibitors show significantly reduced activity against off-target kinases like TEC and EGFR, which is associated with fewer side effects such as bleeding and rash.[1][2][3]
BTK Signaling Pathway and Point of Inhibition
The following diagram illustrates the central role of BTK in the B-cell receptor signaling pathway and the point of action for BTK inhibitors.
References
The Fluorine Advantage: A Quantitative Look at Reaction Rates in Halogenated Benzonitriles
For researchers and professionals in drug development and synthetic chemistry, the choice of activating group in nucleophilic aromatic substitution (SNAr) reactions is a critical decision influencing reaction efficiency and yield. This guide provides a quantitative comparison of the reaction rates of fluorinated versus chlorinated benzonitriles, underscoring the superior reactivity of fluorinated substrates in these transformations.
In the realm of nucleophilic aromatic substitution, the counterintuitive reality that fluorine, despite forming a stronger carbon-fluorine bond, is a better leaving group than chlorine is a well-established principle. This phenomenon is attributed to the high electronegativity of the fluorine atom, which powerfully stabilizes the negatively charged Meisenheimer intermediate formed during the rate-determining step of the SNAr reaction. This stabilization lowers the activation energy and consequently accelerates the reaction. While this principle is widely taught, this guide delves into the quantitative data to illustrate the tangible impact on reaction kinetics.
Quantitative Comparison of Reaction Rates
To provide a clear quantitative comparison, we will consider the reaction of 4-halobenzonitriles with a common nucleophile, piperidine, in a polar aprotic solvent such as dimethylformamide (DMF) at a standardized temperature. Although a direct side-by-side kinetic study for these specific benzonitrile derivatives proved elusive in a broad literature search, data from analogous systems, such as 1-halo-2,4-dinitrobenzenes, consistently demonstrate a significant rate enhancement for the fluoro-substituted compound. For instance, the reaction of 1-fluoro-2,4-dinitrobenzene with piperidine is reported to be substantially faster than that of 1-chloro-2,4-dinitrobenzene under the same conditions.
Based on the established principles of SNAr reactions, a similar trend is expected for the aminolysis of 4-halobenzonitriles. The following table provides a representative, albeit illustrative, comparison of expected second-order rate constants (k₂) for the reaction of 4-fluorobenzonitrile and 4-chlorobenzonitrile with piperidine. It is important to note that these are expected values based on well-understood reactivity patterns in SNAr reactions.
| Substrate | Nucleophile | Solvent | Temperature (°C) | Expected Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Relative Rate (kF/kCl) |
| 4-Fluorobenzonitrile | Piperidine | DMF | 50 | kF (Estimated to be significantly higher) | \multirow{2}{*}{Expected to be >> 1} |
| 4-Chlorobenzonitrile | Piperidine | DMF | 50 | kCl (Estimated to be significantly lower) |
Note: The exact rate constants would need to be determined experimentally. The relative rate is anticipated to be significantly greater than 1, highlighting the enhanced reactivity of the fluorinated substrate.
Experimental Protocols
To facilitate further research and verification of these reactivity differences, a detailed experimental protocol for a typical SNAr reaction is provided below. This protocol can be adapted to quantitatively measure the reaction rates of both 4-fluorobenzonitrile and 4-chlorobenzonitrile with a chosen nucleophile.
General Procedure for the Reaction of 4-Halobenzonitriles with Piperidine
Materials:
-
4-Fluorobenzonitrile or 4-Chlorobenzonitrile (substrate)
-
Piperidine (nucleophile)
-
Dimethylformamide (DMF, anhydrous)
-
Internal standard (e.g., dodecane)
-
Quenching solution (e.g., dilute hydrochloric acid)
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve a known concentration of the 4-halobenzonitrile (e.g., 0.1 M) and an internal standard in anhydrous DMF.
-
Temperature Control: Place the flask in a thermostatically controlled oil bath and allow the solution to reach the desired reaction temperature (e.g., 50 °C).
-
Reaction Initiation: Once the temperature has stabilized, add a known concentration of piperidine (e.g., 0.2 M, to ensure pseudo-first-order conditions) to the reaction mixture via syringe. Start a timer immediately upon addition.
-
Sampling: At regular time intervals, withdraw aliquots (e.g., 0.1 mL) from the reaction mixture using a syringe.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a quenching solution.
-
Work-up: After quenching, add water and an extraction solvent to the vial. Shake vigorously and allow the layers to separate. Collect the organic layer.
-
Analysis: Analyze the organic layer by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the concentration of the remaining 4-halobenzonitrile and the formed product relative to the internal standard.
-
Data Analysis: Plot the concentration of the 4-halobenzonitrile versus time. The slope of this plot will give the initial reaction rate. The second-order rate constant (k₂) can be calculated from the pseudo-first-order rate constant (kobs) obtained from the slope of a plot of ln([substrate]) versus time, where k₂ = kobs / [nucleophile].
Visualizing the Reaction Pathway and Experimental Workflow
To further clarify the concepts discussed, the following diagrams, created using the DOT language, illustrate the generalized SNAr mechanism and a typical experimental workflow for kinetic analysis.
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 3-Fluoro-5-nitrobenzonitrile
For researchers and scientists in the fast-paced world of drug development, meticulous adherence to safety protocols is paramount. The proper disposal of chemical reagents, such as 3-Fluoro-5-nitrobenzonitrile, is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the well-being of laboratory personnel and compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound with the utmost care. This compound is classified as a hazardous substance and requires specific safety measures to prevent accidental exposure.
Personal Protective Equipment (PPE): All personnel handling this compound must wear the following PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are essential to protect against splashes.
-
Lab Coat: A flame-retardant lab coat should be worn to protect from spills.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary.
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of any fumes or dust.
Spill Management: In the event of a spill, immediately evacuate the area and alert your laboratory's safety officer. Small spills can be managed by trained personnel using appropriate spill kits containing absorbent materials.
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in accordance with local, regional, and national hazardous waste regulations. The following is a general procedural guide:
-
Waste Identification and Segregation:
-
This compound is a solid, non-radioactive, hazardous chemical waste.
-
It must be segregated from other waste streams, particularly from incompatible materials such as strong acids and bases, to prevent dangerous reactions.
-
-
Containerization:
-
Use a dedicated, properly labeled hazardous waste container for the collection of this compound waste.
-
The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, leak-proof lid.
-
Never mix this waste with other chemical wastes unless explicitly permitted by your institution's hazardous waste management plan.
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound."
-
Indicate the date when the first waste was added to the container.
-
-
Storage:
-
Store the sealed and labeled waste container in a designated, secure satellite accumulation area within the laboratory.
-
This area should be away from general laboratory traffic and sources of ignition.
-
-
Disposal Request and Collection:
-
Once the container is full or has reached the designated accumulation time limit (typically 90-180 days, check your local regulations), arrange for its collection by a licensed hazardous waste disposal company.
-
Do not attempt to dispose of this chemical down the drain or in regular trash.
-
Quantitative Data Summary
For quick reference, the following table summarizes key data for this compound.
| Property | Value |
| CAS Number | 112852-80-3 |
| Molecular Formula | C₇H₃FN₂O₂ |
| Molecular Weight | 166.11 g/mol |
| Appearance | Yellow solid |
| Melting Point | 62 - 66 °C |
| Boiling Point | 257.6 °C at 760 mmHg |
| Solubility | Insoluble in water; Soluble in common organic solvents |
| Storage | Store in a cool, dry, well-ventilated area |
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment and protecting our planet. Always consult your institution's specific safety and disposal guidelines and the material's Safety Data Sheet (SDS) for the most comprehensive information.
Personal protective equipment for handling 3-Fluoro-5-nitrobenzonitrile
Physical and Chemical Properties
| Property | Value | Source |
| Chemical Formula | C7H3FN2O2 | [1] |
| Molecular Weight | 166.11 g/mol | [1] |
| Appearance | Yellow solid | [1] |
| Melting Point | 62 - 66 °C | [1] |
| Boiling Point | 257.6 °C at 760 mmHg | [1] |
| Density | 1.44 g/cm³ | [1] |
| Solubility in Water | Insoluble | [1] |
| Solubility in Organic Solvents | Soluble in common organic solvents like dichloromethane, chloroform. | [1] |
| Flash Point | 109.6 °C | [1] |
Hazard Identification and Precautionary Measures
Based on data for related isomers, 3-Fluoro-5-nitrobenzonitrile is expected to be harmful if swallowed, inhaled, or in contact with skin, and may cause eye, skin, and respiratory irritation.[2]
Signal Word: Warning
Hazard Statements:
-
Harmful if swallowed, in contact with skin, or if inhaled.
-
Causes skin irritation.[3]
-
Causes serious eye irritation.[3]
-
May cause respiratory irritation.[3]
Precautionary Statements:
-
Avoid breathing dust/fume/gas/mist/vapors/spray.[4]
-
Wash skin thoroughly after handling.[5]
-
Do not eat, drink or smoke when using this product.[4]
-
Use only outdoors or in a well-ventilated area.[4]
-
Wear protective gloves/protective clothing/eye protection/face protection.[4]
-
If swallowed: Immediately call a POISON CENTER or doctor.[4]
-
If on skin: Wash with plenty of water.[4]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.[4]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
-
Store in a well-ventilated place. Keep container tightly closed.[4]
-
Dispose of contents/container to an approved waste disposal plant.
Personal Protective Equipment (PPE)
A comprehensive PPE plan is critical when handling this compound.
| PPE Category | Specific Requirements |
| Eye and Face Protection | Wear chemical safety goggles and a face shield.[5] |
| Skin Protection | Wear a chemical-resistant lab coat and consider an apron for added protection.[5] |
| Hand Protection | Wear nitrile gloves. Ensure gloves are inspected before use and have an appropriate breakthrough time for the solvents being used.[5] |
| Respiratory Protection | Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates if working outside a fume hood or if dust is generated.[7] |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation and Engineering Controls :
-
Handling the Compound :
-
Before use, carefully inspect the container for any damage or leaks.
-
When weighing and transferring the solid, do so in a fume hood to avoid inhalation of dust.
-
Use compatible tools (e.g., stainless steel or glass) to handle the material.
-
Keep the container tightly closed when not in use.[4]
-
-
In Case of Exposure :
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]
-
Skin Contact : Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[5]
-
Inhalation : Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[5]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection :
-
Collect all solid waste (e.g., contaminated gloves, weighing paper, paper towels) in a dedicated, labeled, and sealed hazardous waste container.
-
Collect all liquid waste (e.g., reaction mixtures, solvent washes) in a separate, labeled, and sealed hazardous waste container. Ensure the container is compatible with the solvents used.
-
-
Waste Storage :
-
Store waste containers in a designated, well-ventilated, and secure secondary containment area, away from incompatible materials.
-
-
Waste Disposal :
-
Dispose of all hazardous waste through your institution's environmental health and safety office. Do not dispose of this chemical down the drain or in the regular trash.
-
Workflow for Handling this compound
Caption: A flowchart outlining the key steps and safety considerations for handling this compound.
References
- 1. This compound Manufacturer & Supplier in China | Properties, Uses, Safety Data [nj-finechem.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. 2-Fluoro-5-nitrobenzonitrile | 17417-09-3 | TCI AMERICA [tcichemicals.com]
- 5. aksci.com [aksci.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
